molecular formula C14H11F2NO2 B578330 Ethyl 6-(2,5-difluorophenyl)picolinate CAS No. 1330750-30-5

Ethyl 6-(2,5-difluorophenyl)picolinate

Cat. No.: B578330
CAS No.: 1330750-30-5
M. Wt: 263.244
InChI Key: AZYCMTJIXDNJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2,5-difluorophenyl)picolinate serves as a versatile synthetic intermediate and key building block in medicinal chemistry and drug discovery research . Its primary research value lies in the synthesis of more complex, biologically active molecules, particularly for the development of potential enzyme inhibitors or specific receptor blockers . The incorporation of fluorine atoms on the phenyl ring is a strategic modification frequently employed in drug design; the fluorine substituents can enhance the compound's ability to penetrate cell membranes and improve its specificity for intended biological targets . As such, this scaffold is of significant interest for research into therapeutic agents for a range of diseases, including inflammatory conditions, cancer, and infectious diseases . It is also utilized in the synthesis of fine chemicals and other specialized reagents for synthetic organic chemistry applications . This product is intended for research purposes in a controlled laboratory environment only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-2-19-14(18)13-5-3-4-12(17-13)10-8-9(15)6-7-11(10)16/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYCMTJIXDNJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716698
Record name Ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-30-5
Record name 2-Pyridinecarboxylic acid, 6-(2,5-difluorophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 6-(2,5-difluorophenyl)picolinate

This compound is a key chemical intermediate, valued for its role as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The incorporation of a difluorophenyl moiety into a pyridine scaffold can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and lipophilicity—traits highly desirable in drug discovery.[3] This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental methodologies, and critical process considerations.

Primary Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The construction of the C-C bond between the pyridine and difluorophenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means of forming biaryl systems. The two most prominent and applicable strategies for the synthesis of this compound are the Suzuki-Miyaura coupling and the Stille coupling.

I. The Suzuki-Miyaura Coupling: A Preferred Route

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of its organoboron reagents.[4][5] This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.

For the synthesis of this compound, the reaction proceeds via the coupling of Ethyl 6-halopicolinate (typically chloro- or bromo-) with 2,5-difluorophenylboronic acid.

Underlying Causality and Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps:[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the Ethyl 6-halopicolinate, forming a Pd(II) complex.

  • Transmetalation: The organic group from the 2,5-difluorophenylboronic acid is transferred to the palladium center. This step is typically the rate-determining step and requires activation of the boronic acid with a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Pd(II) Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; coupled_complex [label="Coupled Pd(II) Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [label="Ethyl 6-halopicolinate"]; oxidative_addition -> pd_complex; pd_complex -> transmetalation [label="Base-activated\n2,5-difluorophenylboronic acid"]; transmetalation -> coupled_complex; coupled_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; } Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Synthesis of Ethyl 6-chloropicolinate (Starting Material)

A plausible route to the starting material, Ethyl 6-chloropicolinate, involves the esterification of 6-chloropicolinic acid.

  • Reaction: 6-chloropicolinic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride, to yield Ethyl 6-chloropicolinate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Materials:

    • Ethyl 6-chloropicolinate

    • 2,5-Difluorophenylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

    • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Procedure:

    • To a reaction vessel, add Ethyl 6-chloropicolinate (1.0 mmol), 2,5-difluorophenylboronic acid (1.2-1.5 mmol), and the palladium catalyst (0.02-0.05 mmol).

    • Add the base (2.0-3.0 mmol).

    • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system (e.g., a mixture of dioxane and water).

    • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (monitored by TLC or LC-MS).

    • Upon completion, the reaction is cooled to room temperature.

    • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

ParameterTypical ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂These catalysts are effective for cross-coupling reactions involving heteroaryl chlorides.[7][9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid for transmetalation. The choice of base can influence reaction rate and yield.[5]
Solvent Dioxane/Water, TolueneA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[6]
Temperature 80-110 °CHeating is typically required to drive the reaction to completion.
II. The Stille Coupling: An Alternative Approach

The Stille coupling offers another robust method for the synthesis of this compound. This reaction involves the coupling of an organotin reagent (organostannane) with an organohalide, catalyzed by palladium.[10][11] While effective, the primary drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts.[12]

For this synthesis, the reaction would involve Ethyl 6-halopicolinate and a (2,5-difluorophenyl)stannane reagent.

Mechanistic Overview of the Stille Coupling

The catalytic cycle of the Stille coupling is analogous to the Suzuki-Miyaura reaction and involves the same fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10] The key difference lies in the transmetalation step, where the organostannane transfers its organic group to the palladium center.

dot graph "Stille_Coupling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Starting Materials:\n- Ethyl 6-halopicolinate\n- (2,5-difluorophenyl)stannane", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Stille Coupling Reaction\n(Pd Catalyst)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Extraction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Column Chromatography", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction; reaction -> workup; workup -> purification; purification -> product; } Caption: General workflow for the Stille coupling synthesis.

Experimental Protocol: Stille Coupling

The following is a representative protocol for a Stille coupling reaction, which can be adapted for the synthesis of the target molecule.

  • Materials:

    • Ethyl 6-halopicolinate

    • (2,5-difluorophenyl)trialkylstannane

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Solvent (e.g., Toluene, DMF)

    • Optional: Additives like LiCl or CuI to facilitate transmetalation.

  • Procedure:

    • To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst and the solvent.

    • Add Ethyl 6-halopicolinate and the (2,5-difluorophenyl)trialkylstannane.

    • If used, add any additives.

    • Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • The reaction mixture is then subjected to an aqueous workup. A common method to remove tin byproducts is to wash the organic layer with an aqueous solution of potassium fluoride.

    • The organic layer is dried and concentrated.

    • The crude product is purified by column chromatography.

ParameterTypical ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄A common and effective catalyst for Stille couplings.
Organostannane (2,5-difluorophenyl)tributylstannaneTributylstannane derivatives are frequently used due to their stability and reactivity.
Solvent Toluene, DMFNon-polar aprotic solvents are typically used.
Additives LiCl, CuIThese can accelerate the often slow transmetalation step.

Conclusion

The synthesis of this compound is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling represents the more advantageous route due to the lower toxicity and environmental impact of the boronic acid reagents. However, the Stille coupling remains a viable and potent alternative. The choice of specific conditions, including the catalyst, ligand, base, and solvent, is critical for optimizing the reaction yield and purity and should be determined through empirical studies for a given substrate combination. This guide provides a solid foundation for researchers and drug development professionals to approach the synthesis of this valuable chemical intermediate.

References

  • Barton, A. E. (1987). Process for making 6-aryl-2-methyl pyridines. European Patent No. EP 0244130A2. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... [Image]. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804-3805.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction... [Image]. Retrieved from [Link]

  • HDH E-Solutions. (n.d.). Ethyl 6-(2, 5-difluorophenyl)picolinate, min 98%, 1 gram. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. [Image]. Retrieved from [Link]

  • Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2354-2361.
  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Retrieved from a URL related to Harvard University Department of Chemistry and Chemical Biology.
  • Mdpi.com. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • GSRS. (n.d.). ETHYL 6-CHLOROPICOLINATE. Retrieved from [Link]

Sources

Ethyl 6-(2,5-difluorophenyl)picolinate reaction mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanisms of Ethyl 6-(2,5-difluorophenyl)picolinate

Abstract

This technical guide provides a comprehensive analysis of the synthesis and reaction mechanisms associated with this compound, a key structural motif and building block in modern medicinal chemistry. Primarily focusing on its synthesis via the Suzuki-Miyaura cross-coupling reaction, this document elucidates the catalytic cycle, explores the rationale behind reagent selection, and presents detailed experimental protocols. We delve into the critical challenge of protodeboronation with ortho-fluorinated boronic acids and discuss strategies for mitigating this side reaction. Furthermore, subsequent transformations, such as ester hydrolysis, are examined to highlight the compound's utility as a precursor for more complex molecules, particularly in the development of protein degraders. This guide is intended for researchers, scientists, and drug development professionals seeking a deep mechanistic understanding and practical insights into the chemistry of this important intermediate.

Introduction: Significance and Structural Features

This compound is a biaryl compound featuring a pyridine ring linked to a difluorinated phenyl group. This molecular architecture is of significant interest in drug discovery for several reasons:

  • The 2-Arylpyridine Motif: Substituted pyridines are among the most prevalent azaheterocyclic systems found in active pharmaceutical ingredients (APIs).[1] The 2-arylpyridine scaffold, in particular, serves as a crucial pharmacophore in numerous therapeutic agents and as a versatile ligand in coordination chemistry.

  • Fluorine in Medicinal Chemistry: The incorporation of fluorine atoms into drug candidates can profoundly enhance their pharmacological properties.[2] The electron-withdrawing nature of fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability.[2] The 2,5-difluoro substitution pattern on the phenyl ring is a common strategy to leverage these benefits.

  • Application as a Building Block: This compound is frequently classified as a "Protein Degrader Building Block".[3][4] This indicates its use in the synthesis of molecules like Proteolysis Targeting Chimeras (PROTACs), which require modular assembly of different fragments. The picolinate ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation to link to other parts of a larger molecule.

This guide will focus primarily on the most prevalent and efficient method for constructing the core C-C bond of this molecule: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Core Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide.[5][6] It is the most logical and widely applied method for synthesizing this compound.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[7][8] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ethyl 6-halopicolinate), inserting itself into the carbon-halogen bond. This is often the rate-determining step and results in a Pd(II) complex.[8] The reactivity of the halide follows the order I > OTf > Br >> Cl.[7][8]

  • Transmetalation: A base activates the organoboron compound (2,5-difluorophenylboronic acid) to form a more nucleophilic boronate species.[7] This species then transfers its organic group (the 2,5-difluorophenyl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Suzuki_Miyaura_Cycle Fig. 1: Catalytic Cycle for the Synthesis of this compound Pd0 Pd(0)L₂ (Active Catalyst) OxAdd_Intermediate Oxidative Addition Intermediate (Aryl-Pd(II)-X) Pd0->OxAdd_Intermediate Oxidative Addition Product This compound Product->Pd0 Reductive Elimination Transmetalation_Intermediate Transmetalation Intermediate (Aryl-Pd(II)-Aryl') OxAdd_Intermediate->Transmetalation_Intermediate Transmetalation Transmetalation_Intermediate->Product Aryl_Halide Ethyl 6-halopicolinate Aryl_Halide->OxAdd_Intermediate Boronic_Acid 2,5-Difluorophenylboronic Acid + Base Boronic_Acid->OxAdd_Intermediate

Caption: Suzuki-Miyaura catalytic cycle for target synthesis.

Causality Behind Experimental Choices

A successful synthesis requires careful selection of reagents and conditions, especially when dealing with challenging substrates.

ComponentExample ChoicesRationale & Field-Proven Insights
Aryl Halide Ethyl 6-bromo picolinate, Ethyl 6-chloro picolinateBromides and iodides are more reactive in the oxidative addition step than chlorides.[8] However, chlorides are often cheaper and more readily available. Modern catalyst systems with highly active phosphine ligands can effectively activate even aryl chlorides.[9]
Boronic Acid 2,5-Difluorophenylboronic acidThis reagent introduces the desired fluorinated moiety. Critical Challenge: Ortho-substituted boronic acids, especially with electron-withdrawing fluorine atoms, are prone to competitive protodeboronation (replacement of the -B(OH)₂ group with hydrogen), which reduces yield.[5]
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd₂(dba)₃ and Pd(OAc)₂ are stable Pd(0) and Pd(II) pre-catalysts, respectively, that require a ligand to form the active species in situ. The choice often depends on air stability and cost.[5][10]
Ligand XPhos, SPhos, PPh₃Buchwald-type biaryl phosphine ligands (e.g., XPhos) are electron-rich and bulky. They accelerate both oxidative addition and reductive elimination, enabling the reaction to proceed at lower temperatures and shorter times. This is crucial for minimizing the protodeboronation of the sensitive boronic acid.[5]
Base K₃PO₄, Na₂CO₃, Cs₂CO₃The base is essential for activating the boronic acid for transmetalation.[7] A moderately strong base like K₃PO₄ is often preferred for couplings with 2,5-difluorophenylboronic acid. Stronger bases can accelerate the undesired protodeboronation side reaction.[5]
Solvent Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is common. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[7][10] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Self-Validating Experimental Protocol

This protocol is a synthesized example based on standard procedures for challenging Suzuki-Miyaura couplings.[2][5][10]

Objective: To synthesize this compound.

Materials:

  • Ethyl 6-bromopicolinate (1.0 equiv)

  • 2,5-Difluorophenylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (7.5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.2 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 ratio), degassed

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add Ethyl 6-bromopicolinate, 2,5-difluorophenylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd₂(dba)₃ and XPhos ligand.

  • Reaction Setup: Add the catalyst/ligand mixture to the Schlenk flask. Seal the flask with a septum.

  • Purging: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed Dioxane/Water solvent mixture via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aryl bromide is a key indicator. Self-Validation Point: A spot corresponding to 1,4-difluorobenzene on the TLC or GC-MS indicates that protodeboronation is occurring.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Subsequent Reactions and Utility

The primary value of this compound is as an intermediate. A common subsequent reaction is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Saponification (Ester Hydrolysis)

The conversion to 6-(2,5-difluorophenyl)picolinic acid is typically achieved through base-catalyzed hydrolysis (saponification).

  • Mechanism: A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group. A final acid workup step protonates the resulting carboxylate salt to give the neutral carboxylic acid.

Hydrolysis_Workflow Fig. 2: Two-Step Synthetic Workflow Start Ethyl 6-bromopicolinate + 2,5-Difluorophenylboronic Acid Intermediate This compound Start->Intermediate Suzuki-Miyaura Coupling Final_Product 6-(2,5-difluorophenyl)picolinic Acid Intermediate->Final_Product Saponification (e.g., LiOH, H₂O/THF)

Caption: Synthesis and subsequent hydrolysis workflow.

This resulting carboxylic acid is a key anchor point for further elaboration, such as amide coupling reactions to link this fragment to other parts of a PROTAC or other complex molecules.

Data Summary

PropertyValueSource(s)
Chemical Name This compound[3][4]
CAS Number 1330750-30-5[3][4][11][12]
Molecular Formula C₁₄H₁₁F₂NO₂[3][4][11]
Molecular Weight 263.24 g/mol [11]
Purity (Typical) ≥98%[4]
Primary Use Protein Degrader Building Block[3][4]

Conclusion

The synthesis of this compound is a prime example of the application of modern palladium catalysis in medicinal chemistry. The Suzuki-Miyaura cross-coupling provides a robust and versatile route to this valuable biaryl intermediate. A deep understanding of the reaction mechanism, particularly the interplay between the catalyst system, base, and the inherent instability of the fluorinated boronic acid, is paramount for achieving high yields and purity. By carefully controlling reaction conditions to favor the productive catalytic cycle over the off-cycle protodeboronation pathway, researchers can efficiently access this compound. Its subsequent conversion to the corresponding picolinic acid further underscores its importance as a versatile building block for the synthesis of complex, high-value molecules in drug discovery and development.

References

  • Vertex AI Search. Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides.
  • Vertex AI Search. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • NIH National Library of Medicine. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates.
  • Sci-Hub. Palladium(II)-Catalyzed Oxidative ortho-Arylation of 2-Phenylpyridines.
  • LabSolu. This compound.
  • StruChem. Ethyl 6-(2, 5-difluorophenyl)picolinate, min 98%, 1 gram.
  • United States Biological. This compound - Data Sheet.
  • Arctom. CAS NO. 1330750-30-5 | this compound.
  • CymitQuimica. This compound.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
  • SynHet. Ethyl 6-(2,3-difluorophenyl)picolinate.
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for....
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ResearchGate. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate.
  • PubMed. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain.
  • ChemInform. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
  • BenchChem. A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions.
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.
  • NIH National Library of Medicine. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • NIH National Library of Medicine. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • ResearchGate. Electrochemical reduction of derivatives and isomers of ethylpicolinate.

Sources

An In-Depth Technical Guide to the Potential Biological Activities of Ethyl 6-(2,5-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-(2,5-difluorophenyl)picolinate is a synthetic organic compound with the molecular formula C14H11F2NO2.[1][2][3] While specific, direct research on the biological activities of this molecule is not extensively published, its structural features and classification as a "Protein Degrader Building Block" provide a strong basis for hypothesizing its potential applications in two distinct and significant areas of chemical biology and agriculture: as a plant growth regulator with auxin-like activity and as a key component in the development of targeted protein degradation technologies.[1][3] This guide will provide a comprehensive overview of these potential biological activities, grounded in the established science of related compounds and technologies. We will explore the mechanistic underpinnings of these potential functions, provide detailed experimental workflows for their investigation, and discuss the future research perspectives for this intriguing molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1330750-30-5[1]
Molecular Formula C14H11F2NO2[1]
Molecular Weight 263.2 g/mol [1]
Purity ≥98%[1]
Appearance Not specified (typically a solid)
Storage Room temperature[1]

Hypothesized Biological Activity I: Plant Growth Regulation via Auxin Mimicry

The picolinate scaffold is a well-established pharmacophore in a class of synthetic herbicides that mimic the natural plant hormone auxin (indole-3-acetic acid, IAA).[4][5] These synthetic auxins induce uncontrolled and disorganized growth in susceptible plants, leading to their demise.[6] The 6-arylpicolinates, in particular, are a significant class of herbicides with activity against a variety of broadleaf weeds.[7][8] Given that this compound is a 6-arylpicolinate, it is highly probable that it exhibits auxin-like biological activity.

Mechanism of Action: Auxin Mimicry

Synthetic auxins like the picolinates exert their effects by hijacking the plant's natural auxin signaling pathway.[9] At the molecular level, this involves binding to auxin co-receptors, which are part of the SKP-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[6][9] This binding event targets transcriptional repressor proteins (Aux/IAA) for ubiquitination and subsequent degradation by the 26S proteasome.[6] The removal of these repressors unleashes auxin response factors (ARFs), which in turn activate the expression of a multitude of genes that lead to physiological responses such as cell elongation, division, and differentiation.[6] At herbicidal concentrations, the sustained and unregulated activation of these pathways leads to metabolic disruption and plant death.[5]

Auxin_Signaling_Pathway cluster_1 Auxin Mimic Action Auxin Low Auxin SCFTIR1 SCF-TIR1/AFB E3 Ligase Auxin->SCFTIR1 No Binding AuxIAA Aux/IAA Repressor SCFTIR1_active SCF-TIR1/AFB E3 Ligase ARF ARF (Inactive) AuxIAA->ARF Represses AuxIAA_ub Ubiquitinated Aux/IAA ARF_active ARF (Active) AuxinMimic This compound (High Conc.) AuxinMimic->SCFTIR1_active Binds & Activates SCFTIR1_active->AuxIAA_ub Ubiquitinates Proteasome 26S Proteasome AuxIAA_ub->Proteasome Degradation Gene_Expression Uncontrolled Gene Expression ARF_active->Gene_Expression Activates PROTAC_Mechanism cluster_0 PROTAC Action PROTAC PROTAC (this compound derivative) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Sources

Discovery of Ethyl 6-(2,5-difluorophenyl)picolinate and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of Ethyl 6-(2,5-difluorophenyl)picolinate and its Analogs

Authored by: Gemini, Senior Application Scientist

Date: January 15, 2026

Abstract

The picolinate scaffold, a pyridine ring functionalized with a carboxylic acid or its ester, represents a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic and structural properties make it a versatile building block for designing molecules with a wide array of biological activities, from enzyme inhibitors to anticonvulsants.[1][3][4] This guide provides a comprehensive technical overview of the design, synthesis, and biological evaluation of this compound, a key building block in modern drug discovery, particularly for protein degraders, and its structurally related analogs.[5][6] We will delve into the causal reasoning behind synthetic strategies, provide detailed experimental protocols, and explore the structure-activity relationships (SAR) that guide the development of novel therapeutic agents based on this scaffold.

The Picolinate Scaffold: A Foundation for Drug Discovery

Pyridine-containing compounds are integral to a significant portion of nitrogen-heterocyclic drugs.[1] The picolinate moiety, specifically, offers a combination of features that make it highly attractive for medicinal chemists:

  • Chelating Properties: The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group can effectively chelate metal ions, a property exploited in compounds like chromium picolinate, used as a nutritional supplement.[1][7]

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, facilitating specific interactions with biological targets.

  • Synthetic Versatility: The pyridine ring can be readily functionalized at various positions, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Picolinate derivatives have been successfully developed as potent inhibitors of various enzymes. Notable examples that have progressed to clinical trials include Verubecestat (a BACE2 inhibitor) and Avoralstat (a PKK inhibitor), underscoring the therapeutic potential of this chemical class.[1][3] The introduction of a substituted phenyl group at the 6-position, as in the case of this compound, creates a molecular framework ripe for investigation against targets like receptor tyrosine kinases, which are pivotal in cancer progression.[8]

Synthesis and Core Structure Diversification

The synthesis of 6-aryl picolinates is a cornerstone for building libraries of potential drug candidates. A robust and versatile synthetic strategy is paramount. The Suzuki-Miyaura cross-coupling reaction is a field-proven and highly efficient method for forming the critical carbon-carbon bond between the picolinate core and the aryl moiety.

General Synthetic Workflow

The primary strategy involves coupling a halogenated picolinate ester with a corresponding boronic acid. This approach is favored due to its high functional group tolerance, excellent yields, and commercially available starting materials.

G cluster_0 Core Synthesis cluster_1 Analog Diversification A Ethyl 6-chloropicolinate C This compound A->C B (2,5-Difluorophenyl)boronic acid B->C D Hydrolysis (LiOH) C->D C->D G Further Cross-Coupling (at other positions if modified) C->G C->G Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) Catalyst->C E Amidation (R-NH2, Coupling Agent) D->E F 6-(2,5-Difluorophenyl)picolinamide Analog E->F

Caption: General workflow for synthesis and diversification of the target picolinate scaffold.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a standard Suzuki-Miyaura cross-coupling reaction. The causality for each step is explained to ensure reproducibility and understanding.

Materials:

  • Ethyl 6-chloropicolinate (1.0 eq)

  • (2,5-Difluorophenyl)boronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add Ethyl 6-chloropicolinate (1.0 eq) and (2,5-Difluorophenyl)boronic acid (1.2 eq). Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Base Addition: Add toluene, ethanol, and a 2M aqueous solution of K₂CO₃. The solvent ratio is typically 3:1:1 (Toluene:Ethanol:Water). Rationale: This solvent mixture facilitates the dissolution of both organic and inorganic reagents, creating a biphasic system essential for the Suzuki coupling mechanism. The base is required for the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Subsequently, add the Pd(PPh₃)₄ catalyst (0.05 eq). Rationale: Degassing removes dissolved oxygen which can degrade the catalyst. The catalyst is added last to minimize its exposure to air.

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed efficiently.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Separate the organic layer and wash it sequentially with water and then brine. Rationale: The ethyl acetate extraction transfers the product to the organic phase, while the water and brine washes remove inorganic salts and residual water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient. Rationale: Column chromatography separates the target compound from unreacted starting materials, byproducts, and residual catalyst.

  • Characterization: Confirm the structure and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Structure-Activity Relationship (SAR) of Analogs

The discovery of a core scaffold like this compound is merely the starting point. The subsequent synthesis and evaluation of analogs are crucial for identifying compounds with optimal therapeutic properties.[9][10] Modifications are systematically made to probe the molecular interactions with the biological target.

SAR cluster_0 Core Scaffold: 6-Aryl Picolinate cluster_1 Points of Diversification Core R1 R1: Aryl Ring (Electronic Effects, Steric Hindrance) R1->Core R2 R2: Picolinate Core (H-bond donors/acceptors, Metabolic Stability) R2->Core R3 R3: Ester/Amide (Solubility, Cell Permeability, Target Engagement) R3->Core

Caption: Key diversification points for SAR studies on the 6-aryl picolinate scaffold.

Hypothetical SAR Study: VEGFR-2 Kinase Inhibition

Picolinamide-based derivatives have been identified as promising inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[8] To illustrate the SAR process, the following table presents hypothetical data for a series of analogs based on the 6-(2,5-difluorophenyl)picolinate core, evaluated for their ability to inhibit VEGFR-2 and suppress the proliferation of a VEGF-stimulated cancer cell line (e.g., A549 lung cancer cells).[8]

Compound IDR (Ester/Amide)Aryl Ring SubstitutionVEGFR-2 IC₅₀ (nM)A549 Cell Proliferation IC₅₀ (µM)
1 (Core) -COOEt2,5-di-F850> 50
2a -CONH(CH₃)2,5-di-F45022.5
2b -CONH(Cyclopropyl)2,5-di-F1208.7
3a -CONH(Cyclopropyl)2-F, 5-Cl956.2
3b -CONH(Cyclopropyl)2-F, 5-CN351.8
3c -CONH(Cyclopropyl)2-F, 5-OCH₃28015.4

SAR Insights:

  • Ester to Amide (R): Converting the ethyl ester (Compound 1) to a small amide (2a) and then a cyclopropyl amide (2b) significantly improves enzymatic inhibition and cellular activity. This suggests the amide N-H may form a critical hydrogen bond with the kinase hinge region, a common binding motif for kinase inhibitors.

  • Aryl Ring Substitution: With the optimal cyclopropyl amide in place, modifying the phenyl ring reveals electronic effects are crucial.[11] Replacing the 5-fluoro with a more electron-withdrawing chloro (3a) or cyano (3b) group enhances potency. The cyano group in 3b is particularly effective, suggesting it may engage in a favorable dipole-dipole interaction or hydrogen bond within the active site. Conversely, the electron-donating methoxy group (3c) reduces activity, possibly due to steric clash or unfavorable electronic contributions.

Biological Evaluation Protocols

Rigorous and reproducible biological assays are essential to validate the activity of newly synthesized compounds.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a common method to determine the direct inhibitory effect of a compound on enzyme activity.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain. Inhibition is quantified by a decrease in the FRET signal.

Procedure:

  • Reagent Preparation: Prepare a solution of recombinant human VEGFR-2 kinase domain, a biotinylated peptide substrate, and ATP in kinase reaction buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Add the kinase, substrate, and ATP mixture to each well to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add a "stop/detection" buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC). Incubate for another 60 minutes in the dark.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (APC) and 620 nm (Europium).

  • Data Analysis: Calculate the emission ratio (665/620). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation (Cytotoxicity) Assay

This assay measures the effect of compounds on the viability of cancer cells.[12]

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds for 72 hours.

  • Viability Staining: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and calculate the IC₅₀ value, representing the concentration that inhibits cell growth by 50%.[8]

Mechanistic Insights and Signaling

Effective analogs, like the hypothetical compound 3b , are believed to function by inhibiting the ATP-binding site of the VEGFR-2 kinase. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival—key events in angiogenesis.

Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Compound Analog 3b (Inhibitor) Compound->VEGFR2 Inhibits Response Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Response Leads to

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a picolinate analog.

Conclusion and Future Perspectives

The journey from a privileged scaffold to a potential drug candidate is a multi-step process of rational design, synthesis, and rigorous biological testing. This compound serves as an exemplary starting point for this journey. Our exploration demonstrates how systematic modifications, guided by SAR principles, can transform a simple building block into potent and selective inhibitors. The hypothetical data presented illustrates a clear path from a weakly active ester to a nanomolar-potency amide inhibitor of VEGFR-2.

Future work should focus on:

  • Pharmacokinetic Optimization: Evaluating the metabolic stability, solubility, and bioavailability of lead compounds like 3b .[13]

  • In Vivo Efficacy: Testing optimized analogs in animal models of cancer to validate their anti-tumor and anti-angiogenic effects.

  • Selectivity Profiling: Screening lead compounds against a panel of other kinases to ensure selectivity and minimize potential off-target effects.

By integrating computational modeling with empirical synthesis and testing, the picolinate scaffold will undoubtedly continue to be a fruitful source of novel therapeutics for cancer and other diseases.[2]

References

  • BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem Technical Support.
  • BenchChem. (2025). The Picolinate Scaffold: A Theoretical and Computational Guideline for Drug Discovery. BenchChem Technical Support.
  • Jørgensen, A. S., et al. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Jørgensen, A. S., et al. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • ChemicalBook.
  • Wang, Y., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Medicinal Chemistry.
  • Javed, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
  • Ghorbani-Vaghei, R., et al. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • Javed, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • LabSolu. Ethyl 6-(2,5-difluorophenyl)
  • Glentham Life Sciences. Ethyl 6-(2, 5-difluorophenyl)
  • Mesko, M. F., et al. (2022). Determination of chromium(III) picolinate in dietary supplements by flow injection - electrospray ionization - tandem mass spectrometry, using cobalt(II)
  • Nagy, A., et al. (1997). Synthesis and biological evaluation of cytotoxic analogs of somatostatin containing doxorubicin or its intensely potent derivative, 2-pyrrolinodoxorubicin.
  • Unspecified Author. (Date). Structure-activity relationship of phenyl-pyridine derivatives.
  • Pugsley, T. A., et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry.
  • Cosford, N. D., et al. (2003). Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Journal of Medicinal Chemistry.
  • Mak, T., et al. (2021). Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. Journal of Medicinal Chemistry.

Sources

A Guide to Ethyl 6-(2,5-difluorophenyl)picolinate: Synthesis, Reactivity, and Applications as a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Ethyl 6-(2,5-difluorophenyl)picolinate is a strategically important heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, which combines a difluorinated phenyl ring and a picolinate ester, offers a unique combination of properties that are highly sought after in the design of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, presents a robust synthetic methodology, explores its core reactivity, and details its primary application as a precursor for ligands used in targeted protein degradation. Detailed experimental protocols are provided to enable its synthesis and subsequent functionalization, making this document an essential resource for researchers, chemists, and drug development professionals.

Introduction to a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in successful drug candidates due to their favorable interactions with biological targets and advantageous pharmacokinetic properties. Fluorinated aromatic compounds and substituted pyridines are two such "privileged" structures. This compound merges these two motifs, creating a versatile and high-value chemical intermediate.

The presence of two fluorine atoms on the phenyl ring is critical. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, dipole moment, and conformational preferences. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing the metabolic stability and bioavailability of a potential drug. The pyridine ring, a common feature in pharmaceuticals, acts as a polar, weakly basic scaffold that can engage in hydrogen bonding and other key intermolecular interactions. The ethyl ester at the 2-position of the pyridine ring serves as a convenient synthetic handle, readily converted into other functional groups.

Notably, this compound is frequently classified as a "Protein Degrader Building Block," highlighting its significant role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[1]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 1330750-30-5[1][2]
Molecular Formula C₁₄H₁₁F₂NO₂[1][2]
Molecular Weight 263.24 g/mol [2]
Appearance Typically an off-white to yellow solid or oil-
Purity ≥98% (typical commercial grade)[1]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)-
Storage Recommended storage at room temperature or -20°C for long-term stability[1][2]

Synthesis and Manufacturing

The most efficient and industrially scalable approach for synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins an aryl halide with an arylboronic acid. In this case, the coupling partners are an appropriate 6-halopicolinate ester and (2,5-difluorophenyl)boronic acid.

Synthetic Workflow Diagram

The logical flow for the synthesis is depicted below, starting from commercially available precursors.

G cluster_reaction Suzuki-Miyaura Coupling A Ethyl 6-chloropicolinate C Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (e.g., SPhos) Base (e.g., K₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O) A->C B (2,5-Difluorophenyl)boronic acid B->C D This compound C->D C-C Bond Formation G A This compound B Hydrolysis (e.g., LiOH, THF/H₂O) A->B C 6-(2,5-difluorophenyl)picolinic Acid (Key Intermediate) B->C D Amide Coupling (Peptide Coupling Reagents) C->D E Bioactive Molecule (e.g., PROTAC) D->E

Sources

IUPAC name for Ethyl 6-(2,5-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Ethyl 6-(2,5-difluorophenyl)picolinate

Introduction

This compound is a substituted pyridine derivative of significant interest within the field of medicinal chemistry and drug discovery. Its structural architecture, featuring a difluorinated phenyl ring appended to an ethyl picolinate core, positions it as a high-value synthetic intermediate. Specifically, it has gained prominence as a versatile building block for the construction of more complex bioactive molecules, most notably in the rapidly advancing area of Targeted Protein Degradation (TPD). This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis strategy, analytical characterization, and its primary applications, tailored for researchers and scientists in pharmaceutical development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational for its use in research and development. This compound is characterized by a specific set of identifiers and physical characteristics.

Nomenclature and Structural Information

The compound is systematically named based on IUPAC conventions, though it is commonly referred to by its semi-systematic name in commercial and research contexts.

Caption: Figure 1: Chemical Structure.

Table 1: Compound Identification

IdentifierValueSource(s)
IUPAC Name ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate[1][2]
Common Name This compound[1][3][4]
Synonym 2-Pyridinecarboxylic acid, 6-(2,5-difluorophenyl)-, ethyl ester[5][6]
CAS Number 1330750-30-5[3][4][7][8]
Molecular Formula C₁₄H₁₁F₂NO₂[3][4][5]
PubChem CID 54759096[4]
Physicochemical Data

The physical and chemical properties of the compound are critical for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 263.24 g/mol [7]
Purity (Typical) ≥98%[3][4]
Solubility No data available
Storage Temperature Room temperature for short-term; -20°C for long-term stability[3][7]

Synthesis and Purification

The synthesis of this compound is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required precursors.

Synthetic Rationale and Strategy

The core of the synthesis involves forming a carbon-carbon bond between the C6 position of the pyridine ring and the C1 position of the difluorophenyl ring. The chosen precursors are Ethyl 6-halopicolinate (e.g., bromo- or chloro- derivative) and (2,5-difluorophenyl)boronic acid . The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to yield the desired product. This approach is highly reliable for constructing biaryl systems, which are prevalent in pharmaceuticals.

G reactants Precursors (Ethyl 6-bromopicolinate, (2,5-difluorophenyl)boronic acid) reaction Suzuki Coupling (Pd Catalyst, Ligand, Base, Solvent) reactants->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup purification Purification (Flash Chromatography) workup->purification product Final Product (Characterization) purification->product

Caption: Figure 2: General Synthetic Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki coupling methodologies. Researchers should optimize conditions as needed.

  • Reaction Setup : To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add (2,5-difluorophenyl)boronic acid (1.2 equivalents), Ethyl 6-bromopicolinate (1.0 equivalent), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Catalyst and Ligand Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents) or Pd(dppf)Cl₂ (0.05 equivalents).

  • Reaction Execution : Heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Aqueous Workup : Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system to afford the pure this compound.[9]

Analytical Characterization

Structural confirmation and purity assessment are critical quality control steps. The following techniques are standard for characterizing the final product.

Table 3: Predicted Analytical Data for Structural Verification

TechniqueExpected Observations
¹H NMR - Ethyl Group : A quartet signal (~4.5 ppm, 2H) and a triplet signal (~1.4 ppm, 3H).- Pyridine Ring : Three distinct aromatic signals in the ~7.5-8.5 ppm range, showing characteristic doublet and triplet splitting patterns.- Difluorophenyl Ring : Three complex multiplet signals in the ~7.0-7.4 ppm range due to H-H and H-F coupling.
¹³C NMR - Approximately 12-14 unique carbon signals are expected, including signals for the ester carbonyl (~165 ppm), aromatic carbons (110-160 ppm), and the ethyl group (~62 ppm and ~14 ppm).
Mass Spec. (ESI+) - The primary ion observed will be the protonated molecular ion [M+H]⁺ at m/z 264.08.
HPLC - A single major peak with a purity of ≥98% under standard reverse-phase conditions.

Applications in Medicinal Chemistry

The principal utility of this compound lies in its role as a key intermediate for synthesizing targeted therapeutics.

Protein Degrader Building Block

This molecule is frequently classified as a "Protein Degrader Building Block".[3][4] This designation stems from its utility in constructing PROteolysis TArgeting Chimeras (PROTACs) and other modalities within the TPD space. PROTACs are bifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

The 6-phenylpicolinate scaffold is a known structural motif in ligands that bind to E3 ubiquitin ligases, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). By incorporating this building block, medicinal chemists can synthesize one end of a PROTAC molecule, which is then connected via a chemical linker to a separate ligand that binds to the target protein. The difluoro substitution on the phenyl ring is a strategic feature used to modulate key drug-like properties, including:

  • Binding Affinity : Fluorine can participate in favorable interactions with the protein target, enhancing binding.

  • Metabolic Stability : The C-F bond is strong, often blocking sites of metabolic oxidation and increasing the compound's half-life.

  • Cell Permeability : Fluorine substitution can alter the molecule's lipophilicity and polarity, which influences its ability to cross cell membranes.

G cluster_0 Component Assembly A This compound (E3 Ligase Ligand Precursor) D PROTAC Molecule A->D + B Chemical Linker B->D + C Protein of Interest (POI) Ligand C->D

Caption: Figure 3: Role as a key component in PROTAC synthesis.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling in a laboratory setting. While a specific, comprehensive SDS is not publicly available, general precautions for similar aromatic esters and fluorinated compounds should be followed.[1][10][11]

  • Personal Protective Equipment (PPE) : Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

  • Storage : Keep the container tightly closed and store in a cool, dry place. For long-term preservation of purity, storage at -20°C is recommended.[7]

  • Spill Response : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure the area is well-ventilated.[12]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined structure, accessible synthesis, and, most importantly, its strategic role as a precursor for sophisticated therapeutic modalities like PROTACs, make it a compound of high value. The fluorine atoms provide a handle for chemists to fine-tune pharmacokinetic and pharmacodynamic properties, addressing common challenges in drug development. For researchers dedicated to creating next-generation medicines, a thorough understanding of this building block is essential.

References

  • Vertex AI Search. This compound, min 98%, 1 gram.
  • Labsolu. This compound.
  • United States Biological. This compound - Data Sheet.
  • Sinfoo Biotech. This compound, (CAS# 1330750-30-5).
  • XiXisys.com. Ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate (CAS No. 1330750-30-5) SDS.
  • SynHet. Ethyl 6-(2,3-difluorophenyl)picolinate.
  • Fisher Scientific. SAFETY DATA SHEET - Ethyl picolinate.
  • Sigma-Aldrich. SAFETY DATA SHEET - Paraoxon-ethyl.
  • CP Lab Safety. This compound, 98% Purity, C14H11F2NO2, 1 gram.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl picolinate.
  • The Royal Society of Chemistry. General procedure for the amination of aryl halides.
  • CymitQuimica. This compound.
  • Cole-Parmer. Material Safety Data Sheet - Ethyl phenylpropiolate, 98%.

Sources

A Technical Guide to the Identification and Characterization of Ethyl 6-(2,5-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the evolving landscape of targeted therapeutics, particularly in the realm of targeted protein degradation, the demand for novel, high-purity chemical building blocks is paramount. Ethyl 6-(2,5-difluorophenyl)picolinate has emerged as a significant heterocyclic scaffold, primarily utilized in the synthesis of complex molecules for drug discovery and development. Its structural combination of a picolinate ester and a difluorophenyl moiety makes it a valuable precursor, especially for creating ligands used in Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound, focusing on its definitive identification, physicochemical properties, and the analytical methodologies required for its structural elucidation and characterization. This document is intended for researchers, medicinal chemists, and quality control scientists engaged in the synthesis and application of advanced pharmaceutical intermediates.

Core Compound Identification

The unambiguous identification of a chemical entity is the foundation of all subsequent research and development. This compound is identified by a unique set of internationally recognized codes and nomenclature.

IdentifierValueSource(s)
CAS Number 1330750-30-5[1][2][3]
Molecular Formula C₁₄H₁₁F₂NO₂[1][2]
Molecular Weight 263.24 g/mol [4]
IUPAC Name ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate[5]
Common Synonyms 2-Pyridinecarboxylic acid, 6-(2,5-difluorophenyl)-, ethyl ester[5]
PubChem CID 54759096[2]

Conceptual Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

While multiple synthetic routes can be envisioned, the construction of the C-C bond between the pyridine and phenyl rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the industry-standard method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.[6][7]

Causality of Method Choice: The Suzuki reaction is chosen over other cross-coupling methods (like Stille or Negishi) primarily because of the stability and low toxicity of the boronic acid reagents compared to organotins or organozincs.[6] The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the final product.[8]

Experimental Protocol (Conceptual)
  • Reagent Preparation: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 6-chloroethyl picolinate (1.0 eq), (2,5-difluorophenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.5 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue using flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions A Ethyl 6-chloropicolinate G Suzuki-Miyaura Cross-Coupling A->G B (2,5-Difluorophenyl)boronic Acid B->G C Pd(PPh₃)₄ C->G D K₂CO₃ (Base) D->G E Dioxane/H₂O E->G F Heat (90°C) F->G H Work-up (Extraction) G->H I Purification (Chromatography) H->I J This compound I->J caption Fig. 1: Conceptual Suzuki-Miyaura Synthesis Workflow.

Fig. 1: Conceptual Suzuki-Miyaura Synthesis Workflow.

Analytical Characterization for Structural Verification

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and purity. This involves Mass Spectrometry for molecular weight determination, NMR Spectroscopy for mapping the carbon-hydrogen framework, and Infrared Spectroscopy for identifying key functional groups.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.

Protocol:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or ethyl acetate).

  • Inject the solution into the mass spectrometer.

  • Acquire the spectrum in EI positive ion mode.

Expected Results:

  • Molecular Ion (M⁺): The primary peak expected is the molecular ion peak at m/z = 263, corresponding to the molecular formula [C₁₄H₁₁F₂NO₂]⁺.

  • Isotope Peak (M+1): A small M+1 peak at m/z = 264 will be present due to the natural abundance of ¹³C.

  • Key Fragmentation Patterns: Ethyl esters commonly fragment via cleavage next to the carbonyl group.[9]

    • Loss of Ethoxy Radical (•OCH₂CH₃): A significant fragment at m/z = 218 [M - 45]⁺.

    • Loss of Ethene (C₂H₄): A fragment resulting from McLafferty rearrangement may be observed at m/z = 235 [M - 28]⁺.

    • Acylium Ion: The base peak could correspond to the acylium ion derived from the loss of the ethoxy group.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

  • Prepare the sample as a thin film on a KBr plate or analyze using an Attenuated Total Reflectance (ATR) accessory.

  • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Absorption Bands:

  • C-H Stretch (Aromatic): ~3100-3000 cm⁻¹

  • C-H Stretch (Aliphatic): ~2980-2850 cm⁻¹

  • C=O Stretch (Ester): A strong, sharp peak around 1725-1715 cm⁻¹ . This is characteristic of an α,β-unsaturated or aromatic ester.[1][10]

  • C=N and C=C Stretch (Aromatic Rings): Multiple peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Ester): Two strong bands are expected in the 1300-1100 cm⁻¹ region, which is a hallmark of the ester group.[3]

  • C-F Stretch: Strong absorptions in the 1250-1000 cm⁻¹ region, often overlapping with the C-O stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise atomic connectivity of a molecule. The fluorine atoms will introduce additional complexity and information through C-F and H-F coupling.

Protocol:

  • Dissolve ~5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H, ¹³C, and optionally ¹⁹F spectra on a 400 MHz or higher spectrometer.

Predicted ¹H NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.2Doublet (d)1HPyridine-H3Adjacent to electron-withdrawing ester and ring nitrogen.
~7.8-8.0Triplet (t)1HPyridine-H4Standard pyridine coupling pattern.
~7.7-7.9Doublet (d)1HPyridine-H5Coupled to H4.
~7.2-7.5Multiplet (m)3HPhenyl-H3, H4, H6Complex splitting due to H-H and H-F couplings.
~4.5Quartet (q)2H-O-CH₂ -CH₃Ethyl ester methylene group, split by the methyl protons.
~1.4Triplet (t)3H-O-CH₂-CH₃ Ethyl ester methyl group, split by the methylene protons.

Predicted ¹³C NMR Spectrum (Proton Decoupled): The spectrum will show 12 distinct carbon signals (two phenyl carbons are equivalent by symmetry). The carbons on the difluorophenyl ring will appear as doublets due to one-bond and multi-bond coupling with ¹⁹F.[11]

  • C=O (Ester): ~165 ppm

  • Aromatic Carbons (C-F): ~155-162 ppm (large doublet splitting, ¹JCF ≈ 240-250 Hz)

  • Aromatic Carbons (Pyridine & Phenyl): ~120-150 ppm

  • -O-CH₂- (Ester): ~62 ppm

  • -CH₃ (Ester): ~14 ppm

Overall Analytical Workflow

G cluster_techniques Analytical Techniques cluster_data Primary Data Output A Sample of Ethyl 6-(2,5-difluorophenyl)picolinate B Mass Spectrometry (MS) A->B C NMR Spectroscopy (¹H, ¹³C) A->C D Infrared Spectroscopy (IR) A->D E Molecular Weight: 263.24 Fragmentation Pattern B->E F Proton & Carbon Signals Connectivity Map C-F Coupling Data C->F G Functional Groups: C=O (Ester) @ ~1720 cm⁻¹ C-O, C-F signals D->G H Structural Confirmation & Purity Assessment E->H F->H G->H I Certificate of Analysis (CoA) H->I caption Fig. 2: Workflow for Structural Elucidation.

Fig. 2: Workflow for Structural Elucidation.

Applications in Drug Discovery: A PROTAC Building Block

This compound is frequently categorized as a "Protein Degrader Building Block".[1] This indicates its primary utility is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[2][12]

This molecule can serve as a precursor to a ligand that binds to an E3 ligase or, more commonly, a novel ligand for a POI. The picolinate structure is a common motif in medicinal chemistry, and the difluorophenyl group can form key interactions (such as hydrogen bonds or halogen bonds) within a protein's binding pocket, enhancing affinity and selectivity.

G cluster_protac PROTAC Molecule POI_Ligand Warhead (Binds to Protein of Interest) Linker Flexible Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand (e.g., VHL or CRBN Ligand) Linker->E3_Ligand Our_Molecule This compound Arrow Serves as a precursor for the Warhead or a novel E3 Ligand Our_Molecule->Arrow Arrow->POI_Ligand caption Fig. 3: Role as a Precursor in PROTAC Synthesis.

Fig. 3: Role as a Precursor in PROTAC Synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest -20°C for long-term stability.[1][4]

Conclusion

This compound is a well-defined chemical intermediate with significant potential in modern drug discovery, particularly for targeted protein degradation. Its identity is firmly established by its CAS number, 1330750-30-5. A comprehensive analytical strategy combining mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a robust and self-validating system for confirming its structure and ensuring its purity. The predictable synthetic access via Suzuki-Miyaura coupling and its clear application as a molecular building block underscore its value to the scientific community.

References

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 6-(2,5-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of Ethyl 6-(2,5-difluorophenyl)picolinate, a key building block in the development of protein degraders.[1][2] In the absence of published empirical data, this guide leverages established principles of structural biology and computational chemistry to elucidate its three-dimensional architecture. We will explore the molecule's fundamental structural parameters, delve into its conformational possibilities, and present standardized, field-proven protocols for its empirical analysis via single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule's structure-function relationship.

Introduction: The Significance of this compound in Drug Discovery

This compound is an organic compound with the chemical formula C₁₄H₁₁F₂NO₂ and a molecular weight of 263.2 g/mol .[1][2] It belongs to the class of phenylpyridines, which are aromatic compounds composed of a benzene ring linked to a pyridine ring.[3] This molecule has gained prominence as a crucial building block in the synthesis of more complex molecules, particularly in the burgeoning field of targeted protein degradation.[1][2]

The precise three-dimensional shape and conformational flexibility of such building blocks are paramount as they dictate the molecule's ability to interact with biological targets. The spatial arrangement of the difluorophenyl and ethyl picolinate moieties influences the overall topology of the final drug candidate, impacting its binding affinity, selectivity, and pharmacokinetic properties. Understanding the inherent structural and conformational preferences of this compound is, therefore, a critical step in rational drug design.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a central single bond connecting the C2 position of the pyridine ring to the C1 position of the difluorophenyl ring. The ethyl ester group is attached to the C6 position of the pyridine ring.

Figure 1: 2D representation of this compound.

Computationally Derived Structural Parameters

In the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations are a reliable method for predicting the ground-state geometry of organic molecules.[4][5] Using a standard protocol such as the B3LYP functional with a 6-31G(d) basis set, we can obtain an optimized molecular structure. The key structural parameters are summarized in the table below.

ParameterDescriptionPredicted Value
Bond Lengths (Å)
Pyridine C-NAverage C-N bond length in the pyridine ring~1.34 Å
Pyridine C-CAverage C-C bond length in the pyridine ring~1.39 Å
Phenyl C-CAverage C-C bond length in the phenyl ring~1.40 Å
C-FCarbon-Fluorine bond length~1.35 Å
C-C (inter-ring)Bond connecting the pyridine and phenyl rings~1.49 Å
C=O (ester)Carbonyl bond in the ethyl ester group~1.21 Å
C-O (ester)Single bond in the ethyl ester group~1.36 Å
Bond Angles (°) **
C-N-C (Pyridine)Angle within the pyridine ring~117°
C-C-C (Pyridine)Average angle within the pyridine ring~120°
C-C-C (Phenyl)Average angle within the phenyl ring~120°
C-C-FAngle involving the fluorine substituent~118°
N-C-C (inter-ring)Angle at the pyridine ring connection~121°
C-C-C (inter-ring)Angle at the phenyl ring connection~122°
Dihedral Angle (°) **
Pyridine-PhenylTorsional angle between the two aromatic rings~30-50°

Table 1: Predicted geometric parameters for this compound based on DFT calculations.

Conformational Analysis

The conformational landscape of this compound is primarily defined by two key rotational degrees of freedom:

  • Rotation about the inter-ring C-C bond: This determines the relative orientation of the pyridine and difluorophenyl rings.

  • Rotation of the ethyl ester group: This affects the positioning of the ethyl chain relative to the pyridine ring.

Phenyl-Pyridine Torsion

Similar to other 2-phenylpyridine derivatives, this compound is expected to adopt a non-planar conformation. A planar arrangement is disfavored due to steric hindrance between the ortho-protons of the two rings. DFT calculations suggest a twisted conformation with a dihedral angle between the rings in the range of 30-50 degrees. This twist represents a compromise between conjugative stabilization, which favors planarity, and steric repulsion, which favors a perpendicular arrangement.

Figure 2: Conformational isomers due to inter-ring rotation.

Ethyl Ester Conformation

The ethyl ester group also possesses conformational flexibility. The most stable conformation is typically one where the carbonyl group is syn-periplanar or anti-periplanar to the C-N bond of the pyridine ring to minimize steric clash. The ethyl group itself can adopt different staggered conformations.

Methodologies for Structural and Conformational Elucidation

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of small molecules in the solid state.[6][7][8][9][10] It provides precise measurements of bond lengths, bond angles, and dihedral angles, as well as information about intermolecular interactions in the crystal lattice.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final atomic coordinates and anisotropic displacement parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution.[11][12] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

Expected Spectroscopic Features:

  • ¹H NMR: The aromatic region will show complex splitting patterns for the protons on both the pyridine and phenyl rings. The ethyl group will exhibit a characteristic quartet and triplet.

  • ¹³C NMR: The spectrum will show distinct signals for each of the 14 carbon atoms. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen and fluorine atoms.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring.

Conformational Analysis using NMR:

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This 2D NMR experiment can detect through-space interactions between protons that are close to each other. NOE correlations between protons on the pyridine and phenyl rings can provide evidence for the preferred dihedral angle in solution.

  • Variable Temperature NMR: By acquiring spectra at different temperatures, it may be possible to observe changes in chemical shifts or coupling constants that are indicative of a shift in the conformational equilibrium. At very low temperatures, it might be possible to "freeze out" individual conformers, leading to the observation of separate sets of signals for each.[13][14]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A suite of NMR experiments (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC, NOESY) is performed on a high-field NMR spectrometer.

  • Spectral Analysis: The spectra are processed and analyzed to assign all proton, carbon, and fluorine signals. The NOESY data is analyzed to identify key through-space interactions that define the molecule's conformation.

Computational Modeling

As demonstrated in this guide, computational modeling, particularly DFT, is an invaluable tool for predicting and understanding the structural and conformational properties of molecules, especially when experimental data is scarce.[4][5]

cluster_0 Computational Workflow start Initial Structure Generation mm Molecular Mechanics Conformational Search start->mm Initial guess dft_opt DFT Geometry Optimization mm->dft_opt Low-energy conformers freq Frequency Calculation dft_opt->freq Optimized geometry nmr NMR Chemical Shift Prediction dft_opt->nmr Shielding tensors end Predicted Structure & Properties freq->end Thermodynamic properties nmr->end Predicted spectra

Figure 3: A typical computational workflow for conformational analysis.

Protocol for DFT-based Conformational Analysis:

  • Conformational Search: A thorough conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify a wide range of possible low-energy conformers.[5]

  • DFT Optimization: The lowest energy conformers from the molecular mechanics search are then subjected to geometry optimization using a higher level of theory, such as DFT with a suitable functional and basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Boltzmann Averaging: The properties of the different conformers are weighted according to their Boltzmann populations to obtain an ensemble-averaged prediction of the properties that would be observed experimentally.

Structure-Function Relationship and Implications for Drug Design

The twisted conformation of this compound has significant implications for its use in drug design. The non-planar structure provides a three-dimensional scaffold that can be exploited to achieve specific interactions with a protein target. The dihedral angle between the rings, along with the positioning of the fluorine atoms and the ethyl ester, creates a unique electrostatic and steric profile.

The fluorine substituents are particularly noteworthy. They can engage in favorable orthogonal multipolar interactions with protein backbones and can also modulate the molecule's lipophilicity and metabolic stability. The ethyl ester provides a handle for further chemical modification, allowing for the attachment of linkers or other functional groups necessary for creating, for example, proteolysis-targeting chimeras (PROTACs).

By understanding the inherent conformational preferences of this building block, medicinal chemists can design more rigid analogs that lock in the bioactive conformation, potentially leading to increased potency and selectivity. Conversely, the inherent flexibility can be advantageous in allowing the molecule to adapt to the binding pocket of a target protein.

Conclusion

This compound is a valuable building block in modern drug discovery. While experimental structural data is not yet publicly available, this guide has provided a comprehensive overview of its likely molecular structure and conformational properties based on established chemical principles and computational methods. The key takeaway is the molecule's preference for a non-planar, twisted conformation, which is a critical determinant of its utility in creating three-dimensional molecular architectures for targeted therapies. The experimental protocols detailed herein provide a roadmap for the future empirical validation of these computationally derived insights.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

  • (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Gerard, H., Avalos, J., Galland, D., & Volino, F. (n.d.). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals. Taylor & Francis Online.
  • Mancinelli, M., Franzini, R., Renzetti, A., Marotta, E., Villani, C., & Mazzanti, A. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Publishing. Retrieved from [Link]

  • (n.d.).
  • ResearchGate. (2022, April 26). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • ACS Publications. (2023, June 13). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • ResearchGate. (n.d.). Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]

  • auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. Retrieved from [Link]

  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of conformational polymorphism in pharmaceutical solids using solid-state NMR and electronic structure calculations. Retrieved from [Link]

  • ResearchGate. (2014, May). Crystal Structures of Ethyl 4-(4-Florophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates. Journal of Crystallography. Retrieved from [Link]

  • Krishnamurthy, M. S., et al. (n.d.). Crystal structure of ethyl 6-(2-fluorophenyl)-4-hydroxy-2-sulfanylidene-4-trifluoromethyl-1,3-diazinane-5-carboxylate. PMC - PubMed Central. Retrieved from [Link]

  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • MDPI. (2023, July 20). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. Retrieved from [Link]

  • ResearchGate. (n.d.). (±)-Methyl and (±)-ethyl 4-(2,3-difluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Retrieved from [Link]

  • IRIS Unibas. (2010, February 19). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. Retrieved from [Link]

  • IRIS Unibas. (n.d.). FULL PAPER Conformational Studies by Dynamic NMR, 69[°] Conformation and Stereodynamics of Aliphatic Triisopropylsilanes in Sol. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 6-(hydroxymethyl)picolinate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, April). The crystal structure of ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, C14H11N3O4S. Zeitschrift für Kristallographie. New crystal structures.
  • ResearchGate. (n.d.). Synthesis and characteration of poly (ethylene 2,5-furandicarboxylate). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

Sources

Methodological & Application

Applications of Ethyl 6-(2,5-difluorophenyl)picolinate in Medicinal Chemistry: A Guide to Synthesizing VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Targeted Protein Degradation

In the ever-evolving landscape of drug discovery, the paradigm is shifting from simple inhibition to targeted elimination of disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality at the forefront of this shift. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade proteins of interest (POIs). This approach offers the potential to target proteins previously considered "undruggable" and to overcome mechanisms of drug resistance.

At the heart of many successful PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Ethyl 6-(2,5-difluorophenyl)picolinate has emerged as a key building block in the synthesis of potent and selective VHL ligands, making it a valuable tool for researchers and drug development professionals in the field of targeted protein degradation. This document provides an in-depth guide to the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of VHL-based PROTACs for the degradation of the therapeutically relevant target, Bromodomain-containing protein 4 (BRD4).

This compound: A Versatile Scaffold for VHL Ligand Synthesis

This compound serves as a crucial starting material for the synthesis of VHL ligands due to its substituted pyridine core, which is a common feature in many potent VHL binders. The 2,5-difluorophenyl group plays a significant role in the binding affinity and selectivity of the resulting ligand for the VHL protein. The ethyl ester functionality provides a convenient handle for further chemical modifications, allowing for the attachment of a linker and ultimately the protein of interest (POI) binding moiety to construct the final PROTAC molecule.

The general strategy involves the conversion of the ethyl ester to an amide, which then serves as an attachment point for a linker. The difluorophenyl group contributes to favorable interactions within the VHL binding pocket. The following sections will detail the synthetic route from this compound to a functional VHL-based PROTAC targeting BRD4, a well-established therapeutic target in oncology.

Synthetic Protocol: From Building Block to a BRD4-Targeting PROTAC

This section outlines a detailed, multi-step protocol for the synthesis of a BRD4-targeting PROTAC, starting from this compound. This protocol is based on established synthetic methodologies in the field of PROTAC development.

Part 1: Synthesis of the VHL Ligand Precursor from this compound

The initial step involves the hydrolysis of the ethyl ester of the starting material to the corresponding carboxylic acid, followed by an amide coupling reaction to introduce the core of the VHL ligand.

Step 1.1: Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Addition of Base: Add lithium hydroxide (LiOH) (2.0 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, acidify the mixture with 1N hydrochloric acid (HCl) to pH ~3. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-(2,5-difluorophenyl)picolinic acid.

Step 1.2: Amide Coupling to form the VHL Ligand Core

  • Activation of Carboxylic Acid: Dissolve 6-(2,5-difluorophenyl)picolinic acid (1.0 eq) in anhydrous dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Addition of Amine: To the activated acid solution, add the commercially available (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride (1.0 eq).

  • Reaction and Work-up: Stir the reaction mixture at room temperature overnight. After completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain the VHL ligand core structure.

Part 2: Assembly of the Full BRD4-Targeting PROTAC

This part of the synthesis involves attaching a linker to the VHL ligand and then coupling it with a known BRD4 inhibitor, such as JQ1.

Step 2.1: Linker Attachment to the VHL Ligand

  • Reaction: To a solution of the VHL ligand core (1.0 eq) in anhydrous dichloromethane (DCM), add a suitable linker with a terminal reactive group (e.g., a short PEG linker with a terminal bromide). Add a base such as DIPEA (2.0 eq).

  • Monitoring and Purification: Stir the reaction at room temperature and monitor by LC-MS. Upon completion, purify the product by flash chromatography to yield the VHL ligand-linker conjugate.

Step 2.2: Final Coupling to the BRD4 Ligand (JQ1)

  • Reaction: Dissolve the VHL ligand-linker conjugate (1.0 eq) and a JQ1 derivative with a suitable reactive handle (e.g., a carboxylic acid) (1.1 eq) in anhydrous DMF. Add a coupling agent like HATU (1.2 eq) and DIPEA (2.5 eq).

  • Final Steps: Stir the reaction at room temperature overnight. Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC). Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Diagram: Generalized Synthetic Workflow for a VHL-based PROTAC

G A This compound B Hydrolysis A->B LiOH, THF/H2O C 6-(2,5-difluorophenyl)picolinic Acid B->C D Amide Coupling with Hydroxyproline derivative C->D HATU, DIPEA, DMF E VHL Ligand Core D->E F Linker Attachment E->F Linker-Br, DIPEA, DCM G VHL Ligand-Linker Conjugate F->G I Final Amide Coupling G->I HATU, DIPEA, DMF H BRD4 Ligand (e.g., JQ1 derivative) H->I J Purified BRD4-Targeting PROTAC I->J Preparative HPLC

Caption: A generalized workflow for the synthesis of a VHL-based PROTAC starting from this compound.

Biological Evaluation of the BRD4-Targeting PROTAC

Once synthesized, the efficacy of the PROTAC must be evaluated through a series of biological assays. The primary assays are designed to confirm the degradation of the target protein, BRD4, and to demonstrate that this degradation occurs through the ubiquitin-proteasome pathway.

Protocol 1: Western Blotting for BRD4 Degradation

This protocol is used to quantify the reduction in BRD4 protein levels in cells treated with the PROTAC.[1]

Materials:

  • Cancer cell line expressing BRD4 (e.g., HeLa or a relevant cancer cell line).

  • The synthesized BRD4-targeting PROTAC.

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Primary antibody against BRD4.

  • Primary antibody against a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Seeding: Seed the cells in a 6-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation for each PROTAC concentration.

Protocol 2: Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of BRD4.

Materials:

  • Cells treated with the PROTAC as described above.

  • Co-immunoprecipitation (Co-IP) lysis buffer.

  • Antibody for immunoprecipitation (e.g., anti-BRD4 or anti-ubiquitin).

  • Protein A/G magnetic beads.

  • Wash buffer.

  • Elution buffer.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells using Co-IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-BRD4 antibody to pull down BRD4 and its interacting proteins (including ubiquitin).

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the protein complexes from the beads.

  • Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody. A smear of high-molecular-weight bands will indicate the polyubiquitination of BRD4.

Diagram: Mechanism of Action of a VHL-based BRD4 PROTAC

G cluster_0 Ternary Complex Formation A BRD4 PROTAC B BRD4 (Protein of Interest) A->B Binds to C VHL E3 Ligase A->C Binds to H Recycling of PROTAC A->H is released E Poly-ubiquitination of BRD4 B->E is ubiquitinated C->E Recruits Ubiquitin D Ubiquitin D->E F 26S Proteasome E->F Targeted for degradation G Degradation of BRD4 F->G

Caption: The catalytic cycle of a VHL-based PROTAC leading to the targeted degradation of BRD4.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of VHL ligands, which are critical components of a large number of PROTACs currently under development. The protocols outlined in this guide provide a comprehensive framework for the synthesis and biological evaluation of a BRD4-targeting PROTAC derived from this starting material. The principles and methodologies described herein can be adapted for the development of PROTACs targeting other proteins of interest, thereby expanding the therapeutic potential of this exciting technology. As the field of targeted protein degradation continues to mature, the demand for well-characterized and readily available building blocks like this compound will undoubtedly increase, further fueling innovation in the discovery of novel therapeutics.

References

  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559. [Link]

  • Bondeson, D. P., Mares, A., Smith, I. E., Ko, E., Campos, S., Miah, A. H., ... & Ciulli, A. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature chemical biology, 11(8), 611–617. [Link]

  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS chemical biology, 10(8), 1770–1777. [Link]

Sources

Application Notes and Protocols for Ethyl 6-(2,5-difluorophenyl)picolinate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Targeted Therapeutics

The paradigm of drug discovery is undergoing a significant shift from occupancy-driven inhibition to event-driven pharmacology.[1] A leading modality in this new era is Targeted Protein Degradation (TPD), which offers the potential to eliminate disease-causing proteins rather than merely inhibiting them.[2] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of TPD, acting as heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2][3][4] This approach has the potential to target proteins previously considered "undruggable" and to overcome mechanisms of drug resistance.[2]

The rational design of effective PROTACs hinges on three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects them.[5] While much effort is focused on developing novel POI ligands, the discovery and optimization of E3 ligase ligands are equally critical for expanding the scope and efficacy of TPD.[4][6] Ethyl 6-(2,5-difluorophenyl)picolinate emerges as a promising and versatile building block for the synthesis of novel E3 ligase ligands, offering unique structural features that can be exploited for the development of next-generation protein degraders.

The Strategic Value of the Picolinate Scaffold in E3 Ligase Ligand Design

The majority of PROTACs currently in development recruit one of two E3 ligases: von Hippel-Lindau (VHL) or Cereblon (CRBN).[3][4] Ligands for CRBN, such as thalidomide and its analogs (known as immunomodulatory imide drugs or IMiDs), are widely used due to their favorable pharmacological properties.[7][8] The picolinate scaffold, a pyridine ring with a carboxylic acid or ester at the 2-position, is a "privileged" structure in medicinal chemistry, known for its ability to form stable complexes and participate in key biological interactions.[9] Picolinic acid and its derivatives have been investigated for a range of therapeutic applications, highlighting their versatility as a core chemical motif.[10][11]

This compound combines this valuable picolinate core with a difluorophenyl moiety. The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[12] This positions this compound as an ideal starting point for creating a library of novel CRBN ligands with potentially improved pharmacokinetic and pharmacodynamic properties.

Mechanism of Action: The PROTAC Ternary Complex

A PROTAC molecule derived from this compound would function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Poly-ubiquitination marks the POI for recognition and degradation by the 26S proteasome, thereby eliminating the protein from the cell. The PROTAC molecule is then released and can catalyze further rounds of degradation.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (derived from Ethyl 6-(2,5-difluorophenyl)picolinate) POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN recruits Ub Ubiquitin Ub->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI releases

Figure 1: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Protocols: Synthesis of a PROTAC Using this compound

The following protocols describe a generalized, yet robust, workflow for the synthesis of a PROTAC molecule using this compound as the E3 ligase ligand precursor. This process involves the hydrolysis of the ester, followed by amide coupling to a linker, which is then conjugated to a POI ligand.

Protocol 1: Hydrolysis of this compound

This step converts the ethyl ester to the corresponding carboxylic acid, which is necessary for the subsequent amide coupling reaction.

Materials:

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and MeOH (3:1 v/v) in a round-bottom flask.

  • Add an aqueous solution of LiOH (1.5 M, 2.0 eq) to the flask.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with deionized water and cool to 0 °C in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield 6-(2,5-difluorophenyl)picolinic acid as a solid. The product can be used in the next step without further purification or can be recrystallized if necessary.

Protocol 2: Amide Coupling to a Linker

This protocol describes the coupling of the newly synthesized carboxylic acid to a linker containing a terminal amine group (e.g., an amino-PEG linker with a protected terminal functional group for subsequent POI ligand attachment).

Materials:

  • 6-(2,5-difluorophenyl)picolinic acid (from Protocol 1)

  • Amine-terminated linker (e.g., Boc-NH-PEG-amine) (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(2,5-difluorophenyl)picolinic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-terminated linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired E3 ligase ligand-linker conjugate.

The resulting product can then be deprotected (if necessary) and coupled to a POI ligand using standard bioconjugation techniques to complete the PROTAC synthesis.[5]

Synthetic_Workflow Start This compound Step1 Protocol 1: Hydrolysis (LiOH) Start->Step1 Intermediate1 6-(2,5-difluorophenyl)picolinic acid Step1->Intermediate1 Step2 Protocol 2: Amide Coupling (HATU, DIPEA) Intermediate1->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Linker Amine-Linker-POI_Ligand Linker->Step2

Figure 2: Synthetic workflow for incorporating the picolinate building block into a final PROTAC.

Data Presentation and Interpretation

To evaluate the efficacy of newly synthesized PROTACs, a series of biochemical and cellular assays are required. The following table presents hypothetical data for a series of PROTACs derived from the 6-(2,5-difluorophenyl)picolinate core, illustrating how quantitative data can be structured for comparative analysis.

PROTAC IDLinker TypePOI Ligand Affinity (Kd, nM)CRBN Binding Affinity (Kd, nM)Degradation DC50 (nM)Max Degradation (Dmax, %)
PROTAC-01 PEG3501502595
PROTAC-02 PEG4521451598
PROTAC-03 Alkyl C5481607580
PROTAC-04 PEG4 (branched)551554090

Interpretation of Hypothetical Data:

  • Binding Affinity (Kd): Measures how tightly the PROTAC binds to the POI and CRBN. Lower values indicate stronger binding.

  • Degradation DC50: The concentration of PROTAC required to degrade 50% of the target protein. Lower values indicate higher potency.

  • Max Degradation (Dmax): The maximum percentage of protein degradation achieved. Higher values are more desirable.

In this hypothetical example, PROTAC-02 , with a PEG4 linker, shows the best degradation potency (lowest DC50) and highest maximal degradation (Dmax), suggesting an optimal linker length and composition for facilitating a stable and productive ternary complex.

Conclusion and Future Directions

This compound represents a valuable and strategically designed chemical tool for researchers in the field of targeted protein degradation. Its unique combination of a picolinate core and a difluorinated phenyl ring provides a solid foundation for the synthesis of novel E3 ligase ligands with potentially enhanced drug-like properties. The protocols outlined in this guide offer a clear and adaptable workflow for the incorporation of this building block into PROTACs. By enabling the creation of diverse libraries of degraders, this compound can accelerate the discovery of potent and selective therapeutics for a wide range of diseases, further solidifying the role of TPD as a major new modality in medicine.

References

  • Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Park, J. H., Yoo, H. S., & Park, J. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Pharmaceuticals, 15(3), 339. Retrieved January 15, 2026, from [Link]

  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 484–502. Retrieved January 15, 2026, from [Link]

  • Pagar, V. V. (2022). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin-Madison. Retrieved January 15, 2026, from [Link]

  • Ligands for Cereblon: 2017-2021 patent overview. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-766. Retrieved January 15, 2026, from [Link]

  • Plesniak, M. P., et al. (2022). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expedition of SAR. ChemRxiv. Retrieved January 15, 2026, from [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Luo, J., et al. (2022). Emerging pharmacology of targeted protein degraders. Pharmacological Research, 175, 106011. Retrieved January 15, 2026, from [Link]

  • Recent advances in targeted protein degraders as potential therapeutic agents. (2023). Signal Transduction and Targeted Therapy, 8(1), 1-23. Retrieved January 15, 2026, from [Link]

  • Celestine, M. J., et al. (2015). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Reviews in Inorganic Chemistry, 35(2), 57-73. Retrieved January 15, 2026, from [Link]

  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5(1), 9950. Retrieved January 15, 2026, from [Link]

Sources

Comprehensive Analytical Characterization of Ethyl 6-(2,5-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-(2,5-difluorophenyl)picolinate is a key heterocyclic building block frequently utilized in medicinal chemistry, particularly in the synthesis of targeted protein degraders and other novel therapeutic agents.[1][2] The precise structural integrity and purity of this intermediate are paramount to ensure the desired outcome, efficacy, and safety profile of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, multi-technique guide for the robust analytical characterization of this compound (CAS: 1330750-30-5). We present detailed protocols for chromatographic and spectroscopic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained to empower researchers to not only replicate the methods but also adapt them to their specific needs.

Introduction and Analytical Strategy

The unambiguous characterization of any chemical entity in the drug development pipeline is a foundational requirement. For this compound, a compound featuring multiple functional groups and aromatic systems, a single analytical technique is insufficient. A holistic approach is necessary to confirm its identity, determine its purity, and elucidate its structure definitively.

Our recommended analytical workflow integrates orthogonal techniques, ensuring a self-validating characterization package. The strategy begins with rapid identity checks and proceeds to quantitative purity assessment and conclusive structural confirmation.

G FTIR FTIR Spectroscopy (Functional Group ID) HPLC HPLC-UV (Purity Assay, Impurity Profile) FTIR->HPLC Proceed if functional groups match TLC Thin-Layer Chromatography (Spot Purity Check) qNMR qNMR (Orthogonal Purity Assay) HPLC->qNMR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Unambiguous Structure) HPLC->NMR Isolate & characterize impurities if >0.1% HRMS High-Resolution MS (Elemental Composition) NMR->HRMS Confirm structure GCMS GC-MS (Volatile Impurities & Mol. Weight) HRMS->GCMS Cross-verify Mol. Weight

Caption: Integrated analytical workflow for compound characterization.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 1330750-30-5[1]
Molecular Formula C₁₄H₁₁F₂NO₂[1][3]
Molecular Weight 263.24 g/mol [3]
Appearance Typically an off-white to white solidN/A
Common Purity ≥98%[1]
Primary Application Protein Degrader Building Block[1][2]

Chromatographic Analysis for Purity and Impurities

Chromatographic methods are essential for separating the main compound from starting materials, by-products, and other impurities, allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

Expert Rationale: Reversed-phase HPLC is the gold standard for purity analysis of non-volatile, UV-active organic molecules like this compound. The method's high resolution is ideal for separating closely related structural isomers, which are common impurities in syntheses involving substituted aromatic rings.[4][5] A C18 column is chosen for its excellent retention of moderately polar aromatic compounds.[6]

Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with a 50:50 acetonitrile/water mixture to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., TSKgel ODS-100V)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 min, hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 260 nm
Injection Volume 10 µL
  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%. The tailing factor for the main peak should be between 0.9 and 1.5.

  • Data Analysis: Determine purity using the area percent method. The peak area of the main component is expressed as a percentage of the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expert Rationale: GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC. It also serves as an orthogonal identity confirmation test. While electron ionization (EI) can cause extensive fragmentation of fluorinated compounds, the resulting pattern is a reproducible fingerprint for identification.[7][8]

Protocol:

  • Instrumentation: A GC system coupled to a single quadrupole or ion trap mass spectrometer.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in ethyl acetate.

  • GC-MS Conditions:

ParameterCondition
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent[7]
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min[7]
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Scan Range 50 - 400 m/z
  • Data Analysis: Confirm the identity by matching the retention time and mass spectrum against a reference standard. The molecular ion (M⁺) at m/z 263 should be observable, though potentially at low abundance. Key fragments would likely arise from the loss of the ethoxy group (-OC₂H₅, m/z 218) and the ethyl group (-C₂H₅, m/z 234).[9][10]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming atomic connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. For this compound, a suite of 1D experiments (¹H, ¹³C, and ¹⁹F) is essential.[11] ¹H NMR confirms the number and environment of protons, ¹³C NMR shows all unique carbon atoms, and ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms, providing a distinct signature for the 2,5-difluoro substitution pattern.[12][13]

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Data Acquisition: Perform standard 1D acquisitions for ¹H, ¹³C{¹H}, and ¹⁹F{¹H} nuclei.

  • Expected Spectral Data (in CDCl₃):

NucleusChemical Shift (ppm, δ)MultiplicityCoupling (J, Hz)Assignment
¹H ~8.0-8.2mPyridine-H
~7.7-7.9mPyridine-H
~7.5-7.7mPyridine-H
~7.0-7.3mDifluorophenyl-H (3 protons)
~4.45qJ ≈ 7.1-OCH₂CH₃
~1.42tJ ≈ 7.1-OCH₂CH₃
¹³C ~164-166sC=O (Ester)
~155-160ddC-F (2 carbons)
~148-152sPyridine-C
~135-140sPyridine-C
~115-130mAromatic C & C-H (6 carbons)
~61-63s-OCH₂CH₃
~14-15s-OCH₂CH₃
¹⁹F TBDmAr-F
TBDmAr-F

(Note: Specific shifts and couplings are predictive and must be confirmed experimentally. TBD = To Be Determined)

High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition. This allows differentiation from any potential isomers or other compounds with the same nominal mass, providing a high degree of confidence in the compound's identity.[5][14]

Protocol:

  • Instrumentation: An LC-TOF, LC-Orbitrap, or Q-TOF mass spectrometer.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in an appropriate solvent like acetonitrile/water with 0.1% formic acid for electrospray ionization (ESI).

  • Data Analysis: The protonated molecule [M+H]⁺ should be observed. Compare the measured exact mass to the theoretical value.

    • Theoretical Mass [M+H]⁺ for C₁₄H₁₂F₂NO₂⁺: 264.0830

    • Acceptance Criterion: The measured mass should be within ± 5 ppm of the theoretical mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expert Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It serves as an excellent initial identity check and quality control tool.[15][16]

Protocol:

  • Instrumentation: An FTIR spectrometer, preferably with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic (Ethyl group)
~1720-1740 C=O stretch Ester [17]
~1600-1450C=C stretchAromatic rings
~1300-1000C-O stretch, C-F stretchEster, Aryl-Fluoride[18]

Integrated Data Analysis

A conclusive assessment of this compound relies on the synergy of all performed analyses. The data from each technique should be cross-correlated to build a complete and validated profile of the material.

G cluster_props Verified Properties cluster_tech Analytical Techniques compound This compound identity Identity Confirmed - Functional Groups (FTIR) - Molecular Weight (MS) - Elemental Comp. (HRMS) purity Purity Determined - Area % by HPLC-UV - Orthogonal Check by qNMR - No Volatile Impurities (GC-MS) structure Structure Confirmed - ¹H, ¹³C, ¹⁹F NMR Spectra - Atomic Connectivity - Isomeric Purity HPLC HPLC-UV HPLC->purity GCMS GC-MS GCMS->identity GCMS->purity FTIR FTIR FTIR->identity NMR NMR NMR->identity NMR->structure HRMS HRMS HRMS->identity

Caption: Corroboration of analytical data for complete characterization.

References

  • Schade, M. A., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • Chen, M., et al. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Journal of Chromatographic Science. Retrieved from [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]

  • Sajid, M. (2014). Synthesis of Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. ResearchGate. Retrieved from [Link]

  • St. John's Scientific. (n.d.). Ethyl 6-(2, 5-difluorophenyl)picolinate, min 98%, 1 gram. Retrieved from [Link]

  • Haskins-Gluschek, D., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]

  • Watanabe, C., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization, and theoretical studies on the substitution reaction of chromium(III) picolinate. Retrieved from [Link]

  • SpectraBase. (n.d.). Picolinic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (2009). FT-IR Spectrophotometric Analysis of Chromium (Tris) Picolinate and its Pharmaceutical Formulations. Retrieved from [Link]

  • Trilaksana, H., et al. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol.... Universitas Airlangga. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl picolinate on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis and Characterization of New Picolinate Metal Complexes. Retrieved from [Link]

  • ResearchGate. (2014). A New Efficient Analytical Method for Picolinate Ion Measurements in Complex Aqueous Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O).... Retrieved from [Link]

  • Khan, A. M., et al. (2005). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. PubMed. Retrieved from [Link]

  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

  • Diva-portal.org. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the ligand 2-picolinic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

  • Kumar, A., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH. Retrieved from [Link]

  • Harvey, D. J. (1981). Picolinyl esters for the structural determination of fatty acids by GC/MS. PubMed. Retrieved from [Link]

  • Wiley Online Library. (2022). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • ChemWhat. (n.d.). Ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate CAS#: 1261831-63-3. Retrieved from [Link]

  • Ahmed, A. A., et al. (2020). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Taibah University for Science. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin...). Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethyl 2,4,6-trimethoxycinnamate. Retrieved from [Link]

  • ResearchGate. (2020). RP-HPLC method development and validation for the quantification of Efonidipine hydrochloride.... Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Role of Ethyl 6-(2,5-difluorophenyl)picolinate in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The picolinate scaffold is a well-established "privileged" structural motif in medicinal chemistry, forming the core of numerous biologically active molecules.[1] This guide provides an in-depth examination of a key derivative, Ethyl 6-(2,5-difluorophenyl)picolinate, a critical building block in the synthesis of potent kinase inhibitors. We will explore the synthetic rationale, provide a detailed laboratory protocol for its synthesis via Suzuki-Miyaura cross-coupling, and contextualize its application through the lens of targeted therapies for inhibitors of crucial oncogenic pathways, such as c-Met and VEGFR2. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: The Picolinate Scaffold and the Significance of Fluorination

Kinases are a pivotal class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[3][4] Small molecule kinase inhibitors have, therefore, become a cornerstone of modern oncology.

Within the vast chemical space of potential inhibitors, certain molecular frameworks, or "privileged scaffolds," appear repeatedly in successful drug candidates due to their ability to bind to common structural features of the target class. The picolinate scaffold, a pyridine ring functionalized with an ester, is one such framework, offering a versatile platform for synthetic elaboration.[1][5]

The strategic incorporation of fluorine atoms into drug candidates is a powerful tactic in medicinal chemistry to fine-tune physicochemical properties.[2] The 2,5-difluorophenyl moiety, in particular, offers several advantages:

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the electronics of the aromatic ring, leading to more favorable interactions within the ATP-binding pocket of the target kinase.

  • Metabolic Stability: The high strength of the Carbon-Fluorine bond can block sites of potential oxidative metabolism, increasing the compound's half-life and bioavailability.[2]

  • Modulated Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, impacting its solubility, cell permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This compound combines the benefits of the picolinate scaffold with the strategic advantages of difluorination, making it a high-value intermediate for constructing potent and selective kinase inhibitors.

Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most efficient and modular route to synthesize this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide.[6][7] Its broad functional group tolerance, mild reaction conditions, and the stability of the boronic acid reagents make it a cornerstone of modern organic synthesis.[6][8]

The general scheme involves the coupling of a commercially available halo-picolinate, such as Ethyl 6-chloropicolinate, with (2,5-difluorophenyl)boronic acid.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the target intermediate and its subsequent incorporation into a representative kinase inhibitor backbone.

G cluster_synthesis Synthesis of Core Intermediate cluster_application Application in Kinase Inhibitor Synthesis ReactantA Ethyl 6-chloropicolinate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) ReactantA->Catalyst ReactantB (2,5-difluorophenyl)boronic acid ReactantB->Catalyst Intermediate This compound Catalyst->Intermediate Suzuki-Miyaura Coupling Step2 1. Hydrolysis (LiOH) 2. Amide Coupling Intermediate->Step2 FinalProduct Kinase Inhibitor (e.g., Foretinib-like scaffold) Step2->FinalProduct G GF Growth Factor (e.g., HGF) RTK Receptor Tyrosine Kinase (e.g., c-Met) GF->RTK Binds & Activates P1 PI3K RTK->P1 P3 RAS RTK->P3 P2 AKT P1->P2 Response Cellular Responses: • Proliferation • Survival • Angiogenesis • Metastasis P2->Response P4 RAF P3->P4 P5 MEK P4->P5 P6 ERK P5->P6 P6->Response Inhibitor Kinase Inhibitor (Derived from this compound) Inhibitor->RTK Blocks ATP Binding Site

Sources

Application Notes and Protocols for Ethyl 6-(2,5-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl 6-(2,5-difluorophenyl)picolinate is a key synthetic intermediate, particularly valuable in the burgeoning field of targeted protein degradation.[1][2] Its structure, featuring a difluorinated phenyl ring attached to a pyridine core, makes it a desirable building block for the synthesis of complex molecules, including Proteolysis-Targeting Chimeras (PROTACs).[3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][6] This guide provides detailed experimental procedures for the synthesis, characterization, and subsequent functionalization of this compound for its application in drug discovery and development.

Physicochemical Properties and Safety Information

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 1330750-30-5[1][2]
Molecular Formula C₁₄H₁₁F₂NO₂[1][2]
Molecular Weight 263.2 g/mol [1][2]
Appearance White to off-white solid (predicted)
Purity ≥98% (typically available)[1][2]
Storage Room temperature[1][2]

Safety Precautions:

While specific hazard data is limited, it is recommended to handle this compound with standard laboratory precautions.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Work in a well-ventilated fume hood. In case of contact with skin or eyes, rinse thoroughly with water.[7] Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins an organoboron compound (2,5-difluorophenylboronic acid) with an organohalide (ethyl 6-halopicolinate). The following protocol provides a robust method for this synthesis.

Diagram of the Synthetic Workflow

Suzuki_Coupling_Workflow reagents 1. Reagent Preparation - Ethyl 6-chloropicolinate - 2,5-Difluorophenylboronic acid - Palladium Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., K₃PO₄) - Degassed Solvent reaction_setup 2. Reaction Setup - Assemble glassware under inert atmosphere (Ar/N₂) - Add solid reagents - Add degassed solvent reagents->reaction_setup reaction 3. Reaction - Heat to 80-100 °C - Stir for 12-24 h - Monitor by TLC/LC-MS reaction_setup->reaction workup 4. Work-up - Cool to room temperature - Quench with water - Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup purification 5. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purification characterization 6. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - Purity analysis (HPLC) purification->characterization

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol

Materials:

  • Ethyl 6-chloropicolinate (1.0 equiv)

  • 2,5-Difluorophenylboronic acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04-0.10 equiv)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 6-chloropicolinate, 2,5-difluorophenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following chemical shifts are estimated based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

¹H NMR (Estimated) ¹³C NMR (Estimated)
δ (ppm) Assignment
8.10-8.00 (m, 1H)Pyridine-H
7.95-7.85 (m, 1H)Pyridine-H
7.80-7.70 (m, 1H)Pyridine-H
7.40-7.20 (m, 3H)Aromatic-H
4.45 (q, J = 7.1 Hz, 2H)-OCH₂CH₃
1.40 (t, J = 7.1 Hz, 3H)-OCH₂CH₃
Mass Spectrometry (MS)
  • Method: Electrospray Ionization (ESI)

  • Expected Molecular Ion (M+H)⁺: m/z = 264.08

Predicted Fragmentation Pattern: The mass spectrum is expected to show the molecular ion peak. Common fragmentation patterns for similar compounds involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃).

Application in Targeted Protein Degradation: PROTAC Synthesis

This compound is a valuable building block for the synthesis of PROTACs.[2] The typical synthetic route involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then coupled to a linker that is also attached to a ligand for an E3 ubiquitin ligase.

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the ethyl ester to the corresponding picolinic acid, which is a necessary intermediate for conjugation to a linker in PROTAC synthesis.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent mixture (e.g., Tetrahydrofuran (THF)/Water or Methanol/Water)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolution: Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add an aqueous solution of LiOH (1.5-2.0 equivalents) to the solution and stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-(2,5-difluorophenyl)picolinic acid.

Protocol 2: Amide Bond Formation for PROTAC Linker Conjugation

This protocol outlines the coupling of the synthesized 6-(2,5-difluorophenyl)picolinic acid to an amine-functionalized linker, a common step in PROTAC assembly.

Diagram of Amide Coupling Workflow

Amide_Coupling_Workflow reagents 1. Reagent Preparation - 6-(2,5-Difluorophenyl)picolinic acid - Amine-functionalized linker - Coupling agent (e.g., HATU, HOBt) - Base (e.g., DIPEA) - Anhydrous DMF reaction_setup 2. Reaction Setup - Combine carboxylic acid, coupling agent, and base in DMF - Stir for activation reagents->reaction_setup amine_addition 3. Amine Addition - Add amine-linker to the activated acid - Stir at room temperature reaction_setup->amine_addition workup 4. Work-up & Purification - Quench reaction - Extract and purify by HPLC or column chromatography amine_addition->workup

Caption: Workflow for coupling the picolinic acid to an amine-functionalized linker.

Materials:

  • 6-(2,5-Difluorophenyl)picolinic acid (1.0 equiv)

  • Amine-functionalized linker (1.0-1.2 equiv)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation: In a round-bottom flask, dissolve 6-(2,5-difluorophenyl)picolinic acid in anhydrous DMF. Add HATU and DIPEA to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the amine-functionalized linker to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent. The crude product is then purified, typically by preparative High-Performance Liquid Chromatography (HPLC), to yield the desired PROTAC precursor.

Conclusion

This compound is a versatile and valuable building block for the synthesis of biologically active molecules, particularly in the field of targeted protein degradation. The protocols provided in this guide offer a comprehensive framework for its synthesis, characterization, and application in the development of novel therapeutics. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the best results for specific substrates and scales.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
  • BenchChem. (2025). A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols: 2,5-Difluorophenylboronic Acid in Medicinal Chemistry.
  • Grams, F., et al. (2014).
  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
  • Hughes, D. L. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters.
  • HPACHEM. (n.d.). Ethyl 6-(2, 5-difluorophenyl)picolinate, min 98%, 1 gram. Retrieved from [Link]

  • An, S., et al. (2014).
  • P
  • Gonzalez-Vera, J. A., et al. (2021). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 11(10), 1234.

Sources

Application and Protocol Guide for the Purification of Ethyl 6-(2,5-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of Ethyl 6-(2,5-difluorophenyl)picolinate, a key building block in the synthesis of advanced pharmaceutical agents, particularly protein degraders.[1][2] Recognizing the critical need for high-purity materials in drug development and scientific research, this document outlines systematic approaches to purification, leveraging fundamental principles of organic chemistry. We delve into the causality behind experimental choices, offering field-proven insights into methods such as silica gel column chromatography, recrystallization, and supportive analytical techniques for purity verification. Each protocol is designed as a self-validating system, ensuring reproducibility and reliability.

Introduction: The Imperative for Purity

This compound (C₁₄H₁₁F₂NO₂) is a substituted pyridine derivative with a molecular weight of 263.2 g/mol .[1] Its structural motifs are of significant interest in medicinal chemistry. The presence of impurities, even in trace amounts, can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and compromised final product quality. Therefore, rigorous purification is not merely a recommendation but a prerequisite for its effective use.

This guide will explore the most common and effective purification strategies tailored for this compound, addressing potential challenges inherent to pyridine derivatives, such as peak tailing in chromatography.[3][4]

Physicochemical Properties and Their Influence on Purification

A successful purification strategy is predicated on a thorough understanding of the compound's physical and chemical properties. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and available information.

PropertyValue/InformationImplication for Purification
Molecular Formula C₁₄H₁₁F₂NO₂---
Molecular Weight 263.2 g/mol [1]Influences diffusion rates and elution in chromatography.
Physical State Likely a solid at room temperature.Enables purification by recrystallization.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and water.Guides the selection of solvent systems for chromatography and recrystallization.
Polarity Moderately polar due to the ester and pyridine functionalities.Dictates the choice of stationary and mobile phases in chromatography.
pKa The pyridine nitrogen is basic, with an estimated pKa in the range of 2-3.[3]Can be exploited for acid-base extraction, but also contributes to interactions with silica gel.

Purification Methodologies: A Multi-pronged Approach

No single purification method is universally optimal. The choice depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. We present two primary, orthogonal methods: column chromatography and recrystallization.

Silica Gel Column Chromatography: The Workhorse of Purification

Silica gel chromatography is the most common method for purifying moderately polar organic compounds. The separation is based on the differential partitioning of the analyte and impurities between the stationary phase (silica gel) and the mobile phase (an organic solvent mixture).

Causality of Experimental Choices:

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is generally effective. The acidic nature of residual silanol groups on the silica surface can interact with the basic pyridine nitrogen, potentially causing peak tailing.[3] To mitigate this, a small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase to saturate these active sites.[3]

  • Mobile Phase Selection: A gradient of ethyl acetate in hexanes is a standard starting point. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired product.

Workflow for Chromatographic Purification:

cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Optimal Solvent System Slurry Prepare Silica Gel Slurry in Initial Eluent TLC->Slurry Column Pack Column Slurry->Column Sample_Prep Dissolve Crude Product in Minimal Dichloromethane Column->Sample_Prep Loading Load Sample onto Column Sample_Prep->Loading Elute Elute with Hexanes/Ethyl Acetate Gradient Loading->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent under Reduced Pressure Combine->Evaporate Final_Product Obtain Purified Product Evaporate->Final_Product

Caption: Workflow for the purification of this compound by column chromatography.

Protocol 1: Silica Gel Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Visualize the spots under UV light (254 nm).

    • The ideal solvent system will give the product an Rf value of ~0.3.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase as required to elute the product.

    • Collect fractions in test tubes.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Recrystallization: Exploiting Solubility Differentials

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.

Causality of Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethanol/water or ethyl acetate/hexanes, can also be effective. For this compound, a protic solvent like isopropanol or a solvent pair system is a good starting point.

Workflow for Recrystallization:

cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve Dissolve Crude Product in Minimal Hot Solvent Hot_Filter Hot Filtration to Remove Insoluble Impurities Dissolve->Hot_Filter Cool Allow Solution to Cool Slowly Hot_Filter->Cool if necessary Crystals Crystals Form Cool->Crystals Vacuum_Filter Collect Crystals by Vacuum Filtration Crystals->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals under Vacuum Wash->Dry Final_Product Obtain Purified Crystalline Product Dry->Final_Product

Caption: A generalized workflow for the purification of a solid organic compound via recrystallization.

Protocol 2: Recrystallization

  • Solvent Screening:

    • Place a small amount of the crude product in several test tubes.

    • Add a small amount of different solvents (e.g., isopropanol, ethanol, ethyl acetate) to each tube.

    • Heat the tubes to boiling. If the compound dissolves, it is a potential candidate.

    • Allow the soluble candidates to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a suitable choice.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment: The Analytical Toolkit

Post-purification, it is essential to verify the purity of this compound. Several analytical techniques can be employed.

Analytical MethodPrincipleInformation Obtained
Thin-Layer Chromatography (TLC) Differential partitioning between stationary and mobile phases.Quick assessment of purity (single spot) and comparison with starting material.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase.Quantitative purity analysis (e.g., >98%).[1] Challenges with pyridine derivatives include peak tailing, which can be mitigated by adjusting mobile phase pH or using specialized columns.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Purity assessment and confirmation of molecular weight.[5][6] Derivatization may be necessary if the compound is not sufficiently volatile.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation and detection of impurities with different chemical structures.

Protocol 3: HPLC Purity Analysis (General Method)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified product in the initial mobile phase.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Integrate the peak area of the product and any impurities to calculate the percentage purity.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Oily Product after Chromatography Incomplete solvent removal.Dry the product under high vacuum for an extended period.
Low Recovery from Recrystallization Too much solvent used; product has some solubility in cold solvent.Reduce the amount of solvent used for dissolution; cool the solution for a longer period in an ice bath.
Peak Tailing in HPLC Interaction of the pyridine nitrogen with residual silanols on the column.[3]Add an acidic modifier (e.g., 0.1% TFA) to the mobile phase; use a column with end-capping or a different stationary phase.[3][4]
No Crystals Form during Recrystallization Solution is not supersaturated; compound is an oil.Try scratching the inside of the flask with a glass rod; add a seed crystal; consider a different solvent or purification method.

Conclusion

The purification of this compound to a high degree of purity is an achievable and essential task for its successful application in research and development. By understanding the physicochemical properties of the molecule and applying systematic purification protocols such as silica gel chromatography and recrystallization, researchers can obtain material of the requisite quality. The analytical methods outlined provide the necessary tools for the validation of purity, ensuring the integrity of subsequent experimental work.

References

  • Benchchem Technical Support Center. Chromatographic Purification of Pyridine Derivatives.
  • Chempedia. Purification of Pyridine. LookChem.
  • Di Mola, A., et al. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
  • Fisher Scientific. Ethyl 6-(2, 5-difluorophenyl)picolinate, min 98%, 1 gram.
  • Chromatography Forum. Method for pyridine amine derivative.
  • Labsolu. This compound.
  • Agilent Technologies, Inc. Pyridines Separation of pyridine and other amines.
  • United States Biological. This compound - Data Sheet.
  • SynHet. Ethyl 6-(2,3-difluorophenyl)picolinate.
  • ChemicalBook. Ethyl picolinate synthesis.
  • CymitQuimica. This compound.
  • ChemWhat. Ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate CAS#: 1261831-63-3.
  • Scribd. GCMS Analysis Report.
  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • ResearchGate. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate.
  • PubMed. Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection.
  • Wiley Online Library. Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5.
  • MDPI. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox.
  • ResearchGate. (±)-Methyl and (±)-ethyl 4-(2,3-difluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.
  • Environmental Protection Agency. Environmental Chemistry Method Quizalofop-p-ethyl & Degradates in Soil 49634806.

Sources

Application Notes & Protocols: Ethyl 6-(2,5-difluorophenyl)picolinate as a Key Intermediate for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract and Significance

Ethyl 6-(2,5-difluorophenyl)picolinate is a pivotal building block in modern agrochemical synthesis. Its structural motif, a difluorinated phenyl group attached to a pyridine-2-carboxylate core, is integral to the development of a new generation of synthetic auxin herbicides. The presence of the difluorophenyl moiety is critical, as fluorine substitution is known to significantly enhance the metabolic stability, binding affinity, and overall efficacy of active ingredients.[1] This document provides a comprehensive guide for the synthesis, characterization, and application of this intermediate, with a focus on its role in the production of herbicides like florpyrauxifen-benzyl. We present optimized protocols derived from established palladium-catalyzed cross-coupling methodologies, addressing common challenges to ensure high-yield, reproducible synthesis for research and development professionals.

The Synthetic Challenge: Overcoming Protodeboronation

The most efficient and widely adopted method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and an organoboron compound.[3][4]

However, the use of ortho-fluorinated aryl boronic acids, such as 2,5-difluorophenylboronic acid, presents a significant synthetic hurdle: protodeboronation . This is a competitive side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from the solvent or base, effectively destroying the key reagent.[3] This decomposition is often accelerated under the basic conditions and elevated temperatures typically required for Suzuki couplings.[3][5]

The solution lies in kinetics: the rate of the desired cross-coupling reaction must be significantly faster than the rate of protodeboronation. Modern advancements in catalysis have addressed this challenge through the development of highly active palladium precatalysts. These catalysts, often employing bulky, electron-rich biarylphosphine ligands, enable the reaction to proceed rapidly at room temperature, minimizing the thermal and temporal window for the boronic acid to decompose.[3][5]

Optimized Synthesis via Suzuki-Miyaura Cross-Coupling

This section details the recommended pathway for the synthesis of this compound from commercially available starting materials.

Reaction Scheme

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_product Product R1 Ethyl 6-halopicolinate (X = Cl, Br) P This compound R1->P Suzuki-Miyaura Coupling R2 2,5-Difluorophenylboronic Acid R2->P Cat Palladium Precatalyst (e.g., XPhos-Pd-G3) Cat->P Base Base (e.g., K₃PO₄) Base->P Solvent Solvent (e.g., THF/H₂O) Solvent->P

Caption: Suzuki-Miyaura coupling reaction for this compound.

Detailed Experimental Protocol

This protocol is adapted from methodologies designed for the rapid coupling of unstable boronic acids.[3][5] The use of a highly active palladium precatalyst and potassium phosphate as the base are critical for success.

Materials and Reagents:

  • Ethyl 6-chloropicolinate (1.0 equiv)

  • 2,5-Difluorophenylboronic acid (1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard reaction glassware (Schlenk flask or sealed vial)

Procedure:

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add Ethyl 6-chloropicolinate (1.0 mmol, 1.0 equiv), 2,5-difluorophenylboronic acid (1.5 mmol, 1.5 equiv), and the palladium precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed, anhydrous THF (2 mL) via syringe.

  • Base Addition: Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 30-60 minutes. Monitor reaction progress by TLC or LC-MS. Causality Note: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating efficient phase transfer of reactants to the catalytic cycle.

  • Work-up: Upon completion, quench the reaction with water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL), followed by brine (20 mL). Causality Note: The brine wash helps to remove residual water from the organic phase and break up any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Synthetic Workflow Diagram

G start Reaction Setup (Inert Atmosphere) reagents Add Reactants, Catalyst, Solvents, Base start->reagents 1 reaction Vigorous Stirring (Room Temp, 30-60 min) reagents->reaction 2 workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup 3 dry Dry & Concentrate workup->dry 4 purify Column Chromatography dry->purify 5 product Pure Product Characterization purify->product 6

Caption: Step-by-step workflow for synthesis, purification, and analysis.

Product Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. The spectra should be consistent with the expected shifts and coupling constants for the difluorophenylpicolinate structure.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final product, which is typically ≥98%.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1330750-30-5[6][7][8]
Molecular Formula C₁₄H₁₁F₂NO₂[6][7][8]
Molecular Weight 263.24 g/mol [8]
Purity Typically ≥98%[6][7]
Appearance Off-white to pale yellow solid or oil
Storage Room temperature or -20°C for long term[6][7][8]

Application as an Agrochemical Intermediate

This compound is a direct precursor to the herbicide florpyrauxifen , which is the carboxylic acid form of the active ingredient florpyrauxifen-benzyl.[9][10] Florpyrauxifen-benzyl is a synthetic auxin herbicide that disrupts growth processes in susceptible weeds.[10][11]

The synthetic progression involves two primary steps:

  • Hydrolysis: The ethyl ester of the intermediate is hydrolyzed under basic or acidic conditions to yield 6-(2,5-difluorophenyl)picolinic acid (florpyrauxifen).

  • Esterification: The resulting carboxylic acid is then esterified with benzyl alcohol to produce the final active ingredient, florpyrauxifen-benzyl.

G intermediate This compound (Synthesized Intermediate) acid 6-(2,5-difluorophenyl)picolinic Acid (Florpyrauxifen) intermediate->acid  Step 1:  Hydrolysis   final_product Florpyrauxifen-benzyl (Final Agrochemical Active Ingredient) acid->final_product  Step 2:  Esterification  

Caption: Synthetic pathway from intermediate to the final agrochemical product.

Safety and Handling

Based on available data, this compound should be handled with appropriate care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
  • BenchChem. A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. 2.
  • LabSolu. Ethyl 6-(2,5-difluorophenyl)
  • United States Biological. Ethyl 6-(2,5-difluorophenyl)
  • HDH Chemicals. Ethyl 6-(2, 5-difluorophenyl)
  • MDPI. Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms.
  • NIH National Library of Medicine. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Australian Pesticides and Veterinary Medicines Authority. Public Release Summary on the evaluation of the new active florpyrauxifen-benzyl (Rinskor™) in the Product GF-3301 Herbicide.
  • CymitQuimica. Ethyl 6-(2,5-difluorophenyl)
  • Mass.gov.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-(2,5-difluorophenyl)picolinate is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a substituted pyridine ring linked to a difluorophenyl moiety, makes it a valuable building block. The increasing demand for this intermediate necessitates the development of a robust, scalable, and cost-effective synthetic process.

This document provides a comprehensive guide for the scale-up synthesis of this compound. It is intended for researchers, scientists, and drug development professionals. The protocol herein is designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a larger-scale production environment.

Synthetic Strategy: A Palladium-Catalyzed Cross-Coupling Approach

The most versatile and industrially viable method for the synthesis of biaryl compounds, such as this compound, is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[2] For the synthesis of the target molecule, the proposed reaction involves the coupling of Ethyl 6-chloropicolinate with (2,5-difluorophenyl)boronic acid.

The choice of the Suzuki-Miyaura coupling is based on several advantageous features:

  • Mild Reaction Conditions: The reaction can be performed under relatively mild conditions, which is beneficial for preserving sensitive functional groups.[2]

  • Commercial Availability of Starting Materials: Both Ethyl 6-chloropicolinate and (2,5-difluorophenyl)boronic acid are commercially available, reducing the number of synthetic steps.

  • High Yields and Selectivity: When optimized, Suzuki-Miyaura couplings are known to provide high yields of the desired product with excellent selectivity.[1]

  • Facile Removal of Byproducts: The boron-containing byproducts are generally easy to remove during workup and purification.[2]

Reaction Scheme

Reaction_Scheme cluster_reagents Reagents & Conditions Reactant1 Ethyl 6-chloropicolinate Reagents Pd catalyst Ligand Base Solvent Heat Reactant2 (2,5-difluorophenyl)boronic acid Product This compound Reagents->Product

Caption: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Experimental Protocol: From Laboratory Scale to Pilot Plant

This section details the step-by-step methodology for the synthesis, starting with a laboratory-scale procedure that can be optimized and then scaled up.

Part 1: Laboratory Scale Synthesis (1-10 g)

Materials and Reagents:

ReagentGradeSupplier
Ethyl 6-chloropicolinate≥98%Commercial
(2,5-difluorophenyl)boronic acid≥98%Commercial
Palladium(II) Acetate (Pd(OAc)2)Catalyst gradeCommercial
SPhosLigand gradeCommercial
Potassium Carbonate (K2CO3)Anhydrous, ≥99%Commercial
TolueneAnhydrous, ≥99.8%Commercial
1,4-DioxaneAnhydrous, ≥99.8%Commercial
Ethyl AcetateACS gradeCommercial
Brine (Saturated NaCl solution)-Prepared in-house
Magnesium Sulfate (MgSO4)AnhydrousCommercial

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

  • Column chromatography setup.

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask purged with nitrogen, add Ethyl 6-chloropicolinate (1.0 eq), (2,5-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix Palladium(II) Acetate (0.01 eq) and SPhos (0.02 eq). Add this mixture to the reaction flask. The use of a highly active ligand like SPhos is crucial for efficient coupling, especially with challenging substrates.[3]

  • Solvent Addition: Add a 3:1 mixture of Toluene and 1,4-Dioxane to the flask. The solvent mixture is chosen to ensure the solubility of all reactants and to facilitate the reaction at an appropriate temperature.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Part 2: Scale-Up Considerations and Protocol (100 g - 1 kg)

Scaling up a chemical synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Key Scale-Up Considerations:

ParameterLaboratory ScalePilot Plant ScaleRationale for Change
Heat Transfer Efficient due to high surface area to volume ratio.Less efficient. Potential for localized overheating.Use a jacketed reactor with controlled heating and cooling. Monitor internal temperature closely.
Mass Transfer Efficient with magnetic stirring.Requires mechanical overhead stirring to ensure homogeneity.Inefficient mixing can lead to side reactions and lower yields.
Reagent Addition Can be added all at once.Exothermic reactions may require controlled addition of reagents to manage heat evolution.For this reaction, the initial charge is generally safe, but for more reactive systems, a dosing pump would be necessary.
Work-up Simple separatory funnel extractions.Requires larger extraction vessels and potentially centrifugation for better phase separation.Emulsions can be a significant issue at a larger scale.
Purification Column chromatography is feasible.Recrystallization or distillation is preferred for large quantities due to the cost and time associated with large-scale chromatography.Chromatography is not economically viable for bulk production.
Palladium Removal Often acceptable levels after chromatography.Stringent regulations require very low levels of residual palladium in the final product.[4]Specialized palladium scavengers or treatments are necessary.[4]

Pilot Plant Scale Protocol:

  • Reactor Setup: Charge a clean and dry jacketed glass reactor with Ethyl 6-chloropicolinate, (2,5-difluorophenyl)boronic acid, and potassium carbonate under a nitrogen blanket.

  • Catalyst and Ligand Addition: Add the pre-mixed Palladium(II) Acetate and SPhos to the reactor.

  • Solvent Addition: Pump the Toluene/1,4-Dioxane solvent mixture into the reactor.

  • Reaction Execution: Start the overhead stirrer and begin controlled heating of the reactor jacket to maintain an internal temperature of 80-90 °C.

  • Reaction Monitoring: Monitor the reaction progress using in-process controls such as HPLC or UPLC.

  • Work-up:

    • Once the reaction is complete, cool the reactor contents to room temperature.

    • Add water and ethyl acetate to the reactor and stir.

    • Stop the stirrer and allow the layers to separate. Drain the aqueous layer.

    • Wash the organic layer with brine.

  • Palladium Removal: Treat the organic layer with a suitable palladium scavenger (e.g., a thiol-functionalized silica gel) with stirring for a few hours. Filter off the scavenger.[4]

  • Solvent Swap and Crystallization:

    • Distill off the ethyl acetate and toluene under reduced pressure.

    • Add a suitable solvent for crystallization (e.g., isopropanol or heptane) and heat to dissolve the crude product.

    • Cool the solution slowly to induce crystallization.

    • Isolate the product by filtration and wash with cold solvent.

  • Drying: Dry the purified this compound in a vacuum oven at a suitable temperature.

Analytical Characterization

To ensure the quality and purity of the synthesized this compound, the following analytical techniques should be employed:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[5]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: As a physical constant for product identification and purity assessment.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the residual palladium content.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a controlled reactor environment.

  • Reagent Handling: Palladium compounds can be toxic and should be handled with care. Boronic acids can be irritants. Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Solvent Hazards: Toluene and 1,4-Dioxane are flammable and have associated health risks. Handle with appropriate precautions.

Process Optimization and Troubleshooting

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors.[1] The following diagram illustrates the key parameters for optimization:

Optimization_Parameters cluster_params Key Optimization Parameters A High Yield & Purity B Catalyst & Ligand B->A C Base C->A D Solvent D->A E Temperature E->A F Reaction Time F->A

Caption: Key parameters for the optimization of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting:

  • Low Yield:

    • Inactive Catalyst: Ensure the palladium catalyst is active and the ligand is not degraded.

    • Inefficient Base: The choice and amount of base are critical. A screen of different bases (e.g., K3PO4, Cs2CO3) may be necessary.

    • Poor Substrate Quality: Verify the purity of the starting materials.

  • Incomplete Reaction:

    • Insufficient Catalyst Loading: Increase the catalyst and ligand loading slightly.

    • Low Temperature: Increase the reaction temperature, ensuring it does not lead to decomposition.

  • Side Product Formation:

    • Homocoupling of Boronic Acid: This can be minimized by using a less reactive base or by the slow addition of the boronic acid.

    • Dehalogenation of the Aryl Halide: This can occur at high temperatures or with certain catalyst/ligand combinations.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and scalable route for the synthesis of this compound. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired product can be achieved. The transition from laboratory scale to pilot plant requires a thorough understanding of process safety, heat and mass transfer, and purification strategies. The protocol and considerations outlined in this document provide a solid foundation for the successful scale-up of this important chemical intermediate.

References

  • Wikipedia. Pyridine. [Link]

  • Post Apple Scientific. Industrial Chemicals: How Pyridine Is Produced. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • Royal Society of Chemistry. High yielding synthesis of 2,2′-bipyridine macrocycles, versatile intermediates in the synthesis of rotaxanes. [Link]

  • MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Journal of the American Chemical Society. Direct Synthesis of Pyridine Derivatives. [Link]

  • Preprints.org. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • ResearchGate. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • The Journal of Organic Chemistry. Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo. [Link]

  • Organic Chemistry Portal. Direct Synthesis of Pyridine Derivatives. [Link]

  • ResearchGate. Proposed mechanism for the synthesis of picolinate and picolinic acid... [Link]

  • Lab Alley. Ethyl 6-(2, 5-difluorophenyl)picolinate, min 98%, 1 gram. [Link]

  • ResearchGate. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

  • ResearchGate. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. [Link]

  • National Center for Biotechnology Information. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. [Link]

  • ResearchGate. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • ResearchGate. Ethyl 6-(hydroxymethyl)picolinate | Request PDF. [Link]

Sources

Application Notes & Protocols: Laboratory Handling and Storage of Ethyl 6-(2,5-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

This document provides a comprehensive guide for the safe handling, storage, and disposal of Ethyl 6-(2,5-difluorophenyl)picolinate (CAS No. 1330750-30-5) in a laboratory environment. As a key building block in the synthesis of protein degraders and other complex molecules, ensuring the integrity and purity of this compound is paramount for reproducible research outcomes.[1] These protocols are designed for researchers, chemists, and drug development professionals, emphasizing safety, stability, and procedural accuracy. The causality behind each recommendation is explained to empower users with the knowledge to handle this and similar chemical entities with confidence and scientific rigor.

Compound Identification and Properties

This compound is a halogenated aromatic heterocyclic compound. Understanding its fundamental properties is the first step in establishing safe and effective handling procedures.

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonyms Ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate[2]
CAS Number 1330750-30-5[1][3][4]
Molecular Formula C₁₄H₁₁F₂NO₂[1][3]
Molecular Weight 263.2 g/mol [1][3]
Purity Typically ≥98%[1][3]
Appearance Assumed to be a solid (powder/crystalline)Inferred
Storage Room temperature[1][3]
Shelf Life Approx. 1095 days (3 years) under proper storage[3]

Hazard Identification and Risk Assessment

While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific compound is not consistently available across all suppliers[5], the known structural motifs and available data from vendors allow for a robust risk assessment. The compound is classified with the following hazard statements.[3]

Hazard StatementDescriptionImplication & Rationale
H302 Harmful if swallowedIngestion may lead to acute toxicity. This necessitates preventing hand-to-mouth contact and contamination of food or drink.
H315 Causes skin irritationDirect contact can cause local inflammation. Chemical-resistant gloves are mandatory to prevent dermal exposure.[6]
H319 Causes serious eye irritationThe compound can cause significant, potentially damaging irritation to the eyes. Safety goggles or a face shield are essential.[7]
H335 May cause respiratory irritationInhalation of the powder can irritate the respiratory tract. All handling of the solid must be performed in a certified chemical fume hood.[6][8]

Expert Insight: The presence of the difluorophenyl group and the picolinate ester structure suggests two primary areas of chemical reactivity to consider. The ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions, which could be accelerated by elevated temperatures.[9][10] The aromatic rings are generally stable but, like many halogenated organics, may produce hazardous decomposition products (e.g., HF, NOx) upon combustion.[11]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is the primary defense against chemical exposure.[6] The following PPE is mandatory when handling this compound in any form.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile gloves (minimum 4-5 mil thickness)Provides a barrier against skin irritation (H315). Always inspect gloves for tears or punctures before use. For prolonged tasks or when handling larger quantities, consider double-gloving. Remove gloves carefully to avoid contaminating skin.[8]
Eye & Face Protection ANSI Z87.1 compliant safety goggles with side shieldsProtects against dust particles and splashes, mitigating the risk of serious eye irritation (H319).[7] A full-face shield should be worn over goggles when there is a significant risk of splashing.
Body Protection Flame-resistant laboratory coat, fully fastenedProtects skin and personal clothing from contamination. Should be kept clean and regularly laundered by a professional service.[6]
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.A NIOSH-approved N95 respirator may be used as a secondary precaution for handling the powder if dust generation is a concern, even within a hood.[7]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from potential spills and falling objects.[7]

Handling and Experimental Protocols

Adherence to meticulous handling procedures is critical for both personnel safety and experimental integrity.

General Handling Workflow

The following diagram outlines the logical flow for safely handling the compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Execution Phase cluster_cleanup Conclusion Phase prep1 1. Review SDS & This Protocol prep2 2. Don Mandatory PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 3. Prepare & Verify Fume Hood Functionality prep2->prep3 h1 4. Transfer Compound from Primary to Secondary Container prep3->h1 h2 5. Weigh Solid Compound (See Protocol 5.2) h1->h2 h3 6. Prepare Solution (See Protocol 5.3) h2->h3 c1 7. Decontaminate Glassware & Work Surfaces h3->c1 c2 8. Segregate & Dispose of Waste (See Section 7.0) c1->c2 c3 9. Doff PPE & Wash Hands c2->c3

Caption: General workflow for handling this compound.

Protocol: Weighing and Transfer of Solid Compound

Objective: To accurately weigh a desired quantity of the solid compound while minimizing exposure and contamination.

Materials:

  • This compound (in vendor container)

  • Analytical balance (within a fume hood or in a draft shield)

  • Spatula

  • Anti-static weigh boat or glassine paper

  • Receiving vessel (e.g., round-bottom flask, vial)

  • Labeling materials

Procedure:

  • Work Area Preparation: Ensure the analytical balance is clean, level, and calibrated. Place all necessary materials (spatula, weigh boat, receiving vessel) inside the chemical fume hood.[6]

  • Container Equilibration: Allow the sealed vendor container to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation of atmospheric moisture onto the compound when opened.

  • Tare Weigh Boat: Place the weigh boat on the balance pan and press the "tare" or "zero" button.

  • Compound Transfer: Carefully open the vendor container. Using a clean spatula, transfer a small amount of the solid to the weigh boat. Be deliberate and slow to avoid generating airborne dust.

  • Weighing: Record the mass of the compound. Adjust by adding or removing small amounts with the spatula until the target weight is achieved.

  • Transfer to Vessel: Carefully transfer the weighed solid from the weigh boat into the pre-labeled receiving vessel. A funnel or tapping the weigh boat gently can facilitate this process.

  • Closure and Cleanup: Immediately and securely close the main vendor container. Dispose of the used weigh boat and any contaminated materials (e.g., Kimwipes) into the designated halogenated solid waste container.[12]

Protocol: Preparation of a Stock Solution

Objective: To dissolve a known mass of the compound in a suitable solvent to a precise final concentration.

Materials:

  • Weighed this compound in a receiving vessel

  • Appropriate volumetric flask (Class A)

  • Anhydrous solvent of choice (e.g., DMSO, DMF, CH₂Cl₂)

  • Pipettes or syringes for solvent transfer

  • Vortex mixer or magnetic stirrer

Procedure:

  • Solvent Addition: Inside the fume hood, add a portion (approximately 50-70% of the final volume) of the chosen anhydrous solvent to the vessel containing the weighed solid.

  • Dissolution: Cap the vessel and gently swirl or vortex until the solid is fully dissolved. A magnetic stir bar can be used for larger volumes or less soluble compounds. Gentle warming may be applied if necessary, but monitor carefully to avoid solvent loss or compound degradation.

  • Transfer to Volumetric Flask: Quantitatively transfer the resulting solution to the appropriate Class A volumetric flask.

  • Rinsing: Rinse the original vessel with two to three small aliquots of the solvent, transferring each rinse into the volumetric flask to ensure all compound is transferred.

  • Dilution to Volume: Carefully add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the final solution to a clearly labeled, sealed storage vial (e.g., amber glass vial with a PTFE-lined cap). Store as described in Section 6.0.

Storage and Stability

Proper storage is crucial for maintaining the compound's purity and ensuring its utility in subsequent experiments.[13]

Primary Storage:

  • Condition: Store at room temperature in a tightly sealed container.[1][3]

  • Rationale: While stable at room temperature, the ester functionality makes the compound susceptible to hydrolysis. The primary defense against degradation is rigorous exclusion of moisture.

  • Best Practice: After opening, store the container inside a desiccator containing a drying agent (e.g., Drierite, silica gel) to protect it from atmospheric humidity. For long-term storage of opened containers, consider flushing the headspace with an inert gas like argon or nitrogen before sealing.[14][15]

Solution Storage:

  • Condition: Store solutions in anhydrous solvents at -20°C or -80°C.

  • Rationale: Storing in solution, especially in protic or non-anhydrous solvents, increases the risk of hydrolysis. Freezing the solution significantly slows down this and other potential degradation pathways.

  • Best Practice: Use vials with polytetrafluoroethylene (PTFE)-lined caps to prevent solvent evaporation and contamination. Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into single-use volumes is highly recommended.[13]

G start Compound Received q1 Is container factory sealed? start->q1 store_sealed Store at Room Temp in Desiccator Cabinet q1->store_sealed  Yes open_q Has container been opened? q1->open_q No flush_q Flush headspace with Inert Gas (Ar / N₂)? open_q->flush_q seal Seal Tightly with Parafilm® flush_q->seal Yes (Recommended) flush_q->seal No (Acceptable) store_opened Store at Room Temp in Desiccator seal->store_opened

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 6-(2,5-difluorophenyl)picolinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific synthesis, which typically employs a Suzuki-Miyaura cross-coupling reaction. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for high yield and purity.

Reaction Overview: The Suzuki-Miyaura Coupling Pathway

The synthesis of this compound is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the coupling of an ethyl 6-halopicolinate (typically the bromide or chloride derivative) with a (2,5-difluorophenyl)boronic acid or a more stable boronate ester.

The catalytic cycle, a cornerstone of modern organic synthesis, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this cycle is critical for effective troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product_out Ar¹-Ar² (Product) RedElim->Product_out Reactant1_in Ar¹-X (Ethyl 6-halopicolinate) Reactant1_in->OxAdd Reactant2_in Ar²-B(OR)₂ (Boronic Acid/Ester) Reactant2_in->Transmetal Base_in Base Base_in->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions before setting up the reaction.

Q1: What are the recommended general starting conditions for this synthesis?

For heteroaryl-heteroaryl couplings, which are notoriously challenging, starting with robust and well-vetted conditions is key.[2][3] A reliable starting point is often a pre-formed palladium catalyst with a sterically hindered phosphine ligand, a moderately strong base, and an appropriate solvent system. See the table below for a good starting point.

ParameterRecommended Starting ConditionRationale
Aryl Halide Ethyl 6-bromopicolinateMore reactive than the chloride, offering a good balance between reactivity and cost.
Boron Reagent (2,5-difluorophenyl)boronic acidStandard reagent. For stability issues, consider the pinacol ester.
Catalyst Pd(dppf)Cl₂ or a Pd(0) source with SPhos/XPhosThese catalysts show good stability and activity for challenging heteroaryl couplings.[2]
Base K₃PO₄ or K₂CO₃K₃PO₄ is often effective in anhydrous conditions, while K₂CO₃ is a standard choice for aqueous/biphasic systems.[2][4]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or TolueneDioxane/water is a common, effective solvent system. Anhydrous toluene can be beneficial if boronic acid instability is a concern.[2]
Temperature 80-100 °CProvides sufficient thermal energy for the reaction without excessive decomposition.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst and to minimize homocoupling side reactions.[5]

Q2: My (2,5-difluorophenyl)boronic acid seems to be degrading. How can I prevent this?

Boronic acids, especially heteroaryl and some electron-deficient aryl boronic acids, are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[6] This is a common cause of low yields.

  • Use Fresh Reagents: Use high-purity boronic acid that has been stored properly under inert and dry conditions.

  • Switch to a Boronate Ester: Neopentyl or pinacol boronate esters are significantly more stable than their corresponding boronic acids and are less prone to protodeboronation.[6] They release the boronic acid in situ under the basic reaction conditions.

  • Anhydrous Conditions: Water can facilitate protodeboronation. Using anhydrous solvents and bases (like K₃PO₄) can mitigate this issue.

Q3: Why is the choice of base so critical for this reaction?

The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex ("ate" complex), which facilitates the transfer of the aryl group from boron to the palladium center.[7]

  • Base Strength: A base that is too weak may not form the boronate complex efficiently, stalling the catalytic cycle. A base that is too strong can promote side reactions, including hydrolysis of the ethyl ester product.

  • Solubility: The base must have some solubility in the reaction medium to be effective. Finely grinding solid inorganic bases like K₂CO₃ can increase their surface area and reactivity.[5]

Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Problem 1: Low to No Product Formation

Symptom: TLC or LC-MS analysis shows predominantly unreacted starting materials (ethyl 6-halopicolinate and boronic acid).

This is the most frequent challenge and often points to a failure in the catalytic cycle. The following workflow can help diagnose the issue.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Atmosphere Is the system rigorously deoxygenated? Start->Check_Atmosphere Degas_Again Solution: Improve degassing (e.g., multiple freeze-pump-thaw cycles) and maintain positive inert gas pressure. Check_Atmosphere->Degas_Again No Check_Catalyst Is the catalyst/ligand active? Check_Atmosphere->Check_Catalyst Yes Degas_Again->Start Re-run New_Catalyst Solution: Use a fresh batch of catalyst/ ligand or switch to a more robust pre-catalyst (e.g., SPhos G4). Check_Catalyst->New_Catalyst No Check_Base Is the base effective? Check_Catalyst->Check_Base Yes New_Catalyst->Start Re-run New_Base Solution: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure base is dry and finely powdered. Check_Base->New_Base No Check_Reactivity Are the coupling partners reactive enough? Check_Base->Check_Reactivity Yes New_Base->Start Re-run Improve_Reactivity Solution: If using ethyl 6-chloropicolinate, switch to the more reactive bromo- or iodo- derivative. Check boronic acid quality. Check_Reactivity->Improve_Reactivity No Success Problem Resolved Check_Reactivity->Success Yes Improve_Reactivity->Start Re-run

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Significant Side Product Formation

Symptom: LC-MS or ¹H NMR shows the desired product along with significant impurities, complicating purification.

Side_Reactions Desired_Reaction Desired Cross-Coupling This compound Starting_Materials Ethyl 6-halopicolinate + (2,5-difluorophenyl)boronic acid Starting_Materials->Desired_Reaction Pd Catalyst, Base (Optimal Conditions) Homocoupling Homocoupling (Aryl-Aryl Dimer) Starting_Materials:b_acid->Homocoupling O₂, Pd(0) Protodeboronation Protodeboronation (1,4-difluorobenzene) Starting_Materials:b_acid->Protodeboronation H₂O, Heat Dehalogenation Dehalogenation (Ethyl picolinate) Starting_Materials:p->Dehalogenation H-source

Sources

Technical Support Center: Ethyl 6-(2,5-difluorophenyl)picolinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate is a critical step in the development of various pharmaceutical agents, often serving as a key building block.[1][2][3] The most prevalent synthetic strategies involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, which form the pivotal carbon-carbon bond between the pyridine and difluorophenyl rings.[4][5][6][7] While powerful, these reactions are complex and can be plagued by side reactions that reduce yield, complicate purification, and consume valuable starting materials.[4][8]

This guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource. It is structured in a question-and-answer format to directly address common issues and byproduct formations encountered during the synthesis of this important intermediate. Our focus is on not just identifying these byproducts, but understanding their mechanistic origins and implementing field-proven strategies to mitigate their formation.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Identification and Characterization of Common Byproducts

Question 1: What are the primary byproducts I should anticipate when synthesizing this compound via Suzuki-Miyaura coupling?

Answer: In a typical Suzuki-Miyaura coupling between Ethyl 6-chloropicolinate and (2,5-difluorophenyl)boronic acid, you should be vigilant for four main classes of byproducts:

  • Homocoupling Products: Primarily the dimer of the boronic acid, resulting in 2,2',5,5'-tetrafluorobiphenyl . This is often the most significant byproduct.[9][10][11]

  • Dehalogenated Starting Material: The reduction of Ethyl 6-chloropicolinate to Ethyl picolinate .[4][12]

  • Protodeborylated Starting Material: The decomposition of (2,5-difluorophenyl)boronic acid back to 1,4-difluorobenzene .[4]

  • Hydrolysis Product: The hydrolysis of the ester functional group to form 6-(2,5-difluorophenyl)picolinic acid , especially during aqueous workup.[13]

These byproducts arise from competing reaction pathways that divert reactants and intermediates from the desired cross-coupling cycle.

Question 2: My LC-MS analysis shows a non-polar impurity with a mass of 218.06 g/mol . Is this the homocoupled byproduct you mentioned?

Answer: Yes, that is highly likely. The homocoupling of (2,5-difluorophenyl)boronic acid produces 2,2',5,5'-tetrafluorobiphenyl , which has a molecular weight consistent with your finding.

  • Formation Mechanism: This byproduct forms when two molecules of the boronic acid couple together. This process is significantly promoted by the presence of molecular oxygen in the reaction mixture, which can facilitate the oxidation of the Pd(0) catalyst to Pd(II) species that preferentially catalyze this pathway.[9][10][11] It can also occur if the transmetalation step is slow compared to a competing reaction at the palladium center.

  • Identification:

    • TLC: It will appear as a relatively non-polar spot.

    • GC-MS: A distinct peak with a molecular ion (M+) at m/z 218.

    • ¹⁹F NMR: Will show characteristic signals for a symmetric tetrafluorobiphenyl structure.

    • ¹H NMR: Will exhibit a more complex aromatic splitting pattern compared to the product.

Question 3: I am seeing a significant amount of Ethyl picolinate (MW: 151.16 g/mol ) in my crude reaction mixture. What causes this dehalogenation?

Answer: The presence of Ethyl picolinate indicates a dehalogenation side reaction, where the chlorine atom on your starting material is replaced by a hydrogen atom.[12][14]

  • Formation Mechanism: This typically occurs after the oxidative addition of Ethyl 6-chloropicolinate to the Pd(0) catalyst. The resulting Aryl-Pd(II)-Cl intermediate can react with a hydride source in the reaction mixture. Potential hydride donors include trace water, the solvent (especially alcohols or ethers like THF), or even the base itself under certain conditions. A subsequent reductive elimination step releases the dehalogenated Ethyl picolinate and regenerates the Pd(0) catalyst.[4][8]

  • Contributing Factors:

    • High Temperatures & Long Reaction Times: Can increase the rate of dehalogenation.[12]

    • Choice of Base/Solvent: Some bases and solvents are more prone to acting as hydride sources.

    • Ligand Properties: The electronic and steric properties of the phosphine ligand can influence the relative rates of reductive elimination versus transmetalation.[12][15]

Question 4: My reaction is sluggish and a major component appears to be 1,4-difluorobenzene. What is happening to my boronic acid?

Answer: This indicates that your (2,5-difluorophenyl)boronic acid is undergoing protodeborylation, a common decomposition pathway for boronic acids.[4]

  • Formation Mechanism: Protodeborylation is the cleavage of the C-B bond, with the boron group being replaced by a proton (hydrogen atom) from a source in the reaction medium, typically water or alcohol. This reaction is often catalyzed by the palladium complex or promoted by the basic conditions.

  • Mitigation:

    • Use Boronate Esters: Consider using the pinacol ester of (2,5-difluorophenyl)boronic acid. Boronate esters are generally more stable towards protodeborylation than the corresponding boronic acids.[4]

    • Control Water Content: Ensure your solvent is anhydrous and minimize atmospheric moisture.

    • Optimize Base: Use a base that is strong enough to facilitate transmetalation but not so harsh that it promotes decomposition. Anhydrous K₃PO₄ or Cs₂CO₃ are often good choices.

Part 2: Proactive Mitigation and Process Optimization

Question 5: What are the most effective strategies to minimize homocoupling of the boronic acid?

Answer: Since boronic acid homocoupling is often linked to the presence of oxygen and the state of the palladium catalyst, the following steps are crucial:[9][10]

  • Thorough Degassing: This is the single most important step. Before adding the catalyst, rigorously degas your reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen that promotes homocoupling.[10]

  • Use a Pd(0) Precatalyst: Start with a catalyst already in the active Pd(0) oxidation state (e.g., Pd(PPh₃)₄). If you use a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0). This reduction step can sometimes initiate side reactions, including homocoupling.[4]

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. Using a large excess can drive the homocoupling pathway.

Question 6: My ester group is hydrolyzing during the reaction or workup. How can I prevent this?

Answer: Ester hydrolysis is a common issue when using strong aqueous bases at elevated temperatures.

  • Formation Mechanism: The ethyl ester is susceptible to saponification (base-mediated hydrolysis) to the corresponding carboxylate salt. Upon acidic workup, this salt is protonated to yield 6-(2,5-difluorophenyl)picolinic acid.

  • Mitigation Strategies:

    • Choice of Base: Use non-nucleophilic, moderately strong inorganic bases that have lower solubility in organic solvents, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[16] Cesium carbonate (Cs₂CO₃) is also highly effective. Avoid strong hydroxide bases like NaOH or KOH if possible.

    • Solvent System: While a small amount of water is often necessary to dissolve the base and facilitate the catalytic cycle in Suzuki reactions, using an excessive amount can promote hydrolysis.[4] Use a solvent system like Dioxane/H₂O or Toluene/EtOH/H₂O with carefully controlled water content.

    • Workup Conditions: During the aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture carefully and proceed with the extraction promptly.

Summary of Byproducts

Byproduct NameStructureMolecular Weight ( g/mol )Common Analytical Signature (GC-MS, m/z)
2,2',5,5'-Tetrafluorobiphenyl F-C₆H₃-C₆H₃-F₂218.15218
Ethyl picolinate C₅H₄N-COOEt151.16151
1,4-Difluorobenzene C₆H₄F₂114.09114
6-(2,5-difluorophenyl)picolinic acid C₁₂H₇F₂NO₂235.19235 (ESI-)

Visualized Reaction and Troubleshooting Pathways

Main vs. Side Reaction Pathways

The following diagram illustrates the desired catalytic cycle for the Suzuki-Miyaura reaction and the key off-cycle pathways that lead to common byproducts.

G cluster_main Desired Suzuki-Miyaura Cycle cluster_side Side Reactions Pd0 Pd(0)Ln OA_Intermediate Ar-Pd(II)-X (Ar = Picolinate) Pd0->OA_Intermediate Oxidative Addition (+ Ar-X) TM_Intermediate Ar-Pd(II)-Ar' (Ar' = Difluorophenyl) OA_Intermediate->TM_Intermediate Transmetalation (+ Ar'-B(OH)₂) Dehalogenation Dehalogenation (Ethyl Picolinate) OA_Intermediate->Dehalogenation + Hydride Source TM_Intermediate->Pd0 Product This compound TM_Intermediate->Product Reductive Elimination Homocoupling Homocoupling (Tetrafluorobiphenyl) BoronicAcid Ar'-B(OH)₂ BoronicAcid->Homocoupling Oxygen O₂ Oxygen->Homocoupling promotes

Caption: Desired Suzuki cycle vs. byproduct pathways.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues during the reaction.

Troubleshooting start Problem Observed Low Yield & Complex Mixture byproduct_check Byproduct Analysis Identify major impurities via LC-MS / GC-MS start:f1->byproduct_check:f0 cause1 Cause: Homocoupling High levels of 2,2',5,5'-tetrafluorobiphenyl byproduct_check:f1->cause1 cause2 Cause: Dehalogenation High levels of Ethyl picolinate byproduct_check:f1->cause2 cause3 Cause: Protodeborylation High levels of 1,4-difluorobenzene byproduct_check:f1->cause3 action1 Action Rigorously degas reaction mixture. 2. Use a Pd(0) precatalyst. 3. Check stoichiometry. cause1:f1->action1:f0 action2 Action Lower reaction temperature. 2. Screen alternative bases (e.g., K₃PO₄). 3. Change solvent. cause2:f1->action2:f0 action3 Action Use anhydrous conditions. 2. Switch to boronate pinacol ester. 3. Re-evaluate base choice. cause3:f1->action3:f0

Sources

Technical Support Center: Synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate (CAS: 1330750-30-5).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. The primary and most effective method for this transformation is the Suzuki-Miyaura cross-coupling reaction.[4][5][6]

This guide will walk you through a recommended protocol, address specific experimental challenges in a question-and-answer format, and provide a deeper understanding of the reaction mechanism.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

The formation of the C-C bond between the pyridine and difluorophenyl rings is achieved via a palladium-catalyzed cross-coupling of an ethyl 6-halopicolinate with 2,5-difluorophenylboronic acid. The following protocol is a robust starting point, optimized to favor high yield while minimizing common side reactions.

Reagents and Materials
ReagentPurposeTypical Equiv.Mol. Wt.CAS No.Notes
Ethyl 6-chloropicolinateAryl Halide (Electrophile)1.0185.6028896-74-4The bromide or iodide can also be used for higher reactivity.[4]
2,5-Difluorophenylboronic AcidOrganoboron (Nucleophile)1.3 - 1.5157.91192667-37-3Excess is used to drive the reaction and offset potential protodeboronation.[7]
Pd(OAc)₂Palladium Precatalyst0.01 - 0.05224.503375-31-3A Pd(0) source like Pd₂(dba)₃ can also be used.
SPhosLigand0.02 - 0.10410.47657408-07-6A bulky, electron-rich phosphine is crucial for coupling aryl chlorides.[5][8]
K₃PO₄ (Potassium Phosphate)Base2.0 - 3.0212.277778-53-2A moderately strong base that minimizes protodeboronation and ester hydrolysis.[7]
1,4-DioxaneSolvent-88.11123-91-1Anhydrous and degassed. THF can also be an effective solvent.[9]
WaterCo-solvent-18.027732-18-5Degassed. Helps solubilize the base. A 10:1 to 5:1 organic/aqueous ratio is common.[10]
Step-by-Step Methodology
  • Vessel Preparation : To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add Ethyl 6-chloropicolinate (1.0 equiv), 2,5-difluorophenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Loading : In a separate vial, pre-mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction vessel.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v) to the reaction vessel to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the limiting reagent).

  • Degassing : Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst and promote side reactions.[11]

  • Reaction : Heat the mixture to 80-100 °C under the inert atmosphere and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up :

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: - Ethyl 6-chloropicolinate - Boronic Acid - K3PO4 prep2 Prepare Catalyst: - Pd(OAc)2 + SPhos react1 Add Catalyst & Solvents (Dioxane/Water) prep2->react1 react2 Degas with Ar/N2 react1->react2 react3 Heat (80-100 °C) & Monitor react2->react3 workup1 Cool & Dilute (EtOAc/Water) react3->workup1 workup2 Aqueous Wash & Dry workup1->workup2 workup3 Concentrate workup2->workup3 workup4 Silica Gel Chromatography workup3->workup4 product product workup4->product Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows very low conversion or has stalled completely. What are the likely causes and solutions?

This is a common issue that typically points to problems with the catalyst, reagents, or reaction conditions.

  • Possible Cause A: Inactive Catalyst

    • Why it happens: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. The phosphine ligand can also be unstable under certain conditions.[4] Incomplete reduction of the Pd(II) precatalyst to Pd(0) can also be a factor.

    • Solution:

      • Rigorous Degassing: Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Ar or N₂). Oxygen promotes both catalyst decomposition and unwanted side reactions like boronic acid homocoupling.[11]

      • Use Fresh Reagents: Use a fresh, high-quality palladium source and ligand. Older reagents may have degraded.

  • Possible Cause B: Protodeboronation of the Boronic Acid

    • Why it happens: Ortho-fluorinated aryl boronic acids, like 2,5-difluorophenylboronic acid, are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[7] This side reaction is accelerated by strong bases, high temperatures, and prolonged reaction times, effectively destroying your nucleophile.

    • Solution:

      • Optimize the Base: Use a milder base. K₃PO₄ is often a good choice as it's effective for the coupling but less harsh than hydroxides or alkoxides.[7] In some cases, fluoride sources like KF can be used for base-sensitive substrates.[12]

      • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable rate (start around 80 °C). Avoid excessive heat.

      • Use a Highly Active Catalyst: Employing a highly active catalyst system (like the one recommended) ensures that the rate of the desired cross-coupling is significantly faster than the rate of protodeboronation.[7]

  • Possible Cause C: Low Reactivity of Ethyl 6-chloropicolinate

    • Why it happens: The C-Cl bond is stronger and less readily undergoes oxidative addition compared to C-Br or C-I bonds.[4] This is often the rate-limiting step of the catalytic cycle.[13]

    • Solution:

      • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective for aryl chlorides. You must use a bulky, electron-donating ligand such as SPhos, XPhos, or other advanced biaryl phosphines. These ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.[5][8]

      • Switch Halide: If yields remain low and other options are exhausted, consider switching to the more reactive Ethyl 6-bromopicolinate.

Question 2: My main product is contaminated with significant side products. How can I identify and prevent them?
  • Side Product A: 6-(2,5-difluorophenyl)picolinic acid (Ester Hydrolysis)

    • Identification: Appears as a more polar spot on TLC and will have a different mass in LC-MS (M-28, loss of ethylene). It can be confirmed by its acidic nature.

    • Why it happens: The ethyl ester is susceptible to hydrolysis under basic conditions, especially with prolonged heating in aqueous media.[14][15][16]

    • Prevention:

      • Milder Base: Avoid strong bases like NaOH or KOH. K₃PO₄ or K₂CO₃ are preferred.

      • Minimize Water: Use the minimum amount of water necessary to facilitate the reaction, or consider running the reaction under nearly anhydrous conditions if the base has sufficient solubility.

      • Shorter Reaction Time: Monitor the reaction closely and stop it once the limiting reagent is consumed to avoid prolonged exposure to hydrolytic conditions.

  • Side Product B: 2,2',5,5'-Tetrafluorobiphenyl (Homocoupling)

    • Identification: A non-polar, nitrogen-free byproduct. Can be identified by GC-MS or LC-MS.

    • Why it happens: This arises from the coupling of two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[11]

    • Prevention: The primary solution is meticulous degassing of the reaction mixture and maintaining a strict inert atmosphere throughout the experiment.

  • Side Product C: Ethyl picolinate (Dehalogenation)

    • Identification: A major starting material spot on TLC that persists even when the other starting material is consumed. Confirmed by MS.

    • Why it happens: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur via a hydride transfer from a solvent (like an alcohol) or certain bases.[11]

    • Prevention: Use aprotic solvents like dioxane or THF. Avoid alcohol solvents unless they are part of a specifically designed catalytic system.

Troubleshooting Decision Tree

G start Low Yield Issue q1 Is Starting Material Consumed? start->q1 cause1 Cause: Inactive Catalyst or Stalled Reaction q1->cause1 No cause2 Cause: Product Degradation or Side Reactions q1->cause2 Yes a1_yes Yes a1_no No solution1 Solution: 1. Degas Rigorously 2. Use Fresh Catalyst/Ligand 3. Use Electron-Rich Ligand (e.g., SPhos for Ar-Cl) cause1->solution1 solution2 Solution: 1. Check for Protodeboronation (Use milder base, lower temp) 2. Check for Ester Hydrolysis (Use K3PO4, less water) cause2->solution2

Caption: Decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: Can you explain the catalytic cycle for this Suzuki-Miyaura reaction?

Certainly. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the Ethyl 6-halopicolinate. This forms a Pd(II) intermediate. This step is often rate-limiting, especially for aryl chlorides.[4][5]

  • Transmetalation: The base activates the 2,5-difluorophenylboronic acid to form a more nucleophilic "ate" complex (boronate).[12][13][17] This complex then transfers the difluorophenyl group to the palladium center, displacing the halide and forming a new Pd(II) species with both organic fragments attached.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln pd_oxidative Ar-Pd(II)L2-X pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)L2-Ar' pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-Ar' (Final Product) pd_transmetal->product aryl_halide Ar-X (Ethyl 6-halopicolinate) aryl_halide->pd_oxidative boronic_acid Ar'-B(OH)2 (2,5-difluorophenylboronic acid) boronic_acid->pd_transmetal base Base (e.g., K3PO4) base->pd_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: How should I properly purify the final ester product?

Purification of esters requires care to avoid hydrolysis.[18]

  • Aqueous Work-up: After the reaction, a standard aqueous work-up is essential. Washing the organic layer with a dilute, neutral salt solution (brine) helps remove the inorganic base (K₃PO₄) and boronic acid byproducts. Avoid acidic or basic washes if possible to prevent ester hydrolysis.

  • Drying and Concentrating: Thoroughly dry the organic layer with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating. Residual water can cause issues during chromatography.

  • Silica Gel Chromatography: This is the most common method.[7]

    • Solvent System: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is standard. Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity to elute your product.

    • Monitoring: Use TLC to track the separation. The product, this compound, is moderately polar. Non-polar byproducts like the homocoupled biphenyl will elute first. Highly polar byproducts like the hydrolyzed acid will remain on the baseline.

Q3: Can I use a different base or solvent?

Yes, but choices should be made carefully.

  • Bases: The choice of base is critical.[17] While many bases can work (Na₂CO₃, Cs₂CO₃, K₂CO₃), K₃PO₄ is often optimal for substrates prone to protodeboronation.[7] Stronger bases like hydroxides or alkoxides should generally be avoided due to the high risk of ester hydrolysis.

  • Solvents: Aprotic polar solvents are preferred. 1,4-Dioxane, THF, DMF, and Toluene are all commonly used.[9][10] The addition of a small amount of water is often necessary to dissolve the inorganic base, but an excessive amount can promote hydrolysis. The ideal solvent system often requires empirical optimization for a specific catalyst-ligand combination.[10][19]

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 15, 2026, from [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 15, 2026, from [Link]

  • Thompson, A. S., et al. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from [Link]

  • Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. Available from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved January 15, 2026, from [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from [Link]

  • Kaur, N. (2014). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. Available from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved January 15, 2026, from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved January 15, 2026, from [Link]

  • Dounay, A. B., & Overman, L. E. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available from [Link]

  • CoLab. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Retrieved January 15, 2026, from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved January 15, 2026, from [Link]

  • St John's Laboratory. (n.d.). Ethyl 6-(2, 5-difluorophenyl)picolinate, min 98%, 1 gram. Retrieved January 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved January 15, 2026, from [Link]

  • Phelps, I. K., & Eddy, E. A. (n.d.). Concerning the Purification of Esters. Retrieved January 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved January 15, 2026, from [Link]

  • ACE Chemistry. (2014). Esters 4. Organic Preparation & Purification of an Ester. YouTube. Retrieved January 15, 2026, from [Link]

  • Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. Available from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved January 15, 2026, from [Link]

  • PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved January 15, 2026, from [Link]

  • MDPI. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved January 15, 2026, from [Link]

  • Google Patents. (2012). Hydrolysis and esterification with acid catalysts.

Sources

Technical Support Center: Ethyl 6-(2,5-difluorophenyl)picolinate - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-(2,5-difluorophenyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability and degradation-related issues encountered during experimentation. Our goal is to equip you with the scientific rationale behind experimental protocols and empower you to navigate potential challenges with confidence.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and stability of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, it is recommended to store this compound at -20°C. Some suppliers suggest room temperature storage for short periods; however, for maintaining the integrity of the compound, especially for use in sensitive assays, sub-zero temperatures are preferable.[1][2][3] The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Q2: My solid this compound has developed a slight yellow or pink tint. Is it degraded?

A2: A slight discoloration of picolinate derivatives can occur over time, especially if exposed to light or air. While a color change may not necessarily indicate significant degradation, it is a sign that the product's purity should be re-verified, for instance, by HPLC analysis, before use in critical applications. The parent compound, ethyl picolinate, is described as a clear yellow or pink liquid, suggesting that some color may be inherent to this class of compounds.[4]

Q3: What solvents are suitable for dissolving this compound for experimental use and how should I store the solutions?

A3: this compound is generally soluble in common organic solvents such as chloroform and methanol.[4] For biological assays, DMSO or ethanol are typically used. It is crucial to use anhydrous solvents, as the ester moiety is susceptible to hydrolysis. Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in tightly capped vials to minimize solvent evaporation and degradation.

Q4: What are the primary degradation pathways I should be concerned about with this molecule?

A4: The primary potential degradation pathways for this compound, based on its structure, are hydrolysis of the ethyl ester, photodegradation of the pyridine ring, and potential oxidative degradation. The presence of fluorine atoms on the phenyl ring generally enhances metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes, a principle that may also confer some resistance to chemical oxidation.[5]

Q5: Are there any known incompatibilities with common lab reagents?

A5: Avoid strong acids and bases, as they will catalyze the hydrolysis of the ester group. Strong oxidizing agents should also be avoided as they can lead to the formation of N-oxides or other oxidative degradation products.[6]

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the handling and analysis of this compound.

Issue: Inconsistent Results in Biological Assays
  • Symptom: High variability in assay results between different batches or over time with the same stock solution.

  • Potential Cause: Degradation of the compound in the assay medium or stock solution.

  • Troubleshooting Workflow:

A Inconsistent Assay Results B Verify Purity of Solid Material (HPLC, NMR) A->B Start C Prepare Fresh Stock Solution B->C Purity Confirmed D Assess Stability in Assay Buffer (Time-course study by HPLC) C->D E Identify Degradants (LC-MS) D->E Degradation Observed G Problem Resolved D->G No Degradation F Modify Assay Protocol (e.g., reduce incubation time, add antioxidant) E->F F->G A This compound B 6-(2,5-difluorophenyl)picolinic acid + Ethanol A->B H+ or OH- / H2O A This compound B This compound N-oxide A->B Oxidizing Agent (e.g., H2O2)

Sources

Side reactions to avoid with Ethyl 6-(2,5-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-(2,5-difluorophenyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important building block. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to optimize your synthetic outcomes by proactively avoiding common side reactions.

Introduction: The Synthetic Challenge

This compound is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an ethyl 6-halopicolinate and 2,5-difluorophenylboronic acid (or its corresponding ester). While this reaction is a powerful tool for C-C bond formation, its success is highly dependent on carefully controlled conditions.[1][2] The specific functionalities within the substrates—a pyridine ring, an ester group, and an electron-deficient boronic acid—create a landscape of potential, competing reaction pathways. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My yield is low and I'm detecting 1,4-difluorobenzene as a major byproduct. What is happening?

Answer: You are observing protodeboronation , one of the most common side reactions in Suzuki-Miyaura couplings.[3]

The Causality (Why it Happens): Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your boronic acid starting material.[4][5] This reaction is often catalyzed by base and accelerated by the presence of protic sources like water.[6] The 2,5-difluorophenylboronic acid is particularly susceptible due to the electron-withdrawing nature of the two fluorine atoms, which increases the Lewis acidity of the boron center and can facilitate this undesired pathway.[7][8]

Troubleshooting & Prevention Protocol:

  • Strictly Anhydrous Conditions:

    • Action: Dry your solvent (e.g., dioxane, toluene, THF) over molecular sieves or by distillation. Ensure all glassware is oven-dried immediately before use.

    • Rationale: Minimizing water content reduces the primary proton source for the reaction.

  • Base Selection & Stoichiometry:

    • Action: Switch to a weaker, non-hydroxide base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to aqueous sodium carbonate (Na₂CO₃) or potassium hydroxide (KOH). Use the minimum effective amount of base (typically 2.0-3.0 equivalents).

    • Rationale: Strong bases and the presence of hydroxide ions can significantly accelerate the rate of protodeboronation.[6]

  • Temperature Control:

    • Action: Run the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-90 °C).

    • Rationale: Protodeboronation, like many side reactions, has a kinetic profile that is highly sensitive to temperature.

  • Use of Boronic Esters:

    • Action: Consider using the pinacol ester of 2,5-difluorophenylboronic acid (2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) instead of the boronic acid.

    • Rationale: Boronic esters are generally more stable and less prone to protodeboronation than their corresponding acids.[9]

FAQ 2: My crude product is contaminated with a high-molecular-weight impurity, identified as 2,2',5,5'-tetrafluorobiphenyl. How do I prevent this?

Answer: This impurity is the result of boronic acid homocoupling .

The Causality (Why it Happens): Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl.[10] This side reaction is notoriously promoted by the presence of molecular oxygen in the reaction system.[11] Oxygen can re-oxidize the active Pd(0) catalyst to a Pd(II) species, which can then participate in a catalytic cycle that leads to homocoupling.[10] Electron-deficient arylboronic acids, such as 2,5-difluorophenylboronic acid, can be particularly prone to this side reaction.[3][12]

Troubleshooting & Prevention Protocol:

  • Rigorous Degassing (Critical Step):

    • Action: Before adding the palladium catalyst, thoroughly degas the reaction mixture. The most effective method is the "freeze-pump-thaw" technique (3 cycles). Alternatively, sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can be effective.[10]

    • Rationale: This physically removes dissolved oxygen, which is the primary culprit for initiating the homocoupling pathway.

  • Maintain Inert Atmosphere:

    • Action: Run the entire reaction under a positive pressure of a high-purity inert gas (e.g., via a balloon or a nitrogen line connected to a bubbler).

    • Rationale: This prevents atmospheric oxygen from re-entering the reaction vessel during the experiment.

  • Catalyst Choice:

    • Action: Use a pre-catalyst that generates the active Pd(0) species in situ under anaerobic conditions. Ligands such as SPhos can sometimes suppress homocoupling compared to simpler phosphine ligands.[13]

    • Rationale: Minimizing the exposure of Pd(0) to oxygen at any stage is key.

FAQ 3: My desired ester product contains the corresponding carboxylic acid, 6-(2,5-difluorophenyl)picolinic acid. What causes this and how can I avoid it?

Answer: You are observing ester hydrolysis .

The Causality (Why it Happens): The ethyl ester of the picolinate is susceptible to hydrolysis back to the carboxylic acid and ethanol. This reaction is catalyzed by both acid and, more relevantly to Suzuki conditions, base.[14][15] The presence of water in the reaction mixture, combined with a strong base and elevated temperatures, creates ideal conditions for this saponification reaction.

Troubleshooting & Prevention Protocol:

ParameterRecommended ActionRationale
Base Use a non-nucleophilic, anhydrous base like K₃PO₄ or CsF. Avoid hydroxide-containing bases (NaOH, KOH, Ba(OH)₂).Prevents direct saponification by hydroxide ions.[14]
Solvent Ensure the use of strictly anhydrous solvents (e.g., Toluene, Dioxane).Minimizes the water available for hydrolysis.
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up promptly upon completion.Prolonged exposure to basic, heated conditions increases the extent of hydrolysis.
Work-up Quench the reaction by pouring it into a neutral or slightly acidic aqueous solution (e.g., saturated NH₄Cl) rather than pure water.Neutralizes the base immediately, stopping further hydrolysis during extraction.

Visualizing the Pathways: Reaction & Side Reactions

To better understand the interplay between the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.

Suzuki_Coupling_Pathway cluster_main Desired Suzuki-Miyaura Pathway cluster_side Common Side Reactions A Ethyl 6-bromopicolinate D Oxidative Addition A->D B 2,5-Difluorophenyl- boronic Acid E Transmetalation B->E Base S1 Protodeboronation B->S1 H₂O, Base S2 Homocoupling B->S2 O₂, Pd Catalyst C Pd(0) Catalyst C->D Reacts with D->E F Reductive Elimination E->F F->C Regenerates G This compound (Product) F->G S3 Ester Hydrolysis G->S3 H₂O, Base P1 1,4-Difluorobenzene S1->P1 P2 2,2',5,5'-Tetrafluorobiphenyl S2->P2 P3 6-(2,5-difluorophenyl)picolinic Acid S3->P3

Caption: The main Suzuki pathway versus common side reactions.

Troubleshooting Flowchart

Use this flowchart to diagnose and address issues in your reaction.

Troubleshooting_Flowchart Start Reaction Yield is Low or Product is Impure CheckByproduct Identify Major Byproduct(s) (GC-MS, LC-MS, NMR) Start->CheckByproduct IsProto Byproduct is 1,4-Difluorobenzene? CheckByproduct->IsProto Analyze ProtoSol Issue: Protodeboronation 1. Use anhydrous solvent/reagents. 2. Switch to weaker, non-aqueous base (K₃PO₄). 3. Lower reaction temperature. 4. Consider using a boronic ester. IsProto->ProtoSol Yes IsHomo Byproduct is 2,2',5,5'-Tetrafluorobiphenyl? IsProto->IsHomo No HomoSol Issue: Homocoupling 1. Rigorously degas mixture (Freeze-Pump-Thaw). 2. Maintain strict inert (Ar/N₂) atmosphere. 3. Ensure high-purity reagents. IsHomo->HomoSol Yes IsAcid Byproduct is Carboxylic Acid? IsHomo->IsAcid No AcidSol Issue: Ester Hydrolysis 1. Use non-hydroxide base (Cs₂CO₃, K₃PO₄). 2. Ensure anhydrous conditions. 3. Minimize reaction time. IsAcid->AcidSol Yes Other Other Issues (e.g., Dehalogenation, Stalled Reaction) IsAcid->Other No

Caption: A step-by-step guide to diagnosing reaction issues.

Optimized Protocol to Minimize Side Reactions

This protocol incorporates the preventative measures discussed above for a robust synthesis of this compound.

Materials:

  • Ethyl 6-bromopicolinate (1.0 equiv)

  • 2,5-Difluorophenylboronic acid pinacol ester (1.2 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Pd(dppf)Cl₂ (0.02 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to an oven-dried, two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool under a positive pressure of Argon.

  • Reagent Addition: To the flask, add Ethyl 6-bromopicolinate, 2,5-difluorophenylboronic acid pinacol ester, and anhydrous K₃PO₄.

  • Atmosphere Control: Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Submerge the flask in a liquid nitrogen bath to freeze the mixture. Once frozen, apply a high vacuum for 5 minutes. Remove the flask from the bath and allow it to thaw under Argon. Repeat this freeze-pump-thaw cycle two more times.

  • Catalyst Addition: After the final thaw, briefly open the flask under a strong positive flow of Argon and add the Pd(dppf)Cl₂ catalyst.

  • Reaction: Seal the flask, place it under a positive pressure of Argon (e.g., with a balloon), and heat the mixture in a pre-heated oil bath to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Work-up: Once the starting material is consumed (typically 12-18 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and pour it into a separatory funnel containing saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References

  • Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link]

  • Organic Chemistry Portal. Protodeboronation. Available from: [Link]

  • CORE. (2018). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Available from: [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available from: [Link]

  • Thieme. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available from: [Link]

  • RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Available from: [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available from: [Link]

  • ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]

  • Wikipedia. Decarboxylation. Available from: [Link]

  • Wikipedia. Hammick reaction. Available from: [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]

  • Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Available from: [Link]

  • ResearchGate. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Available from: [Link]

  • ACS Publications. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Available from: [Link]

  • ACS Publications. Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Available from: [Link]

  • ACS Publications. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Semantic Scholar. (2010). A General Solution for the 2-Pyridyl Problem. Available from: [Link]

  • Chemguide. hydrolysis of esters. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Available from: [Link]

Sources

Technical Support Center: Purification of Ethyl 6-(2,5-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 6-(2,5-difluorophenyl)picolinate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the purity of this key synthetic intermediate. We will explore the causality behind common purification challenges and provide validated protocols to address them effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Given its structure, this compound is likely synthesized via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.[1][2] Consequently, common impurities arise from this process and may include:

  • Starting Materials: Unreacted 6-halo-picolinate or (2,5-difluorophenyl)boronic acid.

  • Homocoupled Byproducts: Symmetrical dimers of the starting materials (e.g., biphenyl derivatives from the boronic acid).[3]

  • Catalyst Residues: Residual palladium, often in colloidal form ("palladium black") or as a complex.[4]

  • Solvent and Base: Trapped reaction solvents or inorganic base residues.

  • Hydrolysis Product: 6-(2,5-difluorophenyl)picolinic acid, if moisture is present during workup or storage.

Q2: What is the first analytical step I should take to assess the purity of my crude product?

A2: A quick purity assessment should always begin with Thin Layer Chromatography (TLC). It is a rapid, inexpensive method to visualize the number of components in your mixture, assess the polarity of your target compound relative to impurities, and begin developing a solvent system for column chromatography. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard in the pharmaceutical industry.[5]

Q3: My purified product has a grayish or dark tint. What is the likely cause and how can I remove it?

A3: A dark coloration is almost always indicative of residual palladium catalyst.[4] While many palladium residues can be removed during chromatography, highly dispersed colloidal palladium can co-elute with your product. Specific methods for palladium removal are detailed in the Troubleshooting Guide below.

Q4: Is this compound sensitive to acidic or basic conditions?

A4: Yes. As an ester, it is susceptible to hydrolysis back to the parent carboxylic acid under both strong acidic and basic conditions, particularly at elevated temperatures. The pyridine nitrogen is also weakly basic and can be protonated. These properties can be exploited for purification (e.g., acid-base extraction) but must be managed carefully to prevent product loss.

In-Depth Troubleshooting Guide

This section addresses specific purity challenges in a problem-and-solution format, explaining the scientific rationale behind each recommended action.

Problem 1: Poor separation of spots on TLC, making column chromatography development difficult.

Cause: The polarity of the chosen TLC eluent is either too high (all spots run to the top) or too low (all spots remain at the baseline).

Solution: Systematic Solvent Screening

The key to good separation is finding a solvent system where your target compound has an Rf value of approximately 0.2-0.4.[6]

  • Start with a Standard System: A mixture of Ethyl Acetate (EtOAc) and Hexanes is the most common and effective system for compounds of moderate polarity like this picolinate.[7] Begin with a 10% EtOAc/Hexanes mixture and incrementally increase the polarity (e.g., 20%, 30%) until you achieve the desired separation.

  • Alternative Solvents: If EtOAc/Hexanes fails, try a different solvent system to alter the selectivity. A good alternative is Dichloromethane (DCM) and Methanol (MeOH), starting with 1-2% MeOH in DCM.[7][8]

Solvent System Polarity Use Case
Ethyl Acetate / HexanesAdjustable (Low to High)Standard choice for most moderately polar compounds.[7]
Dichloromethane / MethanolAdjustable (Moderate to Very High)Good for more polar compounds or when EtOAc/Hexanes provides poor selectivity.[7]
Toluene / AcetoneAdjustable (Low to Moderate)Offers different selectivity based on aromatic interactions.
Problem 2: NMR analysis shows the presence of a non-polar impurity, likely a homocoupled biphenyl byproduct.

Cause: During Suzuki-Miyaura coupling, the boronic acid can react with itself to form a symmetrical biphenyl. This byproduct is typically much less polar than the desired picolinate product.[3]

Solution 1: Recrystallization

If your product is a solid, recrystallization is the most efficient method for removing small amounts of impurities.[9][10][11] The principle relies on the desired compound being highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities remain in solution.[12][13]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Test solubility in small vials. An ideal solvent will dissolve the crude product when boiling but yield crystals upon cooling. Common choices for aromatic esters include ethanol, isopropanol, ethyl acetate, or a mixed solvent system like Toluene/Hexanes.[14]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude solid until it just dissolves completely.[9][13]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[14]

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8][14] Rapid cooling can trap impurities.[15]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent to remove residual mother liquor.[10]

  • Drying: Dry the crystals under vacuum to remove all solvent.

Solution 2: Flash Column Chromatography

If recrystallization is ineffective or the product is an oil, flash column chromatography is the preferred method.[16]

G cluster_prep Preparation cluster_elution Elution & Collection cluster_post Post-Processing Pack Pack Column with Silica Gel (40-63 µm mesh) Slurry Prepare Slurry in Low-Polarity Eluent Slurry->Pack Load Load Crude Product (Dry or Wet Loading) Elute_Start Start Elution with Low Polarity (e.g., 5% EtOAc/Hex) Load->Elute_Start Elute_Gradient Gradually Increase Polarity (Gradient Elution) Elute_Start->Elute_Gradient Collect Collect Fractions Elute_Gradient->Collect TLC_Monitor Monitor Fractions by TLC Collect->TLC_Monitor TLC_Monitor->Elute_Gradient Combine Combine Pure Fractions TLC_Monitor->Combine Fractions Pure Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final_Product Pure Product Evaporate->Final_Product caption Workflow for Flash Column Chromatography.

Diagram 1. Workflow for Flash Column Chromatography.

Protocol Details:

  • Stationary Phase: Standard silica gel (40-63 µm particle size) is ideal.[6][16]

  • Mobile Phase: Based on your TLC analysis, start with a low-polarity eluent (e.g., 5-10% EtOAc/Hexanes). The non-polar homocoupled byproduct will elute first. Gradually increase the solvent polarity to elute your more polar target compound.

  • Loading: For optimal separation, dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load this dry powder onto the top of the column ("dry loading").[17]

Problem 3: The final product is contaminated with residual palladium catalyst.

Cause: Homogeneous palladium catalysts used in cross-coupling can be difficult to remove completely, sometimes forming colloids that are not retained by standard silica gel.[18][19]

Solution: Targeted Palladium Scavenging

Before final purification, a scavenging step can remove the bulk of the palladium.

G Crude Crude Product in Solution (Contains Dissolved Pd) Celite Celite Crude->Celite For insoluble Pd black Carbon Carbon Crude->Carbon For dissolved/colloidal Pd Scavenger Scavenger Crude->Scavenger For dissolved Pd complexes Filtration Filtration / Separation Purified Pd-Reduced Solution (Ready for Chromatography/ Recrystallization) Filtration->Purified Celite->Filtration Carbon->Filtration Scavenger->Filtration caption Choosing a Palladium Scavenging Method.

Diagram 2. Choosing a Palladium Scavenging Method.
  • Filtration through Celite®: The simplest method is to dilute the reaction mixture with a solvent and filter it through a 1-2 cm thick pad of Celite® on a sintered glass funnel.[18] This is effective at removing insoluble palladium black.[4]

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon for 1-2 hours can effectively adsorb dissolved palladium species.[4][20] The carbon is then removed by filtration through Celite®.

  • Scavenger Resins: For very low residual palladium levels required in pharmaceutical applications, solid-supported metal scavengers (e.g., resins functionalized with thiols or phosphines) can be used.[18][19] These resins selectively bind to the palladium and can be filtered off.[19]

Purity Assessment and Validation

After purification, it is critical to confirm the purity of this compound. A combination of analytical techniques should be used to provide orthogonal data.

  • HPLC (High-Performance Liquid Chromatography): This is the primary method for quantitative purity analysis.[5] A validated HPLC method can determine the purity as a percentage (e.g., >99.5%) and quantify any remaining impurities.[21]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the compound and can reveal the presence of structurally similar impurities that may not separate well by chromatography.

  • MS (Mass Spectrometry): Confirms the molecular weight of the compound (263.2 g/mol ) and can help identify the mass of unknown impurities.[5][22]

  • Elemental Analysis or ICP-MS: To confirm the removal of inorganic impurities, particularly palladium, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred method for trace metal analysis.[21][23]

By systematically addressing potential impurities with targeted purification strategies and validating the results with appropriate analytical methods, researchers can confidently increase the purity of this compound to meet the stringent requirements of drug discovery and development.

References
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • ResearchGate. (2015, May 18). How can I remove palladium Pd catalyst easily?.
  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
  • University of California, Los Angeles. (n.d.). Recrystallization1.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Westin, J. (n.d.). Recrystallization - Organic Chemistry.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill. As cited by University of California, San Diego.
  • Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
  • The ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product.
  • PharmTech. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
  • Oakwood Chemical. (n.d.). Ethyl 6-(2, 5-difluorophenyl)picolinate, min 98%, 1 gram.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification.
  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chromatography.
  • Chemistry LibreTexts. (2025, March 21). Running a flash column.
  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • University of Ottawa. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from University of Ottawa, Department of Chemistry and Biomolecular Sciences.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester Department of Chemistry.
  • Labsolu. (n.d.). This compound.
  • Boronina. (n.d.). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates.
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?.
  • SynHet. (n.d.). Ethyl 6-(2,3-difluorophenyl)picolinate.
  • CymitQuimica. (n.d.). This compound.
  • Google Patents. (n.d.). US5677461A - Method for producing chromium picolinate complex.
  • University of Missouri-St. Louis. (2012, April 25). Synthesis of Some Aminopicolinic Acids.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Tosoh Bioscience. (n.d.). Technical Information Sheet -- Analysis of Chromium (III) Picolinate in Supplements by HPLC.
  • Labsolu. (n.d.). Ethyl 6-(2,3-difluorophenyl)picolinate.
  • Google Patents. (n.d.). CN101935300A - Preparation method of high-purity organic chelated chromium nicotinate.
  • Royal Society of Chemistry. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.

Sources

Technical Support Center: Catalyst Selection for Ethyl 6-(2,5-difluorophenyl)picolinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Chemist

Welcome to the technical support center dedicated to the synthesis and reactivity of Ethyl 6-(2,5-difluorophenyl)picolinate. This molecule is a key building block in various drug discovery programs, valued for the unique electronic and conformational properties conferred by its difluorophenyl and picolinate moieties. However, its structure presents distinct challenges in common synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen can act as a ligand, leading to catalyst inhibition, while the electron-deficient nature of the rings influences reaction kinetics.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into catalyst selection and reaction optimization. We move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and accelerate your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and scalable method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This involves coupling an organoboron reagent with an organohalide. For this specific target, the reaction typically couples Ethyl 6-chloropicolinate or Ethyl 6-bromopicolinate with (2,5-difluorophenyl)boronic acid .

  • Why this route? The Suzuki-Miyaura reaction is renowned for its high functional group tolerance, relatively mild conditions, and the commercial availability of a wide array of catalysts, ligands, and boronic acids.[2][3] The byproducts are generally non-toxic and easily removed.

  • Key Consideration: The primary challenge lies in selecting a catalyst system that is active enough to overcome the hurdles associated with both the pyridine starting material and the fluorinated boronic acid.[4][5]

Q2: Why are cross-coupling reactions with pyridine-containing substrates like Ethyl 6-chloropicolinate often problematic?

The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium catalyst. This coordination can lead to two major issues:

  • Catalyst Inhibition/Poisoning: The pyridine substrate can act as a ligand, occupying a coordination site on the palladium center and preventing the desired catalytic cycle from proceeding efficiently.[6] This can slow down or completely stall the reaction.

  • Undesired Selectivity: In some cases, catalyst coordination to the nitrogen can direct C-H activation at a position adjacent to the heteroatom, leading to unwanted side products, although this is more common in C-H functionalization than standard cross-coupling.[6][7]

To overcome this, a highly active catalyst system is required, one where the desired steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) are much faster than the rate of catalyst inhibition.

Q3: What is the function of the phosphine ligand, and why are bulky, electron-rich ligands like SPhos or XPhos frequently recommended for this type of reaction?

The phosphine ligand is critical for stabilizing the palladium center and modulating its reactivity. The choice of ligand is arguably the most important variable in ensuring a successful coupling reaction.[8][9][10]

Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) are state-of-the-art for challenging cross-couplings for several reasons:[4][9][10]

  • Promote Oxidative Addition: Their electron-donating nature increases the electron density on the palladium(0) center, making it more nucleophilic and accelerating the rate-limiting oxidative addition step with the aryl halide.

  • Facilitate Reductive Elimination: Their steric bulk creates a congested environment around the palladium(II) intermediate. This steric strain is relieved during reductive elimination, the step that forms the desired C-C bond and regenerates the active Pd(0) catalyst. This step is often the turnover-limiting step, and speeding it up is crucial for high catalyst efficiency.[9]

  • Prevent Catalyst Deactivation: The bulky ligands form stable, monoligated Pd(0) species that are highly reactive. This structure helps prevent the formation of inactive palladium dimers or clusters and minimizes inhibition by the pyridine substrate.[9][10]

Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This section addresses common problems encountered when synthesizing this compound via Suzuki-Miyaura coupling.

Problem 1: Low or No Conversion of Starting Material

Symptom: TLC or LC-MS analysis shows a large amount of unreacted Ethyl 6-halopicolinate after the expected reaction time.

Potential CauseRecommended Solution & Rationale
1. Inactive Catalyst Solution: Switch to a pre-formed palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G2). Rationale: Pd(OAc)₂ or Pd₂(dba)₃ require an in-situ reduction to the active Pd(0) state, which can be inefficient and lead to the formation of inactive palladium black.[11] Precatalysts generate the active L-Pd(0) species cleanly and rapidly under the reaction conditions, ensuring a high concentration of active catalyst at the start of the reaction.[4]
2. Inappropriate Base Solution: Use a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃. Rationale: The transmetalation step requires a base to activate the boronic acid. For heteroaromatic couplings, strong inorganic bases are often more effective than weaker ones like Na₂CO₃. Aqueous bases can sometimes promote unwanted side reactions, so anhydrous conditions are a good starting point for troubleshooting.
3. Low Reaction Temperature Solution: Increase the reaction temperature (e.g., from 80 °C to 100-110 °C). Rationale: Challenging couplings, especially with electron-rich chloro-pyridines, often require higher thermal energy to overcome the activation barrier for the oxidative addition step.[12]
4. Poor Solvent Choice Solution: Switch to a polar, aprotic solvent like 1,4-dioxane, THF, or CPME. Rationale: These solvents are excellent for Suzuki couplings, effectively solvating the palladium complexes and reagents. Toluene can also be effective but sometimes requires higher temperatures.
Problem 2: Significant Side Product Formation

Symptom: Multiple spots are observed on TLC, or LC-MS identifies masses corresponding to known side products.

Side ProductProbable CauseRecommended Solution & Rationale
1,1'-Difluorobiphenyl (Homocoupling) Excess Pd(II) at the start of the reaction or the presence of oxygen.Solution: Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst. Ensure the reaction mixture is thoroughly degassed. Rationale: Homocoupling of boronic acids can be catalyzed by Pd(II) species or promoted by oxygen.[11] Using a well-defined Pd(0) source and maintaining an inert atmosphere minimizes these pathways.
1,4-Difluorobenzene (Protodeboronation) The boronic acid is unstable under the reaction conditions (particularly high temperature and prolonged exposure to a strong aqueous base).Solution: Use a highly active catalyst system (e.g., Buchwald precatalyst) to shorten reaction times. Use K₃PO₄ instead of stronger bases like NaOH or KOH. Use the boronic acid in a slight excess (1.2-1.5 equiv). Rationale: 2,5-Difluorophenylboronic acid is susceptible to protodeboronation, where the C-B bond is cleaved by a proton source.[5] The goal is to make the desired cross-coupling reaction kinetically much faster than the decomposition pathway. Highly active catalysts that allow for lower temperatures and shorter times are ideal.[5]
Ethyl Picolinate (Dehalogenation) Formation of a palladium-hydride (Pd-H) species, often from impurities in the base or solvent, which then reduces the starting material.Solution: Use high-purity, anhydrous solvents and bases. Add a small amount of a sacrificial hydrogen acceptor if the problem persists. Rationale: Hydrodehalogenation is a known side reaction where the halide is replaced by hydrogen.[13] It competes with the main catalytic cycle and is promoted by Pd-H species. Ensuring anhydrous conditions and pure reagents can suppress its formation.
Problem 3: Catalyst Deactivation (Palladium Black)

Symptom: The reaction mixture, which may initially be a clear yellow or brown solution, turns black with the formation of a precipitate. This is often accompanied by the reaction stalling.

  • Cause: This is the precipitation of elemental palladium (Pd(0)), known as "palladium black." It occurs when the phosphine ligand dissociates from the metal center, and the unstable, "naked" palladium atoms aggregate. This is a common deactivation pathway.[14][15]

  • Solution 1: Use a More Robust Ligand: Switch to a ligand that binds more strongly to palladium and offers better steric protection, such as a bulky dialkylbiaryl phosphine (XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands are designed to prevent aggregation.[9]

  • Solution 2: Use a Precatalyst: As mentioned before, precatalysts form the active monoligated L-Pd(0) species cleanly, which is often more stable towards aggregation than species formed from simple Pd(II) salts and ligands.[4]

  • Solution 3: Check Reagent Purity: Impurities can sometimes degrade the ligand, leading to catalyst decomposition. Ensure all reagents, especially the solvent and base, are of high purity and anhydrous.

Part 3: Recommended Protocol & Catalyst System Comparison

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point, employing a modern precatalyst to mitigate many of the common issues discussed above.

Reaction: Ethyl 6-chloropicolinate + (2,5-difluorophenyl)boronic acid

  • Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add Ethyl 6-chloropicolinate (1.0 equiv), (2,5-difluorophenyl)boronic acid (1.4 equiv), and finely ground potassium phosphate (K₃PO₄) (2.5 equiv).

  • Catalyst Addition: Add the palladium precatalyst, for example, XPhos Pd G3 (1-2 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or CPME) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the organic phase with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Table 1: Comparison of Catalyst Systems for Heteroaromatic Coupling
Catalyst SystemPalladium SourceLigandTypical BaseSolventTemp (°C)Typical Yield & Comments
A (Classic) Pd(PPh₃)₄PPh₃ (in situ)Na₂CO₃ (aq)Toluene/H₂O100Moderate. Often slow and may suffer from low yields with challenging substrates like chloropyridines.
B (Improved) Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100-110Good to Excellent. A significant improvement. Requires in-situ catalyst formation, which can sometimes lead to variability.
C (Precatalyst) XPhos Pd G3XPhos (in situ)K₃PO₄ or Cs₂CO₃Dioxane or CPME90-110Excellent & Reproducible. [4] The precatalyst ensures efficient formation of the active species, leading to faster reactions, lower catalyst loadings, and high yields. Highly recommended for difficult couplings.

Part 4: Visual Guides & Mechanistic Insights

Diagram 1: The Suzuki-Miyaura Catalytic Cycle & Common Pitfalls

This diagram illustrates the key steps of the reaction and highlights where common failures, such as catalyst deactivation or side reactions, can occur.

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (L-Pd(II)(Ar)(X)) Pd0->OxAdd + Ar-X (Ethyl 6-chloro-picolinate) Deactivation Catalyst Deactivation (Pd Black) Pd0->Deactivation Ligand Loss Inhibition Pyridine Inhibition Pd0->Inhibition Transmetal Transmetalation (L-Pd(II)(Ar)(Ar')) OxAdd->Transmetal + Ar'-B(OH)₂ / Base ((2,5-difluoro-phenyl)boronic acid) RedElim Reductive Elimination Transmetal->RedElim Protodeboronation Protodeboronation (Ar'-H Side Product) Transmetal->Protodeboronation Base/H₂O RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product

Caption: The Suzuki-Miyaura cycle with points of potential failure.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving issues of low reaction efficiency.

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Is a Precatalyst (e.g., G3) being used? Start->CheckCatalyst CheckBase What is the base? CheckCatalyst->CheckBase Yes UsePrecatalyst Action: Switch to a Buchwald Precatalyst (e.g., XPhos Pd G3) CheckCatalyst->UsePrecatalyst No CheckTemp Is Temperature >100°C? CheckBase->CheckTemp K₃PO₄ / Cs₂CO₃ UseStrongBase Action: Switch to anhydrous K₃PO₄ or Cs₂CO₃ CheckBase->UseStrongBase Na₂CO₃ / Other CheckDegas Was the reaction thoroughly degassed? CheckTemp->CheckDegas Yes IncreaseTemp Action: Increase Temperature to 110°C CheckTemp->IncreaseTemp No DegasProperly Action: Ensure rigorous degassing (3x cycles) and use anhydrous solvent CheckDegas->DegasProperly No Final If issues persist, consider alternative ligand (e.g., RuPhos) or solvent (CPME). CheckDegas->Final Yes

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Cross-Coupling Reactions.
  • Zhang, P., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 8(17), 3685–3688. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(38), 12613–12615. [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3045–3051. [Link]

  • Corma, A., et al. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 107(3), 897–975. [Link]

  • Yılmaz, M., & Keleş, M. (2018). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. [Link]

  • Joo, J. M., & Martin, R. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 11(15), 9652–9666. [Link]

  • Abbott, F. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • Schmeier, T. J., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5441–5449. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Powers, D. C., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]

  • Benchchem. (2025). A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions.
  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 38(8), 621–631. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Dong, J., et al. (2024). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Molecules, 29(13), 3045. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Chen, J., et al. (2017). A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase. Tetrahedron Letters, 58(3), 241-244. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Chen, D. Y.-K., & Youn, S. W. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 51(48), 11986–11988. [Link]

Sources

Technical Support Center: Solvent Effects on the Synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate. This document is designed for researchers, chemists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling reactions to construct this important biaryl scaffold. Our focus is to provide in-depth, field-proven insights into a frequently underestimated yet critical reaction parameter: the solvent.

The synthesis of 6-aryl-2-picolinates, particularly from less reactive chloro-pyridine precursors, is a non-trivial task. The inherent ability of the pyridine nitrogen to coordinate with the palladium catalyst—often termed the "2-pyridyl problem"—can lead to catalyst deactivation and inconsistent results.[1][2] A well-reasoned solvent choice is paramount to overcoming these challenges and ensuring a robust, high-yielding, and reproducible synthesis. This guide moves beyond simple protocol recitation to explain the causality behind solvent selection, empowering you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions - The Fundamentals of Solvent Selection

This section addresses the foundational principles governing the role of solvents in the palladium-catalyzed cross-coupling synthesis of this compound.

Q1: What is the primary role of the solvent in this synthesis? It seems like just a medium for the reaction.

A1: The solvent is one of the most influential components of a cross-coupling reaction, acting far beyond an inert medium. Its functions are multifaceted:

  • Solubilization: The most basic role is to dissolve the reactants—the ethyl 6-halopicolinate, the (2,5-difluorophenyl)boronic acid (in Suzuki coupling) or organozinc reagent (in Negishi coupling), the palladium catalyst/ligand complex, and the base—to allow them to interact in a single phase.[3]

  • Influence on Catalytic Cycle: The solvent significantly affects the rate and efficiency of each step in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Polar solvents, for example, can stabilize charged or highly polar transition states, which is particularly relevant for the oxidative addition of aryl triflates.[3][4]

  • Catalyst Speciation and Stability: The solvent can coordinate to the palladium center. In some cases, a coordinating solvent can stabilize the active catalytic species. Conversely, strong coordination can sometimes inhibit the reaction by occupying a site needed for a reactant to bind. The choice of solvent can even influence whether the active catalyst is a neutral or anionic palladium complex, which can alter reaction selectivity.[4][5]

  • Modulation of Base Activity: In Suzuki-Miyaura couplings, the base (e.g., K₃PO₄, Cs₂CO₃) is often an inorganic salt with limited solubility in purely organic solvents. The solvent system must facilitate the base's role in activating the boronic acid for the crucial transmetalation step.[1]

Q2: Why are solvent mixtures containing water (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O) so frequently recommended for this type of Suzuki coupling?

A2: The use of an aqueous co-solvent is a classic and highly effective strategy for several reasons:

  • Enhanced Base Solubility: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are poorly soluble in nonpolar organic solvents like toluene or dioxane. The addition of water creates a biphasic system where the base can dissolve in the aqueous layer and interact at the interface, promoting the formation of the highly nucleophilic boronate species required for transmetalation.[1][6]

  • Accelerated Reaction Rates: The presence of water has been shown to dramatically improve the rate of many Suzuki-Miyaura reactions.[7] This is often attributed to the efficient formation of the boronate anion and facilitation of the transmetalation step.

  • Boronic Acid Speciation: Water can mediate the speciation of boronic esters (if used) and boronic acids, influencing their reactivity.[8]

It is a misconception that palladium catalysts are unstable in water; in fact, many modern catalyst systems are exceptionally robust in aqueous mixtures.[9]

Q3: When should I choose a polar aprotic solvent like DMF or NMP over a less polar ether-based solvent like Dioxane or THF?

A3: The choice between these solvent classes depends on the specific substrates and the challenges you are facing.

  • Choose Ethereal Solvents (Dioxane, THF) as a Starting Point: For many standard Suzuki-Miyaura couplings of 2-halopyridines, a mixture of dioxane and water is an excellent and widely used starting point.[8] THF is another common choice.[10] These solvents are relatively non-coordinating and provide good solubility for many organic reactants and catalyst complexes.[5]

  • Consider Polar Aprotic Solvents (DMF, DMA, NMP) for Difficult Couplings: When dealing with particularly unreactive starting materials (e.g., an electron-rich 2-chloropyridine), a switch to a more polar aprotic solvent might be beneficial.[7][11] These solvents can enhance the rate of oxidative addition and better solvate ionic intermediates. However, be aware that their stronger coordinating nature can sometimes be detrimental.[4] Furthermore, their high boiling points can make product isolation more challenging.

Part 2: Troubleshooting Guide - From Low Yields to Byproduct Formation

This section provides a question-and-answer formatted guide to address specific experimental problems where solvent choice is a likely factor.

Q: My reaction to form this compound has stalled with low conversion. Could the solvent be the problem?

A: Absolutely. Low or no product formation is a common issue where the solvent system plays a direct role.[12][13] Let's diagnose the potential causes and solutions.

Potential Cause 1: Poor Solubility of Reactants or Base Your reaction can only proceed as fast as the components can interact. If the base or one of the coupling partners has poor solubility in your chosen solvent, the reaction will be slow or may not start at all.[1]

  • Troubleshooting Steps:

    • Visual Inspection: Observe the reaction mixture. Is the inorganic base sitting as an undissolved solid at the bottom?

    • Solvent System Change: If you are using a purely organic, nonpolar solvent (e.g., Toluene), switch to a solvent system known to improve base efficacy, such as a Dioxane/H₂O (4:1) or DMF/H₂O (1:1) mixture.[8][11]

    • Consider a Different Base/Solvent Combination: Some bases work better in specific solvents. For example, potassium phosphate (K₃PO₄) is highly effective for challenging couplings and works well in aqueous dioxane or toluene mixtures.[1]

Potential Cause 2: Catalyst Deactivation via Pyridine Coordination This is the "2-pyridyl problem."[2] The lone pair on the pyridine nitrogen can bind strongly to the palladium center, forming an off-cycle, inactive complex. The reaction environment, dictated by the solvent, can exacerbate or mitigate this issue.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: In some cases, a more polar solvent can help stabilize the desired on-cycle catalytic intermediates over the deactivated pyridine-coordinated species. A screening of solvents from Toluene to THF to Dioxane/H₂O is a logical progression.

    • Ensure Ligand is Appropriate: While this is a solvent guide, the problem is often solved by a combination of ligand and solvent. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are designed to shield the palladium center and prevent this inhibitory coordination.[1] These advanced systems often have specific solvent requirements outlined in the literature, which should be followed closely.

Q: I am forming the desired product, but my reaction is plagued by byproducts like homocoupling of the boronic acid and protodeboronation. How can solvent choice help?

A: Byproduct formation is a clear sign that an undesired reaction pathway is competing with your desired cross-coupling. The solvent plays a key role in controlling this competition.

Byproduct: Protodeboronation (Ar-B(OH)₂ → Ar-H) This occurs when the boronic acid reacts with a proton source to replace the boronic acid group with a hydrogen atom, consuming your starting material.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: If you are not intentionally running an aqueous protocol, ensure your solvent is rigorously dry. Trace water can be a proton source.

    • Minimize Protic Co-solvent: If using a water/alcohol co-solvent, use the minimum amount necessary to achieve the desired rate enhancement. An excessively aqueous environment can sometimes favor protodeboronation, especially with prolonged reaction times or high temperatures.

    • Base and Solvent Synergy: The base is crucial. A strong base in a suitable solvent rapidly converts the boronic acid to the boronate, which is more reactive in the desired transmetalation step, helping it outcompete the undesired protodeboronation pathway.[1]

Byproduct: Homocoupling (2 x Ar-B(OH)₂ → Ar-Ar) This side reaction is often promoted by the presence of oxygen and certain palladium species.[1]

  • Troubleshooting Steps:

    • Thorough Degassing: This is critical regardless of the solvent. Ensure your solvent and reaction mixture are thoroughly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) to remove oxygen.

    • Solvent Purity: Use high-purity solvents. Peroxides in aged ethereal solvents like THF can interfere with the catalyst and promote side reactions.

Part 3: Data & Protocols for Practical Application

To provide a tangible reference, this section includes a generalized experimental protocol and a comparative data table for solvent screening.

Table 1: Representative Solvent Screening for the Suzuki-Miyaura Synthesis of this compound *
EntrySolvent System (v/v)BaseTemperature (°C)Time (h)Approx. Yield (%)Observations
1TolueneK₃PO₄1101245%Incomplete conversion, some starting material remains.
2THFK₃PO₄651860%Moderate yield, reaction is sluggish.
3DMFK₂CO₃1001275%Good conversion, but requires higher temperature.
4Dioxane / H₂O (4:1) K₃PO₄ 100 8 >90% Optimal conditions: Fast, clean conversion to product.
5EtOH / H₂O (1:1)Na₂CO₃801650%Significant protodeboronation observed.

*This table is a generalized representation based on typical outcomes for challenging Suzuki-Miyaura couplings of 2-halopyridines.[8][11] Actual results will vary based on specific substrates, catalyst/ligand system, and experimental execution.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point and must be optimized for your specific setup. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Reagent Addition: Add Ethyl 6-chloropicolinate (1.0 equiv) and (2,5-difluorophenyl)boronic acid (1.2-1.5 equiv).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas three times. Via cannula or syringe, add the degassed solvent system (e.g., Dioxane and Water in a 4:1 ratio ) to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (TLC, LC-MS, GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure this compound.

Part 4: Mechanistic Insights & Visualizations

Understanding the catalytic cycle is key to rational troubleshooting. The following diagrams illustrate the fundamental process and the points at which solvents exert their influence.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Aryl-Pd(II)-Aryl' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Product (Ethyl 6-Aryl-picolinate) RedElim->Product R-R' ArylX Ethyl 6-Halopicolinate ArylX->OxAdd R-X Boronic Aryl'-B(OH)₂ + Base Boronic->Transmetal [R'-B(OH)₃]⁻

Caption: The Suzuki-Miyaura Catalytic Cycle.

Solvent_Influence cluster_solvents Solvent Classes cluster_effects Key Mechanistic Steps PolarAprotic Polar Aprotic (DMF, DMA, NMP) OxAdd Oxidative Addition PolarAprotic->OxAdd  Stabilizes polar  transition states Ethereal Less Polar / Ethereal (Toluene, Dioxane, THF) Solubility Reactant & Base Solubility Ethereal->Solubility  Dissolves organic  reactants & catalyst Aqueous Aqueous Co-Solvent (H₂O) Transmetal Transmetalation Aqueous->Transmetal  Accelerates via  boronate formation Aqueous->Solubility  Dissolves  inorganic base

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of Ethyl 6-(2,5-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Ethyl 6-(2,5-difluorophenyl)picolinate is a cornerstone of data integrity and regulatory compliance. This guide provides an in-depth comparison of orthogonal analytical techniques, offering a robust framework for validating the purity of this critical building block. We will delve into the causality behind experimental choices, ensuring each protocol serves as a self-validating system.

This compound, with the molecular formula C14H11F2NO2 and a molecular weight of 263.2, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a multi-faceted analytical approach is imperative to identify and quantify potential impurities.

The Analytical Imperative: An Orthogonal Approach

No single analytical technique can unequivocally determine the absolute purity of a compound. Each method possesses inherent strengths and limitations. A comprehensive purity assessment, therefore, relies on an orthogonal approach, employing multiple, disparate analytical techniques. This strategy ensures that impurities not detected by one method are likely to be identified by another, providing a more complete and trustworthy purity profile.

The selection of appropriate analytical methods is guided by the physicochemical properties of this compound and the potential impurities arising from its synthesis. Common impurities may include starting materials, reagents, by-products, and degradation products. Given its aromatic and ester functionalities, a combination of chromatographic and spectroscopic methods is most effective.

Core Analytical Techniques for Purity Validation

This guide will focus on a powerful triad of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For the quantitative analysis of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and the detection of structurally similar impurities.

The following diagram illustrates the logical workflow for a comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Primary Quantitative Analysis cluster_2 Volatile Impurity Profiling cluster_3 Structural Confirmation & Isomeric Purity cluster_4 Data Integration & Purity Assignment Sample This compound HPLC HPLC-UV Sample->HPLC Dissolve in Acetonitrile/Water GC_MS GC-MS Sample->GC_MS Dissolve in Volatile Solvent NMR NMR (1H, 13C, 19F) Sample->NMR Dissolve in Deuterated Solvent Report Final Purity Report HPLC->Report Quantitative Purity (%) GC_MS->Report Volatile Impurity Profile NMR->Report Structural Integrity Impurity_Detection_Matrix cluster_methods Analytical Methods cluster_impurities Impurity Types HPLC HPLC NonVolatile Non-Volatile Impurities (e.g., starting materials, by-products) HPLC->NonVolatile Primary Method Isomeric Isomeric Impurities HPLC->Isomeric Can detect if chromatographically resolved GC_MS GC-MS Volatile Volatile Impurities (e.g., residual solvents) GC_MS->Volatile Primary Method NMR NMR NMR->Isomeric Confirmatory Structural Structural Integrity NMR->Structural Primary Method

Sources

Comparative Analysis of Ethyl 6-(2,5-difluorophenyl)picolinate Analogs as Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Protocols

In the landscape of modern oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Kinases, as crucial regulators of cellular signaling pathways, are frequently implicated in the uncontrolled proliferation and survival of cancer cells. Among the myriad of scaffolds explored, the 6-aryl-picolinate core has emerged as a promising framework for the development of novel kinase inhibitors. This guide provides a comprehensive comparative analysis of Ethyl 6-(2,5-difluorophenyl)picolinate and its analogs, delving into their structure-activity relationships (SAR), synthesis, and biological evaluation as potential anticancer agents. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation targeted therapies.

Introduction: The Significance of the 6-Aryl-Picolinate Scaffold

The 6-aryl-picolinate scaffold represents a class of compounds that has garnered significant attention in medicinal chemistry due to its versatile biological activities. The core structure, consisting of a pyridine-2-carboxylic acid ester with an aryl substituent at the 6-position, provides a rigid framework that can be strategically modified to achieve desired pharmacological properties. This compound, with its distinct difluorophenyl moiety, serves as a key reference compound for exploring the impact of substitutions on kinase inhibitory activity and cellular potency. The fluorine atoms on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with the target kinase and its overall pharmacokinetic profile.

Comparative Performance Analysis of Analogs

While direct, publicly available comparative studies on a wide range of this compound analogs are limited, we can infer structure-activity relationships from research on related 6-aryl-picolinate and similar heterocyclic kinase inhibitors. The following table summarizes hypothetical yet plausible comparative data based on established medicinal chemistry principles and published findings on related compound series. This data is intended to guide the rational design of future analogs.

Compound IDR1 (Phenyl Substitution)R2 (Ester Group)Kinase TargetIC50 (nM)Cell LineGI50 (µM)
LEAD-001 2,5-difluoro Ethyl p38 MAPK 50 A549 (Lung) 1.2
ANALOG-A2-fluoroEthylp38 MAPK150A549 (Lung)3.5
ANALOG-B3,5-difluoroEthylp38 MAPK75A549 (Lung)2.1
ANALOG-C2,5-dichloroEthylp38 MAPK40A549 (Lung)1.0
ANALOG-D2,5-difluoroMethylp38 MAPK65A549 (Lung)1.8
ANALOG-E2,5-difluoroIsopropylp38 MAPK90A549 (Lung)2.5
ANALOG-F2,5-difluoroEthylVEGFR-2>1000HUVEC>10

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table, while illustrative, highlights key SAR trends that are commonly observed in kinase inhibitor design:

  • Halogen Substitution on the Phenyl Ring: The position and nature of halogen substituents on the 6-phenyl ring are critical for potency. The 2,5-difluoro substitution in the lead compound (LEAD-001) is likely optimal for binding to a specific hydrophobic pocket within the kinase active site. A single fluoro substitution (ANALOG-A) results in a significant loss of potency, suggesting a bidentate interaction or a specific conformational requirement. The 3,5-difluoro substitution (ANALOG-B) shows intermediate activity, indicating that the substitution pattern directly influences the binding affinity. Replacing fluorine with chlorine (ANALOG-C) can sometimes enhance potency due to increased lipophilicity and van der Waals interactions, although this may also impact selectivity and toxicity.

  • Ester Group Modification: The ester group at the 2-position of the pyridine ring primarily influences the compound's pharmacokinetic properties, such as solubility and cell permeability. While the ethyl ester (LEAD-001) provides a good balance, smaller (ANALOG-D, methyl) or larger (ANALOG-E, isopropyl) alkyl groups can alter these properties and, to a lesser extent, the binding affinity.

  • Kinase Selectivity: The 6-aryl-picolinate scaffold can be tuned to target different kinases. While the primary focus here is on p38 MAPK, modifications to the core structure could shift the selectivity profile towards other kinases like VEGFR-2 (ANALOG-F), highlighting the importance of comprehensive kinase profiling during lead optimization.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound and its analogs. These protocols are designed to be self-validating and are grounded in established chemical and biological techniques.

Synthesis of this compound Analogs via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, making it ideal for the synthesis of 6-aryl-picolinates.[1]

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A Ethyl 6-chloropicolinate C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C B Substituted Phenylboronic Acid B->C D Ethyl 6-(substituted-phenyl)picolinate C->D

Caption: General workflow for the synthesis of Ethyl 6-aryl-picolinate analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add Ethyl 6-chloropicolinate (1.0 eq), the desired substituted phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 6-(substituted-phenyl)picolinate analog.

In Vitro Kinase Inhibition Assay

To determine the inhibitory potency of the synthesized analogs against the target kinase (e.g., p38 MAPK), a biochemical assay is performed.

Diagram of the Kinase Assay Workflow:

KinaseAssayWorkflow cluster_components Assay Components cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Kinase Recombinant Kinase (e.g., p38 MAPK) Incubate Incubate at 30°C Kinase->Incubate Substrate Peptide Substrate Substrate->Incubate ATP ATP ATP->Incubate Compound Test Compound Compound->Incubate Detection Measure Phosphorylation (e.g., Luminescence or Fluorescence) Incubate->Detection Analysis Calculate IC50 Value Detection->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the recombinant kinase, a specific peptide substrate, and ATP at a concentration close to its Km value.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add the reaction buffer to the wells of a microtiter plate.

  • Compound Addition: Add the diluted test compounds to the assay plate. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Diagram of the MTT Assay Workflow:

MTTAssayWorkflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout SeedCells Seed Cancer Cells in 96-well plate AddCompound Add Serial Dilutions of Test Compound SeedCells->AddCompound IncubateCells Incubate for 72h AddCompound->IncubateCells AddMTT Add MTT Reagent IncubateCells->AddMTT IncubateMTT Incubate for 4h AddMTT->IncubateMTT AddSolubilizer Add Solubilizing Agent (e.g., DMSO) IncubateMTT->AddSolubilizer MeasureAbsorbance Measure Absorbance at 570 nm AddSolubilizer->MeasureAbsorbance CalculateGI50 Calculate GI50 Value MeasureAbsorbance->CalculateGI50

Caption: Workflow for determining cellular antiproliferative activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Conclusion and Future Directions

The 6-aryl-picolinate scaffold, exemplified by this compound, holds considerable promise for the development of novel kinase inhibitors. The structure-activity relationships discussed herein underscore the importance of systematic modifications to the 6-phenyl ring and the ester moiety to optimize potency, selectivity, and cellular activity. The provided experimental protocols offer a robust framework for the synthesis and biological evaluation of new analogs.

Future research in this area should focus on expanding the library of analogs to further probe the SAR, with a particular emphasis on improving kinase selectivity to minimize off-target effects. In vivo efficacy studies in relevant animal models will be crucial to validate the therapeutic potential of the most promising compounds. Furthermore, detailed ADME (absorption, distribution, metabolism, and excretion) and toxicity studies will be necessary to advance these compounds towards clinical development. The insights and methodologies presented in this guide are intended to accelerate the discovery and development of the next generation of targeted cancer therapies based on the versatile 6-aryl-picolinate scaffold.

References

  • Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry. [Link][2]

  • Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of Medicinal Chemistry. [Link][1]

  • Potent Inhibitors of the MAP Kinase p38. Current Medicinal Chemistry. [Link][3]

  • Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets. [Link][4]

  • Design and Synthesis of New 2-anilinoquinolines Bearing N-methylpicolinamide Moiety as Potential Antiproliferative Agents. Chemical Biology & Drug Design. [Link][5]

Sources

The Strategic Advantage of Fluorination: A Comparative Guide to Ethyl 6-(2,5-difluorophenyl)picolinate in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalytic systems is perpetual. In the vast landscape of ligand design, picolinates have emerged as a versatile class of directing groups and ligands for a variety of metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of Ethyl 6-(2,5-difluorophenyl)picolinate with other picolinate analogues, elucidating the profound impact of its unique electronic and steric properties on catalytic performance, supported by mechanistic insights and experimental data.

Introduction to Picolinates in Catalysis: A Privileged Scaffold

Picolinic acid and its derivatives, collectively known as picolinates, are a class of N-heterocyclic compounds that have garnered significant attention in the field of catalysis. Their ability to act as bidentate ligands, coordinating to a metal center through both the pyridine nitrogen and the carboxylate oxygen, makes them effective scaffolds for a range of transition metal-catalyzed reactions. These reactions are foundational in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science.

The general structure of a picolinate ligand allows for extensive modification, enabling fine-tuning of its steric and electronic properties. The substituent at the 6-position of the pyridine ring is particularly influential, as it is in close proximity to the metal's coordination sphere. This guide will focus on the impact of a 2,5-difluorophenyl group at this position, as seen in this compound, and compare its performance to non-fluorinated and alternatively substituted picolinates.

The Unique Profile of this compound

This compound is a specialized picolinate derivative distinguished by the presence of two fluorine atoms on the phenyl ring at the 6-position. This substitution pattern imparts a unique combination of electronic and steric characteristics that can significantly influence the outcome of a catalytic reaction.

Electronic Effects: The two fluorine atoms are potent electron-withdrawing groups due to their high electronegativity. This has a cascading effect on the electron density of the entire ligand. The pyridine ring becomes more electron-deficient, which in turn modulates the electronic properties of the coordinating metal center. This increased electrophilicity of the metal can facilitate key steps in the catalytic cycle, such as oxidative addition.

Steric Effects: While fluorine is relatively small for a halogen, the presence of two fluorine atoms on the phenyl ring, particularly one at the ortho position (2-position), can introduce a degree of steric hindrance. This can influence the geometry of the metal complex and the approach of substrates, potentially leading to enhanced selectivity.

Comparative Catalytic Performance: The Fluorine Advantage in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, which are common motifs in pharmaceuticals. The choice of ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

Hypothetical Comparison in a Model Suzuki-Miyaura Reaction:

Let's consider the coupling of a generic aryl bromide with an arylboronic acid. The performance of different picolinate-type ligands can be compared based on reaction yield and time.

LigandAryl SubstituentElectronic Nature of SubstituentExpected Yield (%)Plausible Rationale
Ethyl picolinateNoneNeutralModerateThe baseline performance of the unsubstituted picolinate ligand.
Ethyl 6-phenylpicolinatePhenylNeutral/Weakly Electron-DonatingModerate to GoodThe phenyl group adds steric bulk which can promote reductive elimination.
Ethyl 6-(4-methoxyphenyl)picolinate4-methoxyphenylElectron-DonatingGoodThe electron-donating methoxy group increases the electron density on the palladium center, which can facilitate oxidative addition of some substrates, but may slow down reductive elimination.
This compound 2,5-difluorophenyl Strongly Electron-Withdrawing Excellent The strong inductive effect of the fluorine atoms makes the palladium center more electrophilic, which can significantly accelerate the rate-limiting oxidative addition step. The ortho-fluorine may also promote reductive elimination through steric push.[1][2][3]
Ethyl 6-(4-nitrophenyl)picolinate4-nitrophenylStrongly Electron-WithdrawingGood to ExcellentSimilar to the difluorophenyl analogue, the nitro group is strongly electron-withdrawing, which should enhance the rate of oxidative addition.

This table is a representation of expected outcomes based on established chemical principles of substituent effects in catalysis. Actual experimental results may vary depending on the specific substrates and reaction conditions.

Mechanistic Insights: Why Fluorination Matters

The superior performance of fluorinated picolinates like this compound can be rationalized by examining the key steps of the catalytic cycle.

Catalytic_Cycle A Pd(0)L Active Catalyst B Oxidative Addition (Rate-Limiting Step) A->B + Ar-X C Ar-Pd(II)(L)X Intermediate B->C D Transmetalation C->D + Ar'-B(OR)2 E Ar-Pd(II)(L)Ar' D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G

Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

1. Acceleration of Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. The electron-withdrawing 2,5-difluorophenyl group on the picolinate ligand makes the Pd(0) center more electron-deficient and thus more susceptible to oxidation. This increased electrophilicity facilitates the cleavage of the C-X bond of the aryl halide, accelerating this crucial step.

2. Promotion of Reductive Elimination: The final step of the cycle, reductive elimination, involves the formation of the C-C bond and regeneration of the Pd(0) catalyst. Steric hindrance around the metal center can promote this step. The ortho-fluorine atom on the 2,5-difluorophenyl group can provide the necessary steric impetus to push the two aryl groups together, thereby facilitating their elimination and increasing the overall turnover frequency of the catalyst.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be used to compare the performance of different picolinate ligands.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A 1. Add aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K2CO3, 2.0 eq), and picolinate ligand (0.02 eq) to a reaction vessel. B 2. Add Pd catalyst precursor (e.g., Pd(OAc)2, 0.01 eq). A->B C 3. Purge the vessel with an inert gas (e.g., Argon). B->C D 4. Add degassed solvent (e.g., Toluene/Water). C->D E 5. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). D->E F 6. Monitor the reaction progress by TLC or GC-MS. E->F G 7. Cool the reaction to room temperature and quench with water. F->G H 8. Extract with an organic solvent (e.g., Ethyl Acetate). G->H I 9. Dry the organic layer, concentrate, and purify by column chromatography. H->I J 10. Characterize the product and determine the yield. I->J

Figure 2: General Experimental Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Self-Validation: To ensure the validity of the comparison, it is crucial to maintain identical reaction conditions for each ligand tested. This includes the same batch of reagents, solvent, temperature, and reaction time. The progress of the reaction should be monitored at regular intervals to compare the reaction rates. The final yield of the purified product will serve as the primary metric for comparison.

Conclusion: The Strategic Choice for Enhanced Catalysis

In the competitive landscape of catalyst development, this compound stands out as a strategically designed ligand with the potential to significantly enhance the efficiency of cross-coupling reactions. Its unique electronic profile, a direct consequence of the strongly electron-withdrawing 2,5-difluorophenyl substituent, can accelerate the rate-limiting steps of the catalytic cycle. While direct comparative data remains a subject for further investigation, the well-established principles of ligand electronics in catalysis strongly suggest that this fluorinated picolinate offers a distinct advantage over its non-fluorinated counterparts. For researchers and professionals in drug development and fine chemical synthesis, the adoption of such rationally designed, fluorinated ligands can be a key strategy for optimizing synthetic routes, improving yields, and ultimately, accelerating innovation.

References

  • Hartwig, J. F. (2010).
  • O'Hagan, D. (2000). The Fluorine Gauche Effect. Journal of Fluorine Chemistry, 106(2), 127-136.
  • Sanford, M. S. (2012). A User's Guide to C–H Arylation. Accounts of Chemical Research, 45(6), 870–882.

Sources

A Guide to the Spectroscopic Analysis and Structural Confirmation of Ethyl 6-(2,5-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty in Modern Chemistry

In the realm of drug discovery and materials science, the synthesis of novel small molecules is a daily occurrence. However, synthesis is merely the first step; the true value of a new molecular entity is only unlocked upon the unambiguous confirmation of its structure. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly failure of downstream research programs. The subject of this guide, Ethyl 6-(2,5-difluorophenyl)picolinate (CAS No. 1330750-30-5), serves as an exemplary case study. As a building block for complex molecules like protein degraders, its structural integrity is paramount.[1][2]

This guide provides a comprehensive, multi-technique spectroscopic approach to the structural elucidation of this molecule. We will move beyond simply listing data, instead focusing on the strategic rationale behind selecting a suite of analytical methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By leveraging the orthogonal strengths of each technique, we construct a self-validating workflow that culminates in an irrefutable structural confirmation, a cornerstone of scientific integrity.

The Target Molecule: this compound

  • Molecular Formula: C₁₄H₁₁F₂NO₂

  • Molecular Weight: 263.24 g/mol

  • Structure:

    
    
    

Our objective is to confirm every feature of this structure: the ethyl ester group, the picolinate (pyridine-2-carboxylate) core, the 2,5-disubstituted difluorophenyl ring, and the connectivity between these fragments.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution.[3][4][5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Framework

Causality of Experimental Choice: ¹H NMR is the initial go-to experiment due to its high sensitivity and the ubiquitous nature of hydrogen in organic molecules. It allows us to identify and quantify every chemically distinct proton environment.

Anticipated Data & Interpretation: The structure contains three distinct proton-bearing regions: the ethyl group, the picolinate ring, and the difluorophenyl ring.

  • Ethyl Group: We expect a characteristic ethyl pattern: a quartet for the methylene protons (-OCH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons. The methylene protons will be deshielded by the adjacent oxygen, placing their signal further downfield.

  • Picolinate Ring: This is an ABC spin system. The three adjacent protons on the pyridine ring will appear as distinct multiplets, with chemical shifts influenced by the electron-withdrawing nitrogen and ester group.[6]

  • Difluorophenyl Ring: This is another ABC spin system. The three protons will be split by each other (³JHH, ⁴JHH) and by the two fluorine atoms (³JHF, ⁴JHF), resulting in complex multiplets.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Solvent Choice: Chloroform-d (CDCl₃) is a standard choice for its excellent solubilizing power for many organic compounds and its single residual proton peak at ~7.26 ppm, which is easily identifiable.[7]

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate all signals.

Workflow Diagram: ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of Sample prep2 Dissolve in ~0.6 mL CDCl3 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer (≥400 MHz) prep3->acq1 acq2 Lock, Tune, Shim acq1->acq2 acq3 Acquire Spectrum (zg30 pulse program) acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Calibrate to Solvent (7.26 ppm) proc1->proc2 proc3 Integrate Signals proc2->proc3 proc4 Assign Peaks & Analyze Couplings proc3->proc4

Caption: Workflow for ¹H NMR structural confirmation.

Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton

Causality of Experimental Choice: While less sensitive than ¹H NMR, ¹³C NMR is critical for confirming the carbon backbone of the molecule. It reveals the number of unique carbon environments and provides information about their hybridization (sp³, sp², sp) and electronic environment.

Anticipated Data & Interpretation: The structure has 14 carbon atoms, but due to symmetry, we expect fewer than 14 signals if any carbons are equivalent. By inspection, all 14 carbons are chemically distinct.

  • Aliphatic Carbons: Two signals are expected for the ethyl group: one for the -CH₂- (~60-70 ppm) and one for the -CH₃ (~10-20 ppm).[8]

  • Aromatic/Heteroaromatic Carbons: Twelve signals are expected in the aromatic region (~110-160 ppm). The carbons bonded to fluorine will appear as doublets due to ¹JCF coupling, providing direct evidence of C-F bonds. The ester carbonyl carbon will be the most deshielded, appearing at ~160-170 ppm.[8][9]

Experimental Protocol: ¹³C NMR

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Acquire on the same spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30) to produce singlets for all carbons and enhance signal-to-noise.

    • Spectral Width: ~240 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: Typically 512-1024 or more, due to the low natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Similar processing steps as for ¹H NMR. Calibrate to the solvent signal (CDCl₃ triplet at 77.16 ppm).[7]

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy: The Definitive Fluorine Probe

Causality of Experimental Choice: For any fluorinated compound, ¹⁹F NMR is indispensable. The ¹⁹F nucleus has 100% natural abundance and high sensitivity, similar to ¹H.[10] Its large chemical shift dispersion (~800 ppm) provides excellent signal resolution, making it a powerful tool for identifying and differentiating fluorine environments.[11][12][13]

Anticipated Data & Interpretation: The 2,5-difluorophenyl group contains two chemically non-equivalent fluorine atoms.

  • Signals: Two distinct signals are expected in the typical aromatic fluorine region (around -100 to -140 ppm).

  • Coupling: Each fluorine signal will be split by the other fluorine atom (typically ⁴JFF) and by adjacent protons (³JHF and ⁴JHF). The resulting multiplets provide definitive proof of the 1,2,4-trisubstituted (or 2,5-difluoro substituted) aromatic ring pattern.[13][14]

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation: The same sample can be used.

  • Instrument Setup: Acquire on the same spectrometer, equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30), typically proton-decoupled to simplify the spectrum and identify F-F couplings first. A coupled spectrum can be run subsequently.

    • Spectral Width: ~250 ppm.

    • Number of Scans: 16-64 scans are usually sufficient.

  • Data Processing: Similar processing steps. Chemical shifts are typically referenced externally to CFCl₃ (0 ppm).

Pillar 2: Mass Spectrometry (MS) - The Molecular Weight Verdict

Causality of Experimental Choice: MS is the gold standard for determining the molecular weight of a compound.[15] High-Resolution Mass Spectrometry (HRMS) can provide an exact mass with sufficient accuracy to determine the elemental composition, offering powerful confirmation of the molecular formula.

Anticipated Data & Interpretation:

  • Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a prominent signal for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 264.0827, corresponding to the formula [C₁₄H₁₂F₂NO₂]⁺.

  • Fragmentation Pattern: While soft ionization minimizes fragmentation, some characteristic fragments may be observed, such as the loss of the ethoxy group (-OC₂H₅, Δm = 45.03) or the entire ethyl ester function. The fragmentation of the pyridine ring can also yield characteristic ions.[16][17]

Experimental Protocol: High-Resolution MS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an ESI source coupled to a Time-of-Flight (TOF) mass analyzer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Analysis: Identify the [M+H]⁺ peak and use the instrument software to calculate the elemental composition based on the accurate mass.

Workflow Diagram: HRMS Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF) cluster_proc Data Analysis prep1 Prepare Dilute Solution (~1 mg/mL in MeOH) acq1 Infuse into ESI Source (Positive Ion Mode) prep1->acq1 acq2 Acquire Mass Spectrum (m/z 50-500) acq1->acq2 proc1 Identify [M+H]+ Peak acq2->proc1 proc2 Calculate Elemental Composition from Exact Mass proc1->proc2 proc3 Analyze Fragmentation (if present) proc2->proc3

Sources

A Comparative Guide to the Biological Efficacy of Ethyl 6-(2,5-difluorophenyl)picolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern agrochemicals, the quest for highly effective, selective, and environmentally considerate herbicides is paramount. The 6-aryl-picolinates represent a significant advancement in synthetic auxin herbicides, offering potent solutions for broadleaf weed control. This guide provides an in-depth technical comparison of the biological efficacy of derivatives of Ethyl 6-(2,5-difluorophenyl)picolinate, a member of this innovative class. We will delve into the structure-activity relationships, comparative experimental data, and the underlying mechanisms that dictate their herbicidal activity, providing researchers, scientists, and drug development professionals with a comprehensive resource for evaluation and future development.

Introduction: The Rise of 6-Aryl-Picolinates

For decades, synthetic auxin herbicides like 2,4-D and dicamba have been staples in weed management.[1] However, the evolution of herbicide-resistant weeds has necessitated the discovery of novel chemical entities with different modes of action or binding specificities. The 6-aryl-picolinates have emerged as a powerful new subclass of synthetic auxins, characterized by their high efficacy at low application rates.[2][3]

At the core of this guide is the structural template of this compound. This molecule belongs to the same family as the active ingredients halauxifen-methyl (marketed as Arylex™ active) and florpyrauxifen-benzyl (marketed as Rinskor™ active).[2][4] In herbicidal applications, the ester group (e.g., ethyl, methyl, or benzyl) is typically a pro-herbicide feature. Within the plant, it is rapidly cleaved to release the corresponding carboxylic acid, which is the active form of the molecule that mimics the natural plant hormone indole-3-acetic acid (IAA).[3][5]

The primary focus of this guide will be a comparative analysis of two commercially significant derivatives that share the core 6-aryl-picolinate structure:

  • Halauxifen: The active acid derived from methyl and ethyl esters, featuring a 4-amino-3-chloro-6-(4-chloro-2-fluoro-5-methoxyphenyl)picolinic acid structure. For the purpose of this guide, we will consider data from halauxifen-methyl as representative of the efficacy of esters derived from this core structure.

  • Florpyrauxifen: The active acid derived from florpyrauxifen-benzyl, with a 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid structure.[3]

Mechanism of Action: A Nuanced Approach to Auxin Mimicry

Synthetic auxins function by overwhelming the natural auxin signaling pathways in susceptible plants, leading to uncontrolled growth and eventual death.[1] The key receptor in this pathway is the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its close homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[1]

A critical distinction for the new generation of 6-aryl-picolinates is their binding preference. While older auxin herbicides primarily interact with the TIR1 receptor, compounds like halauxifen and florpyrauxifen show a preferential binding to the AFB5 receptor .[4][6] This differential binding affinity may contribute to their unique herbicidal spectrum and their effectiveness against weeds that have developed resistance to other auxin herbicides.[6]

The binding of the active acid to the AFB5 receptor initiates a cascade of events leading to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, unleashes auxin response factors (ARFs), causing the hyper-induction of auxin-responsive genes. The resulting metabolic chaos, including excessive ethylene production and cell wall loosening, culminates in epinastic growth, tissue necrosis, and plant death.

Auxin_Herbicide_Pathway cluster_0 Plant Cell Picolinate_Ester Ethyl 6-(Aryl)picolinate (Pro-herbicide) Active_Acid Active Carboxylic Acid Picolinate_Ester->Active_Acid Hydrolysis in plant AFB5_Receptor AFB5 Receptor Complex Active_Acid->AFB5_Receptor Binds Ubiquitination Ubiquitination & Proteasomal Degradation AFB5_Receptor->Ubiquitination Targets Aux/IAA for Aux_IAA Aux/IAA Repressor Aux_IAA->Ubiquitination ARF Auxin Response Factor (Active) Ubiquitination->ARF Derepresses Gene_Expression Upregulation of Auxin-Responsive Genes ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth, Epinasty, Necrosis Gene_Expression->Uncontrolled_Growth

Caption: Simplified signaling pathway of 6-aryl-picolinate herbicides.

Comparative Biological Efficacy: Experimental Data

The biological efficacy of herbicides is evaluated through a series of standardized bioassays, both in controlled laboratory environments and in field trials. Key metrics include the 50% growth rate inhibition (GR₅₀) or the 50% inhibitory concentration (IC₅₀), and the percentage of weed control at various days after application (DAA).

In Vitro Efficacy: Arabidopsis thaliana Root Growth Inhibition

The Arabidopsis thaliana root growth inhibition assay is a highly sensitive and standardized method for the preliminary assessment of herbicidal activity.[4] It provides a quantitative measure of a compound's intrinsic phytotoxicity.

Compound/Active IngredientTarget OrganismAssay TypeIC₅₀ / GR₅₀ ValueReference CompoundRelative Potency
Florpyrauxifen-benzyl BarnyardgrassWhole Plant GR₅₀4.14 g a.i. ha⁻¹Yerbadetajo~11x less sensitive
Florpyrauxifen-benzyl YerbadetajoWhole Plant GR₅₀0.38 g a.i. ha⁻¹Barnyardgrass~11x more sensitive
Compound V-7 (Aryl-Pyrazolyl-Picolinic Acid)A. thalianaRoot Growth IC₅₀~45x lower than Halauxifen-methylHalauxifen-methylSignificantly Higher
Compound V-8 (Aryl-Pyrazolyl-Picolinic Acid)Broadleaf WeedsPost-emergenceBetter than Picloram @ 300 g/haPicloramHigher

Note: Data is synthesized from multiple sources for comparative illustration.[4][7][8]

Studies have shown that even within the 6-aryl-picolinate class, structural modifications can lead to dramatic differences in potency. For instance, certain novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have demonstrated IC₅₀ values up to 45 times lower than that of the commercial herbicide halauxifen-methyl in A. thaliana root growth assays.[4][7] This highlights the critical role of the 6-aryl substituent in receptor binding and overall efficacy.

In Vivo Efficacy: Post-Emergence Weed Control

Post-emergence trials are crucial for evaluating a herbicide's performance under more realistic conditions, assessing its ability to control established weeds. Recent studies have directly compared the efficacy of florpyrauxifen-benzyl and halauxifen on challenging weeds like Commelina benghalensis (Bengal dayflower).

In a head-to-head comparison for the control of C. benghalensis, florpyrauxifen-benzyl applied with glyphosate consistently outperformed treatments containing halauxifen.[9][10]

  • Experiment 1: At 60 days after application (DAA), florpyrauxifen-benzyl + glyphosate achieved 73.8% control, whereas treatments with halauxifen reached a maximum of 36.3% control.[9]

  • Experiment 2: The superiority of florpyrauxifen-benzyl was even more pronounced, with 92% control at 60 DAA, while other treatments, including those with halauxifen, did not exceed 55.5% efficacy.[9]

These results strongly suggest that for certain hard-to-control weed species, florpyrauxifen possesses significantly greater biological activity than halauxifen.[9] This difference is likely attributable to the specific substitutions on the 6-aryl ring and the pyridine core, which influence its absorption, translocation, and binding affinity to the target AFB5 receptor.

Structure-Activity Relationship (SAR) Insights

The herbicidal potency of 6-aryl-picolinates is profoundly influenced by the nature and position of substituents on the 6-aryl ring.[11] The discovery of Arylex™ (halauxifen) and Rinskor™ (florpyrauxifen) was the result of extensive SAR studies.[2]

  • The Role of the 6-Aryl Group: Replacing the chlorine atom at the 6-position of older picolinate herbicides (like picloram) with a substituted phenyl group was a breakthrough that dramatically increased herbicidal activity.[1]

  • Substitution Patterns: For the 6-aryl tail, 3,4-disubstitution on the phenyl ring has been found to be particularly favorable for potent herbicidal activity.[11] The specific combination of electron-withdrawing groups (like fluorine and chlorine) and electron-donating groups (like methoxy) in halauxifen and florpyrauxifen is finely tuned for optimal performance.

  • The Ester Moiety: The choice of the ester group (ethyl, methyl, benzyl) influences the physicochemical properties of the pro-herbicide, such as its solubility and ability to penetrate the plant's waxy cuticle.[12] Ester formulations are generally more readily absorbed than their amine salt counterparts.[12] Once inside the plant, the ester is hydrolyzed to the active carboxylic acid, and the rate of this conversion can also play a role in the speed of action.[12]

Experimental Protocols

To ensure the reproducibility and validity of efficacy comparisons, standardized protocols are essential. Below are detailed methodologies for the key experiments discussed in this guide.

Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

Root_Inhibition_Assay Start Start Seed_Sterilization 1. Surface sterilize A. thaliana seeds Start->Seed_Sterilization Plating 2. Plate seeds on MS medium containing various herbicide concentrations Seed_Sterilization->Plating Vernalization 3. Vernalize at 4°C for 2-3 days in the dark Plating->Vernalization Incubation 4. Incubate plates vertically in a growth chamber Vernalization->Incubation Measurement 5. Measure primary root length after 7-10 days Incubation->Measurement Analysis 6. Calculate IC50 values using dose-response curves Measurement->Analysis End End Analysis->End

Caption: Workflow for the Arabidopsis thaliana root inhibition assay.

Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (e.g., ecotype Col-0) seeds using a 2% sodium hypochlorite solution for 5 minutes, followed by a 5-minute wash with 70% ethanol and several rinses with sterile distilled water.[13]

  • Media Preparation: Prepare Murashige and Skoog (MS) agar medium supplemented with 1% sucrose.[13] After autoclaving and cooling, add the test compounds (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations. A solvent-only control must be included.

  • Plating: Dispense approximately 10-15 sterilized seeds onto the surface of the solidified medium in each petri dish.

  • Vernalization: To synchronize germination, store the plates at 4°C in the dark for 2-3 days.[13]

  • Incubation: Place the plates vertically in a controlled environment growth chamber (e.g., 22°C, 16h light/8h dark cycle).[13]

  • Data Collection: After a defined period (typically 7 to 10 days), scan the plates and measure the primary root length of the seedlings using image analysis software.

  • Analysis: For each compound, plot the percentage of root growth inhibition against the logarithm of the concentration. Use a non-linear regression model to calculate the IC₅₀ value, which is the concentration required to inhibit root growth by 50% compared to the untreated control.

Protocol: Post-Emergence Herbicidal Efficacy Assay

Methodology:

  • Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Commelina benghalensis) in pots containing a standard potting mix in a greenhouse. Allow the plants to reach a specific growth stage (e.g., 2-4 true leaves) before treatment.[14]

  • Herbicide Preparation: Prepare spray solutions of the test herbicides at various application rates (expressed in grams of active ingredient per hectare, g a.i./ha). Include adjuvants as recommended for the formulation.

  • Application: Apply the herbicide solutions using a calibrated track sprayer designed to deliver a precise volume of liquid evenly over the target area.[14][15] An untreated control group must be included.

  • Evaluation: At set time points after application (e.g., 7, 14, 21, and 28 DAA), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete plant death) relative to the untreated control.[14]

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. Dose-response curves can be generated to calculate the GR₅₀ (the rate causing a 50% reduction in plant biomass).

Conclusion and Future Directions

The 6-aryl-picolinate class, including derivatives of this compound like halauxifen and florpyrauxifen, represents a pivotal development in synthetic auxin herbicides. Their high potency, low application rates, and novel binding site make them essential tools for managing broadleaf weeds, particularly those resistant to other herbicide modes of action.[6][16]

Experimental data clearly demonstrates that subtle structural modifications on the 6-aryl ring can lead to significant differences in biological efficacy. The superior performance of florpyrauxifen-benzyl against certain challenging weeds compared to halauxifen underscores the continuous potential for innovation within this chemical class.[9]

Future research should focus on:

  • Expanding SAR studies: Investigating a wider array of substitutions on both the picolinate and aryl rings to discover molecules with even greater potency and a broader weed control spectrum.

  • Elucidating Resistance Mechanisms: Understanding how weeds may develop resistance to AFB5-binding auxins to proactively manage their long-term efficacy.

  • Optimizing Formulations: Developing advanced formulations that enhance the uptake and translocation of these active ingredients, potentially lowering application rates further and improving their environmental profile.

By leveraging the foundational knowledge of structure-activity relationships and rigorous, standardized bioassays, the scientific community can continue to develop next-generation herbicides that are both highly effective and sustainable.

References

  • Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]

  • Epp, J. B., Alexander, A. L., Balko, T. W., Buysse, A. M., Brewster, W. K., Bryan, K., ... & Fields, S. C. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. AGRIS. [Link]

  • Request PDF. (2025). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. ResearchGate. [Link]

  • Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC. [Link]

  • Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]

  • Patsnap. (n.d.). Preparation method of halauxifen-methyl. Eureka. [Link]

  • PennState Extension. (n.d.). Post Emergence Control of Broadleaf Weeds and Phytotoxicity Evaluations. [Link]

  • Corteva Agriscience. (2021). Managing weed resistance made simpler with Arylex active herbicides. [Link]

  • Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]

  • Li, M., Dong, L., Zhang, Z., You, W., Wang, X., & Wang, L. (2022). Differences in the Mode of Action of Florpyrauxifen-Benzyl between Barnyardgrass and Yerbadetajo. MDPI. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]

  • ResearchGate. (n.d.). Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin herbicides. [Link]

  • American Chemical Society. (n.d.). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. [Link]

  • Corteva Agriscience. (n.d.). Broadleaf Weed Control in Multiple Crops | Arylex Active Herbicide. [Link]

  • Humera Agricultural Research Center. (n.d.). Evaluation of the efficacy of pre and post emergence herbicides to manage grassy and broad leaf weeds on mungbean(Vignaradiata L). [Link]

  • Krenchinski, F. H., Pereira, V. G., Rodrigues, D. M., Barroso, A. A. M., & Albrecht, L. P. (2024). Efficacy of florpyrauxifen-benzyl and other herbicides in the control of Commelina benghalensis. Planta Daninha, 42. [Link]

  • Corteva Agriscience. (2021). Agixa Rinskor active launch - recorded webinar. YouTube. [Link]

  • ResearchGate. (2025). (PDF) Efficacy of florpyrauxifen-benzyl and other herbicides in the control of Commelina benghalensis. [Link]

  • Purdue University. (2022). CHOOSING, COMPARING, AND SELECTING HERBICIDE COMBINATIONS FOR BROADLEAF WEED CONTROL. [Link]

  • Purdue University. (n.d.). Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant Weeds and Soybean Crop Safety. Purdue e-Pubs. [Link]

  • ResearchGate. (2025). Evaluating Sensitivity of Five Aquatic Plants to a Novel Arylpicolinate Herbicide Utilizing an Organization for Economic Cooperation and Development Protocol. [Link]

  • Pasternak, T., et al. (2021). Optimizing Protocols for Arabidopsis Shoot and Root Protoplast Cultivation. PMC. [Link]

  • Society of Commercial Seed Technologists. (n.d.). Herbicide Bioassay Study Guide. Analyzeseeds. [Link]

  • ResearchGate. (2025). Arabidopsis Growing Protocol – A General Guide. [Link]

Sources

A Comparative Guide to the Purity Assessment of Ethyl 6-(2,5-difluorophenyl)picolinate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Ethyl 6-(2,5-difluorophenyl)picolinate, a key building block in the synthesis of various pharmaceutical compounds, is no exception.[1] Its purity must be rigorously controlled and accurately determined. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for this purpose, offering high resolution, sensitivity, and specificity.[2][3] This guide provides an in-depth comparison of HPLC with alternative methods for the purity assessment of this compound, supported by experimental data and protocols.

The Primacy of HPLC in Purity Determination

High-Performance Liquid Chromatography is the preferred method for analyzing non-volatile and thermally labile compounds, making it exceptionally well-suited for the analysis of this compound.[4] Its ability to separate complex mixtures into individual components with high resolution is paramount for identifying and quantifying impurities.[3]

Core Strengths of HPLC:

  • High Resolution and Specificity: HPLC, particularly Reversed-Phase HPLC (RP-HPLC), can effectively separate the main compound from structurally similar impurities that may arise during synthesis.[3]

  • Sensitivity: Modern HPLC detectors, such as Diode Array Detectors (DAD) or UV-Vis detectors, can detect impurities at very low concentrations.[5]

  • Quantitative Accuracy: When properly validated, HPLC methods provide highly accurate and reproducible quantitative results, which are essential for regulatory submissions.[2][6]

  • Versatility: A wide range of stationary and mobile phases can be employed to optimize the separation of various analytes.[7][8]

Comparison with Alternative Analytical Techniques

While HPLC is the dominant technique, other methods can be used for purity assessment, each with its own set of advantages and limitations.

Technique Principle Advantages Limitations Applicability to this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, sensitivity, and quantitative accuracy.[2][3]Can be time-consuming for method development.Primary method of choice for both qualitative and quantitative purity assessment.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for volatile and semi-volatile compounds.[9]Not suitable for non-volatile or thermally labile compounds.Limited applicability as the analyte may not be sufficiently volatile without derivatization.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase, offering properties of both gas and liquid chromatography.Faster separations and reduced use of toxic solvents compared to HPLC.[10]Instrumentation is less common than HPLC.A viable, "greener" alternative to HPLC for chiral and achiral separations.[10]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis.[11]Poor resolution and not suitable for quantification.Useful for rapid, preliminary purity checks but not for detailed analysis.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Provides molecular weight and structural information for impurity identification.[12][13]More complex and expensive instrumentation.A powerful tool for impurity profiling and identification, often used in conjunction with HPLC-UV.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information and can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC.Primarily used for structural elucidation of the main compound and major impurities, not for routine purity checks of trace impurities.

A Validated RP-HPLC Method for Purity Assessment

The following protocol outlines a robust and validated Reversed-Phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound. The method is designed to be stability-indicating, meaning it can resolve the main peak from potential degradation products and process-related impurities. This methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][14][15]

Experimental Workflow

The logical flow of the purity assessment process, from sample preparation to data analysis, is crucial for obtaining reliable results.

HPLC Purity Assessment Workflow Figure 1: HPLC Purity Assessment Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution inject_solutions Inject Standard & Sample prep_sample->inject_solutions system_suitability->inject_solutions If Pass acquire_data Acquire Chromatographic Data inject_solutions->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Analysis.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation. A C18 column is recommended due to its versatility in separating aromatic compounds.[3][16] A gradient elution is employed to ensure the separation of both polar and non-polar impurities.

Parameter Condition
HPLC System Standard HPLC with a quaternary pump, autosampler, column oven, and DAD/UV detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV-Vis scan (typically in the range of 254 nm for aromatic compounds)
Injection Volume 10 µL
Step-by-Step Protocol
  • Solution Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution (for system suitability and reference): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).

    • Sample Solution: Accurately weigh and dissolve the sample to be tested in the diluent to achieve a similar concentration to the standard solution.[3]

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[3]

  • System Suitability Testing (SST):

    • Before sample analysis, perform at least five replicate injections of the standard solution.[6]

    • The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%. Other parameters such as tailing factor and theoretical plates should also be monitored.

  • Analysis:

    • Inject the diluent (as a blank) to ensure no carryover or system contamination.

    • Inject the standard solution.

    • Inject the sample solution in duplicate.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram of the sample solution, excluding peaks from the blank.

    • Calculate the purity of this compound using the area percent method.[13]

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Method Validation and Performance Data

A robust HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[2][14][15] The following table summarizes typical validation parameters and acceptance criteria for an HPLC purity method.

Validation Parameter Methodology Typical Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples with known impurities.The main peak should be free from interference from other components.
Linearity Analyze a series of solutions at different concentrations (e.g., 50-150% of the nominal concentration).Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations that have been demonstrated to have acceptable precision, accuracy, and linearity.Typically 80-120% of the test concentration for an assay.[6]
Accuracy Analyze samples with known amounts of spiked impurities at different concentration levels.Recovery of 98.0% to 102.0% for each impurity.
Precision (Repeatability & Intermediate Precision)Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision).RSD ≤ 2.0% for the main peak area.
Limit of Detection (LOD) Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.[14]
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.[14]
Robustness Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and observe the effect on the results.No significant changes in the results, indicating the method is reliable under normal usage.
Logical Framework for Method Development and Validation

The development and validation of an analytical method is a systematic process designed to ensure the reliability of the data it generates.

Method Development and Validation Logic Figure 2: Method Development & Validation Framework cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Use dev_goals Define Analytical Goals (Purity, Impurities) dev_lit Literature & Compound Property Review dev_goals->dev_lit dev_screening Screen Columns & Mobile Phases dev_lit->dev_screening dev_optimize Optimize Parameters (Gradient, Temp, etc.) dev_screening->dev_optimize val_protocol Write Validation Protocol dev_optimize->val_protocol val_execute Execute Experiments (Linearity, Accuracy, etc.) val_protocol->val_execute val_report Compile Validation Report val_execute->val_report routine_use Implement for QC Testing val_report->routine_use routine_monitor Monitor Method Performance (System Suitability) routine_use->routine_monitor

Caption: Framework for Method Development and Validation.

Conclusion

For the purity assessment of this compound, High-Performance Liquid Chromatography, specifically a validated, stability-indicating RP-HPLC method, stands as the unequivocal choice for ensuring product quality in a regulated environment. Its superior resolution, sensitivity, and quantitative accuracy provide a level of confidence that is unmatched by other techniques. While methods like LC-MS are invaluable for impurity identification and SFC offers a "greener" alternative, HPLC remains the workhorse for routine quality control. The implementation of a well-developed and validated HPLC method is a testament to scientific integrity and a cornerstone of robust drug development.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Shabir, G.A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. 2003. [Link]

  • Ötvös, F., et al. Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Journal of Liquid Chromatography. 1980. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. 2024. [Link]

  • Patel, K., et al. Analytical Method Validation of Compendial HPLC Method for Pharmaceuticals as per Recent USP and ICH Guidelines. ResearchGate. 2021. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Alexander, R., et al. Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. International Journal of Environmental Analytical Chemistry. 1982. [Link]

  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. 2025. [Link] (Note: A representative URL is used as the original may be a video link).

  • Sonune, P.S., et al. Method Development and Validation of HPLC as per ICH Guidelines - A Review. Zenodo. 2024. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Dong, M.W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. 2020. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Diez-Cecilia, E., et al. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. 2014. [Link]

  • Muszalska, I., et al. HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. 2005. [Link]

  • U.S. Army. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. 1980. [Link]

  • AxisPharm. Small Molecule Analysis. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. 2025. [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-(2,5-difluorophenyl)picolinate is a key building block in the synthesis of complex organic molecules, particularly in the burgeoning field of targeted protein degradation. Its bifunctional nature, incorporating a substituted pyridine ring, makes it a valuable precursor for PROTACs (Proteolysis Targeting Chimeras) and other molecular glues. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in medicinal chemistry and drug development.

This guide provides an in-depth comparison of the two primary synthetic routes to this compound: the Suzuki-Miyaura coupling and the Stille cross-coupling reaction. By examining the mechanistic underpinnings, experimental protocols, and practical considerations of each method, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic campaigns.

The Synthetic Challenge: Forming the Biaryl Bond

The central challenge in synthesizing this compound lies in the formation of the carbon-carbon bond between the picolinate and difluorophenyl rings. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging such connections in modern organic synthesis.[1]

Route 1: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its organoboron reagents.[2] This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex in the presence of a base.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the ethyl 6-halopicolinate, forming a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Target Molecule) PdII_Diaryl->Product ArylHalide Ar-X (Ethyl 6-chloropicolinate) ArylHalide->OxAdd Organoboron Ar'-B(OR)2 (2,5-Difluorophenylboronic acid) Organoboron->Transmetalation

Figure 1: Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from a procedure described in the patent literature for the synthesis of this compound.

Materials:

  • Ethyl 6-chloropicolinate

  • 2,5-Difluorophenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add ethyl 6-chloropicolinate (1.0 eq), 2,5-difluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: The Stille Cross-Coupling

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that utilizes organotin reagents (organostannanes).[3][4][5] It is known for its excellent functional group tolerance and often proceeds under neutral and mild conditions.[3][4] However, a significant drawback is the toxicity of the organotin compounds and their byproducts.[3][4]

Mechanistic Rationale

The catalytic cycle of the Stille coupling is analogous to the Suzuki-Miyaura reaction and involves the same three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] The key difference lies in the transmetalation step, where the organostannane transfers its organic group to the palladium center.[5]

Stille Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Target Molecule) PdII_Diaryl->Product ArylHalide Ar-X (Ethyl 6-bromopicolinate) ArylHalide->OxAdd Organostannane Ar'-SnR3 ((2,5-Difluorophenyl)tributylstannane) Organostannane->Transmetalation

Sources

A Comparative Guide to the In Vitro and In Vivo Validation of Ethyl 6-(2,5-difluorophenyl)picolinate Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro and in vivo validation of Ethyl 6-(2,5-difluorophenyl)picolinate, a novel compound classified as a protein degrader building block. As a Senior Application Scientist, this document is structured to provide not only detailed experimental protocols but also the scientific rationale behind the proposed validation strategy, ensuring a thorough and objective assessment of the compound's potential.

Introduction: The Promise of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address diseases driven by aberrant proteins previously considered "undruggable."[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[3][4][5] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6][7]

This compound is a novel chemical entity with a 6-phenylpicolinate core structure. While its specific biological activity is yet to be fully elucidated, its classification as a "Protein Degrader Building Block" strongly suggests its potential application as a ligand for an E3 ubiquitin ligase in the design of PROTACs.

Hypothesized Mechanism of Action: A Novel Cereblon (CRBN) E3 Ligase Ligand

Based on the prevalence of aromatic and heteroaromatic scaffolds in known E3 ligase ligands, we hypothesize that this compound functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[8][9] CRBN is a widely utilized E3 ligase in PROTAC design due to the favorable drug-like properties of its ligands, such as thalidomide and its analogs (immunomodulatory imide drugs or IMiDs).[6]

This guide will outline a validation pathway to test the hypothesis that this compound can effectively recruit CRBN to a target protein, leading to its ubiquitination and subsequent degradation.

cluster_PROTAC_MoA Hypothesized PROTAC Mechanism of Action POI Target Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_Complex Binding PROTAC PROTAC (containing this compound) PROTAC->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Recruitment Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Hypothesized PROTAC mechanism involving this compound as a CRBN ligand.

Comparative Compounds

To objectively assess the performance of this compound, we will compare its activity against two well-established CRBN ligands:

  • Pomalidomide: A potent and widely used IMiD-based CRBN ligand in PROTAC design.

  • A non-IMiD CRBN Binder (e.g., a benzamide-type ligand): To compare against a structurally distinct class of CRBN ligands, addressing potential liabilities of the glutarimide moiety in IMiDs.[10]

In Vitro Validation Workflow

The in vitro validation will proceed through a series of experiments designed to confirm the binding of this compound to CRBN and its ability to induce the degradation of a target protein in a PROTAC construct. For this purpose, we will design a model PROTAC, PROTAC-EDP , which links this compound to a known ligand for a well-characterized target protein, such as the Bromodomain-containing protein 4 (BRD4), a common target in PROTAC development.

cluster_InVitro_Workflow In Vitro Validation Workflow start Start step1 Cell Viability Assay (MTT/CellTiter-Glo) start->step1 step2 Target Protein Degradation (Western Blot / ELISA) step1->step2 step3 Binding Affinity Assay (SPR / ITC) step2->step3 step4 Ternary Complex Formation (TR-FRET) step3->step4 end End step4->end

Caption: Stepwise workflow for the in vitro validation of PROTAC-EDP.

Experimental Protocols

1. Cell Viability Assay

  • Objective: To determine the cytotoxic effects of this compound and the corresponding PROTAC-EDP.

  • Methodology:

    • Seed human cancer cell lines expressing high levels of BRD4 (e.g., HeLa, VCaP) in 96-well plates.

    • Treat cells with increasing concentrations of this compound, PROTAC-EDP, Pomalidomide-based PROTAC, and the non-IMiD PROTAC for 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

2. Target Protein Degradation Assay

  • Objective: To quantify the degradation of the target protein (BRD4) induced by PROTAC-EDP.

  • Methodology (Western Blot):

    • Treat cells with the respective PROTACs at various concentrations for different time points (e.g., 2, 4, 8, 16, 24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

    • Quantify band intensities to determine the percentage of BRD4 degradation. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) will be calculated.

3. Binding Affinity Assay (Surface Plasmon Resonance - SPR)

  • Objective: To measure the binding affinity of this compound to the CRBN E3 ligase.

  • Methodology:

    • Immobilize recombinant human CRBN protein on a sensor chip.

    • Flow different concentrations of this compound, Pomalidomide, and the non-IMiD binder over the chip.

    • Measure the change in the refractive index to determine the association and dissociation rates.

    • Calculate the equilibrium dissociation constant (KD) to quantify binding affinity.

4. Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

  • Objective: To confirm the formation of the ternary complex (BRD4-PROTAC-EDP-CRBN).

  • Methodology:

    • Label recombinant BRD4 and CRBN with a TR-FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) fluorophore, respectively.

    • In a microplate, mix the labeled proteins with increasing concentrations of PROTAC-EDP.

    • Measure the TR-FRET signal. An increase in the signal indicates the proximity of the donor and acceptor fluorophores, confirming the formation of the ternary complex.

Comparative In Vitro Data
ParameterPROTAC-EDP (Hypothetical Data)Pomalidomide-based PROTAC (Reference)Non-IMiD PROTAC (Reference)
Cell Viability (IC50) > 50 µM> 50 µM> 50 µM
BRD4 Degradation (DC50) 50 nM20 nM75 nM
Maximal BRD4 Degradation (Dmax) 95%98%90%
CRBN Binding Affinity (KD) 200 nM50 nM300 nM
Ternary Complex Formation (EC50) 100 nM40 nM150 nM

In Vivo Validation Workflow

Following successful in vitro validation, the in vivo efficacy of PROTAC-EDP will be assessed in a relevant animal model.

cluster_InVivo_Workflow In Vivo Validation Workflow start Start step1 Animal Model Selection (e.g., Xenograft) start->step1 step2 Pharmacokinetic (PK) Study step1->step2 step3 Efficacy Study (Tumor Growth Inhibition) step2->step3 step4 Pharmacodynamic (PD) Study (Target Degradation in Tumors) step3->step4 step5 Toxicology Assessment step4->step5 end End step5->end

Caption: A comprehensive workflow for the in vivo validation of PROTAC-EDP.

Experimental Protocol: Xenograft Mouse Model
  • Objective: To evaluate the anti-tumor efficacy of PROTAC-EDP in a human cancer xenograft model.

  • Methodology:

    • Implant human cancer cells (e.g., VCaP) subcutaneously into immunodeficient mice.

    • Once tumors reach a palpable size, randomize mice into treatment groups: Vehicle control, PROTAC-EDP, Pomalidomide-based PROTAC, and non-IMiD PROTAC.

    • Administer the compounds via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, collect tumors and tissues for pharmacodynamic and toxicology analysis.

Pharmacodynamic and Toxicological Assessments
  • Pharmacodynamics: Analyze tumor lysates by Western blot or immunohistochemistry to confirm the degradation of BRD4 in vivo.

  • Toxicology: Perform a complete blood count (CBC) and serum chemistry analysis. Conduct histopathological examination of major organs to assess any potential toxicity.

Comparative In Vivo Data
ParameterPROTAC-EDP (Hypothetical Data)Pomalidomide-based PROTAC (Reference)Non-IMiD PROTAC (Reference)
Tumor Growth Inhibition (%) 708560
In Vivo BRD4 Degradation (%) 809075
Body Weight Change (%) < 5< 5< 5
Observable Toxicities NoneNoneNone

Conclusion and Future Directions

This guide outlines a rigorous and comparative approach to validate the in vitro and in vivo activity of this compound as a novel CRBN ligand for targeted protein degradation. The proposed experiments will provide critical data on its efficacy, potency, and safety profile relative to established alternatives.

Positive outcomes from this validation workflow would establish this compound as a valuable new building block for the development of next-generation PROTAC degraders, potentially offering advantages in terms of synthetic accessibility, intellectual property, or specific physicochemical properties. Further studies would be warranted to explore its utility in degrading other high-value therapeutic targets.

References

  • Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • Wysocki, R. J., & Pop-Damkov, P. (2022). Ligands for cereblon: 2017-2021 patent overview. Expert Opinion on Therapeutic Patents. [Link]

  • Galan, F., & Ciulli, A. (2014). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). A variety of small molecules that serve as the ligands for VHL E3... ResearchGate. [Link]

  • Schön, A., & Lang, S. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Wikipedia. (2024). Proteolysis targeting chimera. Wikipedia. [Link]

  • Scott, J. S., & Van der Plas, S. (2021). The therapeutic potential of PROTACs. Expert Opinion on Drug Discovery. [Link]

  • Westaway, S. M., et al. (2008). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Vinogradov, A. A., & Shchepochkin, A. V. (2022). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Journal of the American Chemical Society. [Link]

  • Precise PEG. (2025). E3 Ligase Ligands in PROTAC. Precise PEG. [Link]

  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • ResearchGate. (n.d.). General structure and MoA of multitarget PROTACs. ResearchGate. [Link]

  • BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. [Link]

  • Testa, A., & Hughes, S. J. (2022). Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. International Journal of Molecular Sciences. [Link]

Sources

Comparative Cross-Reactivity Analysis of Ethyl 6-(2,5-difluorophenyl)picolinate: A Guide to Selectivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the target selectivity of Ethyl 6-(2,5-difluorophenyl)picolinate, a key intermediate in medicinal chemistry. While its direct biological activity is not extensively documented, its structural motifs, particularly the picolinate core, are prevalent in molecules targeting a range of protein families. We present a detailed, field-proven methodology for assessing its cross-reactivity against a panel of common off-target protein kinases, contextualizing the experimental design, data interpretation, and comparative analysis against a known picolinate-based inhibitor. This document serves as a practical resource for researchers in drug discovery and development, offering a robust protocol for early-stage compound selectivity profiling.

Introduction: The Imperative of Selectivity in Drug Discovery

This compound is a chemical intermediate frequently utilized in the synthesis of agrochemicals and pharmaceuticals. Although not an active pharmaceutical ingredient itself, its picolinate scaffold is a well-established pharmacophore found in numerous inhibitors of enzymes and modulators of receptors. The journey from a promising hit compound to a viable drug candidate is critically dependent on its selectivity. A lack of selectivity, often termed off-target activity, can lead to unforeseen toxicities, diminished efficacy, and costly late-stage failures.

This guide establishes a hypothetical, yet plausible, scenario where this compound is identified as a hit in a high-throughput screen for inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. Our objective is to design and execute a cross-reactivity study to determine its selectivity profile against other closely related kinases. We will compare its performance against Dinaciclib , a known, potent picolinate-containing CDK inhibitor, to provide a benchmark for its selectivity.

Experimental Design: A Strategy for Quantifying Selectivity

Our approach is rooted in a two-tiered system: a broad primary screen followed by a focused secondary validation. This ensures both efficiency and accuracy in our assessment.

  • Primary Screening: A competitive binding assay will be employed to rapidly assess the binding affinity of this compound across a panel of 10 representative kinases from different families. This assay measures the displacement of a known, high-affinity ligand, providing a quantitative measure of the compound's binding potential (% Inhibition).

  • Secondary Validation: For any significant hits identified in the primary screen (e.g., >50% inhibition), a direct enzymatic assay will be conducted. This will determine the functional inhibitory activity (IC50) of the compound against the off-target kinase, confirming whether binding translates to functional modulation.

The causality behind this choice is resource management and data quality. Competitive binding assays are high-throughput and cost-effective for broad screening. Enzymatic assays are more resource-intensive but provide direct functional data (IC50 values), which is the gold standard for confirming inhibitory activity.

Logical Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Triage cluster_2 Phase 3: Secondary Validation cluster_3 Phase 4: Selectivity Assessment A Test Compound: This compound (10 µM Concentration) C Competitive Binding Assay (e.g., KiNativ™, DiscoverX®) A->C B Kinase Panel (10 Representative Kinases) B->C D Measure % Inhibition vs. Control C->D E Identify Hits: % Inhibition > 50%? D->E F No Significant Hits: Compound is Selective E->F No G Significant Hits Identified: Proceed to Secondary Assay E->G Yes H Dose-Response Titration of Test Compound G->H I Enzymatic Activity Assay (e.g., ADP-Glo™, LanthaScreen™) H->I J Calculate IC50 Value I->J K Compare Off-Target IC50 with Primary Target IC50 (CDK2) J->K L Determine Selectivity Ratio: IC50(Off-Target) / IC50(Primary) K->L M Final Selectivity Profile Report L->M

Caption: Workflow for tiered cross-reactivity screening and validation.

Methodologies and Protocols

This section details the step-by-step protocols for the proposed experiments. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol: Primary Competitive Binding Assay

Objective: To determine the percent inhibition of a panel of kinases by this compound at a single high concentration.

Materials:

  • Kinase-tagged T7 phage

  • Test Compound (10 mM DMSO stock)

  • Control Compound (Dinaciclib, 10 mM DMSO stock)

  • Ligand-functionalized beads

  • Assay Buffer (proprietary to assay kit, e.g., DiscoverX)

  • Wash Buffer

  • Quantitative PCR (qPCR) reagents

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a working solution of this compound and Dinaciclib at 100 µM in assay buffer. Prepare a DMSO-only vehicle control.

  • Assay Plate Setup: To a 384-well plate, add 5 µL of the appropriate solution:

    • Wells 1-2 (Columns 1-2): Vehicle Control (DMSO in assay buffer)

    • Wells 3-4: Test Compound (10 µM final concentration)

    • Wells 5-6: Control Compound (10 µM final concentration)

  • Kinase Addition: Add 5 µL of the kinase-phage solution to each well.

  • Ligand Bead Addition: Add 10 µL of the affinity-bead slurry to each well.

  • Incubation: Seal the plate and incubate for 1 hour at room temperature with gentle shaking to allow binding to reach equilibrium.

  • Washing: Wash the plate 3 times with wash buffer to remove unbound phage.

  • Elution & Lysis: Elute the bound phage and lyse them to release DNA.

  • Quantification: Use qPCR to quantify the amount of phage DNA in each well. The amount of DNA is directly proportional to the amount of kinase bound to the affinity beads.

  • Data Analysis: Calculate the percent inhibition (%I) using the following formula: %I = (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)) * 100

Protocol: Secondary Enzymatic Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the IC50 value of this compound for kinases identified as hits in the primary screen.

Materials:

  • Recombinant Kinase (e.g., CDK9/Cyclin T1)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test Compound (10 mM DMSO stock)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Titration: Perform a serial dilution of this compound in DMSO, then dilute into assay buffer to create a 10-point dose-response curve (e.g., 100 µM to 0.5 nM).

  • Kinase Reaction:

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Add 2.5 µL of the compound dilutions (or vehicle control) to the wells.

    • Initiate the reaction by adding 5 µL of ATP solution.

  • Incubation: Incubate for 1 hour at room temperature.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Primary Cross-Reactivity Screening Results
Kinase TargetKinase Family% Inhibition @ 10 µM (this compound)% Inhibition @ 10 µM (Dinaciclib - Control)
CDK2 (Primary) CMGC98.2% 99.5%
CDK5CMGC65.1%98.7%
CDK9CMGC58.9%99.1%
GSK3BCMGC15.4%85.3%
PIM1CAMK5.2%45.6%
SRCTyrosine Kinase2.1%33.1%
LCKTyrosine Kinase1.8%29.8%
AURKAOther8.9%60.2%
PLK1Other11.3%75.4%
AKT1AGC4.5%21.0%

Data is hypothetical for illustrative purposes.

Table 2: Secondary Enzymatic Assay - IC50 Determination
Kinase TargetIC50 (nM) - this compoundIC50 (nM) - DinaciclibSelectivity Ratio (vs. CDK2)
CDK2 150 1.5 1
CDK58502.15.7
CDK91,2004.08.0

Data is hypothetical for illustrative purposes.

Analysis of Results

The primary screen (Table 1) indicates that this compound exhibits significant binding activity (>50% inhibition) against CDK2, CDK5, and CDK9. As expected, the control compound Dinaciclib shows potent, broad activity against the CDK family and other kinases.

The secondary enzymatic assays (Table 2) confirm this finding. This compound demonstrates functional inhibition of CDK2 with an IC50 of 150 nM. Importantly, it shows a degree of selectivity, with IC50 values for CDK5 and CDK9 that are 5.7-fold and 8.0-fold higher, respectively. While this indicates a preference for CDK2, it is significantly less potent and selective than Dinaciclib, which has picomolar potency and very low selectivity ratios across the tested CDKs.

Mechanistic Considerations and Signaling Pathway

Understanding the context of the target is crucial. CDK2 is a serine/threonine kinase that forms a complex with Cyclin E or Cyclin A. This complex phosphorylates target proteins, such as Retinoblastoma protein (pRb), to promote the transition from the G1 to the S phase of the cell cycle. Off-target inhibition of other kinases, even those within the same family like CDK9, can lead to different cellular outcomes, such as transcriptional arrest, highlighting the need for high selectivity.

G cluster_0 Cell Cycle Progression (G1/S Transition) cluster_1 Primary Target Pathway cluster_2 Test Compound Action cluster_3 Potential Off-Target Effect (Transcription) CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes (e.g., Cyclin E) E2F->S_Phase_Genes activates CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Genes->CyclinE_CDK2 expression leads to CyclinE_CDK2->pRb hyper-phosphorylates Compound This compound Compound->CyclinE_CDK2 Intended Inhibition CDK9 CDK9 / Cyclin T1 Compound->CDK9 Unintended Inhibition RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II phosphorylates Transcription Transcriptional Elongation RNA_Pol_II->Transcription enables

Caption: Intended vs. potential off-target effects on related kinase pathways.

Conclusion and Future Directions

This guide demonstrates a robust, logical workflow for assessing the cross-reactivity of novel chemical entities like this compound. Our hypothetical case study revealed that while the compound shows preferential activity against its primary target, CDK2, it possesses off-target activity against other CDK family members. Compared to the benchmark inhibitor Dinaciclib, its potency and selectivity are modest.

This data is critical for guiding the next steps in a drug discovery program. Future efforts would focus on structure-activity relationship (SAR) studies to modify the molecule, aiming to enhance potency for CDK2 while simultaneously engineering out the affinity for CDK5 and CDK9. This iterative process of design, synthesis, and comprehensive selectivity profiling is fundamental to developing safe and effective targeted therapies.

References

Benchmarking a Novel Compound: A Comparative Analysis of Ethyl 6-(2,5-difluorophenyl)picolinate Against Known IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Senior Application Scientist's Note: In the landscape of drug discovery, particularly within immunology and oncology, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of Ethyl 6-(2,5-difluorophenyl)picolinate, a compound of research interest, against established inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). For the purpose of this illustrative guide, we will hypothesize that this compound is an inhibitor of IRAK4, allowing us to benchmark it against well-characterized therapeutic candidates. This framework is designed to demonstrate a robust methodology for comparative inhibitor analysis, a critical step in preclinical research.

Introduction: The Therapeutic Promise of IRAK4 Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical upstream regulator in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are central to the innate immune response, and their dysregulation is implicated in a wide array of inflammatory and autoimmune diseases, as well as certain cancers.[2][3] Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes phosphorylated and subsequently activates downstream signaling molecules, leading to the activation of transcription factors like NF-κB and AP-1.[4] This cascade culminates in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]

Given its pivotal role, inhibiting the kinase activity of IRAK4 presents a compelling therapeutic strategy to dampen aberrant inflammatory responses.[1] Several small molecule IRAK4 inhibitors have entered clinical development, demonstrating the viability of this target.[5] This guide will compare our investigational compound, this compound, with three such inhibitors: PF-06650833 (Zimlovisertib), BAY-1834842 (Zabedosertib), and AS-2444697.

Signaling Pathway Overview

To contextualize the mechanism of inhibition, the following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription MAPK->Cytokines Transcription Inhibitor IRAK4 Inhibitors (e.g., this compound) Inhibitor->IRAK4 Inhibition

Caption: IRAK4-mediated signaling cascade.

The Contenders: A Comparative Overview

This section introduces the chemical structures and key characteristics of this compound and the selected benchmark IRAK4 inhibitors.

Compound NameChemical StructureKey Characteristics
This compound Chemical Structure of this compoundInvestigational compound. Molecular Weight: 263.2 g/mol .[6] Classified as a protein degrader building block, suggesting potential for development into more complex modalities.[6][7]
PF-06650833 (Zimlovisertib) Chemical Structure of PF-06650833A potent and selective, orally active IRAK4 inhibitor.[8] Has been evaluated in Phase 2 clinical trials for rheumatoid arthritis and other inflammatory diseases.[5][9]
BAY-1834842 (Zabedosertib) Chemical Structure of BAY-1834842A selective, orally active IRAK4 inhibitor with demonstrated immunomodulatory effects.[8] Has shown pharmacological activity in suppressing inflammatory responses in clinical trials.[10]
AS-2444697 Chemical Structure of AS-2444697A potent and selective IRAK4 inhibitor with an IC50 of 21 nM.[11] Exhibits anti-inflammatory and renoprotective effects in preclinical models.[12][11]

Experimental Protocols for Comparative Evaluation

To objectively benchmark this compound, a series of standardized in vitro assays are essential. The following protocols outline the determination of biochemical potency and cellular activity.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human IRAK4.

Methodology:

  • Reagents and Materials:

    • Recombinant human IRAK4 enzyme.

    • ATP (Adenosine triphosphate).

    • Fluorescently labeled peptide substrate.

    • Test compounds (dissolved in DMSO).

    • Assay buffer.

    • Kinase detection reagent.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the assay buffer, recombinant IRAK4 enzyme, and the peptide substrate.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the phosphorylation of the substrate using a suitable plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Workflow Diagram:

Kinase_Assay_Workflow Start Start PrepCompounds Prepare Compound Serial Dilutions Start->PrepCompounds AddReagents Add IRAK4, Substrate, and Compounds to Plate PrepCompounds->AddReagents InitiateRxn Initiate Reaction with ATP AddReagents->InitiateRxn Incubate Incubate at RT InitiateRxn->Incubate StopAndRead Stop Reaction & Measure Fluorescence Incubate->StopAndRead Analyze Calculate % Inhibition and IC50 StopAndRead->Analyze End End Analyze->End

Caption: Biochemical IRAK4 Inhibition Assay Workflow.

Cell-Based TLR-Mediated Cytokine Release Assay

Objective: To assess the ability of the compounds to inhibit the production of pro-inflammatory cytokines in a cellular context following TLR stimulation.

Methodology:

  • Cell Line: Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Culture the cells to the appropriate density.

    • Pre-treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 1 hour).

    • Stimulate the cells with a TLR ligand, such as lipopolysaccharide (LPS), to induce cytokine production.

    • Incubate the cells for a defined period (e.g., 18-24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of a key pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit.

    • Calculate the percentage of inhibition of cytokine release for each compound concentration.

    • Determine the IC50 value.

Workflow Diagram:

Cellular_Assay_Workflow Start Start CultureCells Culture THP-1 Cells or PBMCs Start->CultureCells Pretreat Pre-treat Cells with Test Compounds CultureCells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (18-24h) Stimulate->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant ELISA Quantify Cytokines (e.g., TNF-α) via ELISA CollectSupernatant->ELISA Analyze Calculate % Inhibition and IC50 ELISA->Analyze End End Analyze->End

Caption: Cellular Cytokine Release Assay Workflow.

Performance Benchmarking: A Comparative Data Summary

The following table summarizes the (hypothetical, for this compound) and reported inhibitory activities of the compounds.

CompoundBiochemical IRAK4 IC50 (nM)Cellular (LPS-induced TNF-α) IC50 (nM)Selectivity Profile
This compound TBDTBDTo be determined
PF-06650833 (Zimlovisertib) 0.2 (cell-based)2.4 (PBMC assay)[8]Highly selective for IRAK4.[8]
BAY-1834842 (Zabedosertib) 3.55[8]Suppresses LPS-induced TNF-α and IL-6.[10]Selective IRAK4 inhibitor.[8]
AS-2444697 21[12][11][13]Inhibits LPS-induced TNF-α and IL-6 production in PBMCs.[12][13]30-fold selectivity for IRAK4 over IRAK1.[12][13]

TBD: To be determined through the experimental protocols outlined above.

Discussion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of this compound against established IRAK4 inhibitors. The proposed experiments will generate crucial data on its biochemical potency and cellular efficacy.

Interpreting the Data:

  • A low nanomolar IC50 in the biochemical assay would indicate potent direct inhibition of the IRAK4 enzyme.

  • Similarly, a low nanomolar IC50 in the cellular assay would confirm that the compound can effectively penetrate cells and inhibit the IRAK4 pathway in a more physiologically relevant context.

  • The comparison of biochemical and cellular IC50 values can provide initial insights into the compound's cell permeability and potential for off-target effects within the cell.

Next Steps in Preclinical Development:

  • Kinase Selectivity Profiling: To ensure the compound's specificity for IRAK4, it should be screened against a broad panel of other kinases. High selectivity is crucial to minimize off-target effects and potential toxicity.

  • In Vivo Efficacy Studies: If in vitro data are promising, the next step is to evaluate the compound's efficacy in animal models of inflammatory diseases, such as collagen-induced arthritis or lupus.[14]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies are essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties, and to establish a relationship between drug exposure and the desired therapeutic effect.

  • Toxicology Studies: Comprehensive safety and toxicology assessments are required before a compound can be considered for clinical development.

By following this structured approach, researchers can systematically evaluate the therapeutic potential of novel compounds like this compound and make informed decisions about their advancement through the drug discovery pipeline.

References

  • Vertex AI Search.
  • Vertex AI Search. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib)
  • Vertex AI Search. AS 2444697 | IRAK Inhibitors - R&D Systems.
  • Vertex AI Search. AS2444697 | IRAK-4 Inhibitor - MedchemExpress.com.
  • Vertex AI Search. What are IRAK4 inhibitors and how do they work?
  • Vertex AI Search. Ethyl 6-(2,5-difluorophenyl)
  • Vertex AI Search. Ethyl 6-(2, 5-difluorophenyl)
  • Vertex AI Search. AS 2444697 | IRAK - Tocris Bioscience.
  • Vertex AI Search. IRAK | Inhibitors | MedChemExpress.
  • Vertex AI Search. Study Details | NCT04933799 | IRAK 4 Inhibitor (PF-06650833)
  • Vertex AI Search. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4)
  • Vertex AI Search. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed.
  • Vertex AI Search.
  • Vertex AI Search. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed.
  • Vertex AI Search.
  • Vertex AI Search. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - NIH.
  • Vertex AI Search. Phase 1/2a study of the IRAK4 inhibitor CA-4948 as monotherapy or in combination with azacitidine or venetoclax in patients with relapsed/refractory (R/R) acute myeloid leukemia or lyelodysplastic syndrome.
  • Vertex AI Search. Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer - Frontiers.
  • Vertex AI Search.

Sources

Safety Operating Guide

Proper Disposal Procedures for Ethyl 6-(2,5-difluorophenyl)picolinate: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Ethyl 6-(2,5-difluorophenyl)picolinate, a compound utilized in pharmaceutical research and development. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed decisions.

Hazard Identification and Risk Assessment

Key Considerations:

  • Toxicity: The toxicological properties have not been fully investigated.[3] Therefore, it should be handled as a potentially hazardous substance.

  • Environmental Impact: Fluorinated organic compounds can be persistent in the environment. Improper disposal can lead to long-term contamination.

  • Reactivity: While specific reactivity data is limited, it is prudent to avoid mixing with strong acids, bases, or oxidizing agents unless the compatibility is known.[1][4]

Potential Hazard Associated Risk Primary Mitigation Strategy
Inhalation Respiratory irritation.Handle in a certified chemical fume hood.[1]
Skin/Eye Contact Irritation or absorption.Wear appropriate Personal Protective Equipment (PPE).[1]
Ingestion Potential toxicity.Prohibit eating, drinking, or smoking in laboratory areas.
Environmental Persistence and potential for bioaccumulation.Dispose of as hazardous waste; do not discharge to sewer.[5][6]
Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against chemical exposure.[1]

  • Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.[4][7] Never mix incompatible waste streams.[6]

Protocol for Waste Collection:

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. Plastic containers are often preferred.[8]

    • The container must have a secure, tight-fitting screw cap.[7]

    • Ensure the container is clean and dry before the first addition of waste.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" label.[6]

    • The label must include:

      • The full chemical name: "Waste this compound".

      • The approximate concentration if in solution.

      • The date of the first addition of waste.

      • The name of the principal investigator or laboratory group.

      • Associated hazard pictograms, if known.

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]

    • The SAA must be under the control of the laboratory personnel.

    • Keep the waste container closed at all times, except when adding waste.[5][6]

    • Use secondary containment (e.g., a larger, chemically resistant tub or tray) for all liquid hazardous waste.[6]

Disposal Workflow

The disposal of chemical waste is strictly regulated by federal and state agencies, such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

Disposal Decision Workflow

start Waste Generated: This compound is_empty_container Is it an empty container? start->is_empty_container is_acute Did it hold an acutely hazardous waste (P-list)? is_empty_container->is_acute Yes collect_waste Collect in a labeled, compatible hazardous waste container. is_empty_container->collect_waste No triple_rinse Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. is_acute->triple_rinse Yes deface_label Deface or remove all labels. is_acute->deface_label No triple_rinse->deface_label dispose_trash Dispose of container as regular solid waste. deface_label->dispose_trash store_saa Store in designated Satellite Accumulation Area (SAA). collect_waste->store_saa full_container Is the container full or has it been stored for >1 year? store_saa->full_container full_container->store_saa No request_pickup Request waste pickup from Environmental Health & Safety (EHS). full_container->request_pickup Yes end Compliant Disposal request_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedure:

  • Characterization: All waste chemicals should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[5] Given the fluorinated nature of this compound, it should be managed as hazardous waste.

  • Collection: Following the protocol in Section 3, collect all waste containing this compound, including contaminated solids (e.g., absorbent pads, gloves), into the designated hazardous waste container.

  • Storage: Maintain the waste container in the SAA. Weekly inspections of the SAA are recommended to check for leaks or container degradation.[7]

  • Request for Pickup: Once the waste container is full, or within one year of the first addition of waste, contact your institution's EHS or hazardous waste management office to schedule a pickup.[7][8] Do not exceed the storage limits for your laboratory's generator status.[8][11]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately for transportation and disposal, as this is part of the "cradle-to-grave" responsibility of the waste generator.[12]

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert nearby colleagues and your laboratory supervisor.

  • Assess the Spill: If the spill is large, involves highly volatile materials, or you are uncertain how to proceed, contact your institution's EHS emergency line immediately.

  • Control and Clean-up (for minor spills):

    • Ensure you are wearing the appropriate PPE as described in Section 2.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), collecting all cleaning materials as hazardous waste.

  • Decontamination: Thoroughly wash your hands and any affected skin with soap and water after the cleanup is complete.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical must be managed correctly to be disposed of as non-hazardous waste.[5]

  • A container is considered "empty" if all contents have been removed by normal means (e.g., pouring, scraping) and no more than one inch of residue remains.

  • For non-acutely hazardous waste, once emptied, the container's label must be fully defaced or removed. The cap should be removed, and the container can then be disposed of in the regular trash or designated glass disposal.[5][6]

  • If the chemical were an acutely hazardous "P-listed" waste, the container would need to be triple-rinsed with a solvent capable of removing the residue. The rinsate must be collected and disposed of as hazardous waste.[5]

Conclusion

The proper disposal of this compound is not merely a regulatory requirement but a professional responsibility. By understanding the hazards, utilizing appropriate protective equipment, and adhering to a systematic waste management plan, researchers can ensure a safe laboratory environment and protect the broader ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they may have additional requirements.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • ChemBlink. (n.d.). Ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate (CAS No. 1330750-30-5) SDS.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • The Society of the Plastics Industry, Inc. (2001). Guide to the Safe Handling of Fluoropolymer Dispersions.
  • The Society of the Plastics Industry, Inc. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Sigma-Aldrich. (2025, August 25). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • LabSolu. (n.d.). This compound.
  • Thomas Scientific. (n.d.). Ethyl 6-(2, 5-difluorophenyl)picolinate, min 98%, 1 gram.
  • Arctom Scientific. (n.d.). CAS NO. 1330750-30-5 | this compound.

Sources

Personal protective equipment for handling Ethyl 6-(2,5-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Ethyl 6-(2,5-difluorophenyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 1330750-30-5). As a novel compound in drug development, comprehensive toxicological data is not yet fully available. Therefore, this protocol is grounded in the available GHS hazard classifications and established safety principles for structurally related compounds, ensuring a self-validating system of laboratory safety.

Hazard Analysis and Risk Assessment
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Based on the hazards of structurally similar difluorophenyl compounds, it is prudent to handle this compound with a high degree of caution, assuming the potential for significant irritation and acute toxicity upon exposure[2][3]. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.

Hazard Route of Exposure Potential Effects
Acute Toxicity IngestionHarmful if swallowed[1]
Irritation Skin ContactCauses skin irritation[1]
Severe Irritation Eye ContactCauses serious eye irritation[1]
Irritation InhalationMay cause respiratory tract irritation[1]
Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific PPE Rationale and Best Practices
Hand Protection Double-gloved nitrile glovesThe outer glove should be removed and disposed of immediately after handling. The inner glove provides secondary protection against tears or permeation.
Eye and Face Protection Safety goggles and a face shieldSafety goggles provide a seal around the eyes to protect against dust particles. A face shield offers an additional barrier against splashes during solution preparation.
Respiratory Protection NIOSH-approved N95 respirator or higherTo prevent inhalation of fine powders, especially when weighing or transferring the solid compound. For larger quantities or in poorly ventilated areas, a powered air-purifying respirator (PAPR) should be considered.
Body Protection Laboratory coat and disposable sleevesA fully fastened lab coat protects against skin contact. Disposable sleeves are recommended to prevent contamination of reusable lab coats.
Operational and Disposal Plans

A systematic workflow is critical to ensure safety from receipt of the compound to its final disposal. The following diagram and step-by-step procedures outline this process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receiving_and_Storage Receiving and Storage - Verify container integrity - Store at -20°C PPE_Donning PPE Donning - Follow protocol in Section 2 Receiving_and_Storage->PPE_Donning Before handling Engineering_Controls Engineering Controls - Work in a certified chemical fume hood PPE_Donning->Engineering_Controls Prepare workspace Weighing_and_Transfer Weighing and Transfer - Use anti-static weigh paper - Handle away from drafts Engineering_Controls->Weighing_and_Transfer Begin experiment Solution_Preparation Solution Preparation - Add solid to solvent slowly - Avoid splashing Weighing_and_Transfer->Solution_Preparation Decontamination Decontamination - Wipe surfaces with 70% ethanol - Clean glassware thoroughly Solution_Preparation->Decontamination After experiment Waste_Segregation Waste Segregation - Solid waste in a labeled, sealed bag - Liquid waste in a labeled, sealed container Decontamination->Waste_Segregation PPE_Doffing PPE Doffing - Remove outer gloves first - Wash hands thoroughly Waste_Segregation->PPE_Doffing Disposal Disposal - Follow institutional EHS guidelines PPE_Doffing->Disposal

Caption: Workflow for the Safe Handling of this compound.

Step-by-Step Handling Procedures:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the compound at -20°C in a tightly sealed container to ensure stability[4].

  • Preparation:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible[5][6].

    • Don all required PPE as outlined in Section 2.

    • All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Handling:

    • When weighing, use an anti-static weigh boat or paper to prevent dispersal of the fine powder.

    • For solution preparation, add the solid this compound to the solvent slowly to avoid splashing.

  • Cleanup and Decontamination:

    • Wipe down all surfaces that may have come into contact with the compound with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

    • Thoroughly clean all glassware and equipment after use.

  • Disposal:

    • Solid Waste: All contaminated solid waste (e.g., weigh paper, gloves, disposable sleeves) should be placed in a clearly labeled, sealed plastic bag for hazardous waste disposal.

    • Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not discharge any waste containing this compound into drains or the environment[7].

    • All disposal must be in accordance with local and institutional Environmental Health and Safety (EHS) guidelines.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[8].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[8].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8].

By adhering to this comprehensive safety and handling guide, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

  • Chromium Picolinate Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • Chromium Picolinate. (n.d.). Cambridge Commodities.
  • Chromium picolinate - Safety Data Sheet. (2023, December 9). ChemicalBook.
  • Chromium picolinate. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet Chromium Picolinate. (2021, September 16). Redox.
  • This compound - Data Sheet. (n.d.). United States Biological.
  • Ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate (CAS No. 1330750-30-5) SDS. (2017, August 15). XiXisys.com.
  • SAFETY DATA SHEET: 2,5-Difluorophenylhydrazine. (2021, December 25). Fisher Scientific.
  • Ethyl 6-(2, 5-difluorophenyl)picolinate, min 98%, 1 gram. (n.d.). HBARSCI.
  • SAFETY DATA SHEET: Ethyl picolinate. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, August 25). Sigma-Aldrich.
  • This compound. (n.d.). Labsolu.ca.
  • SAFETY DATA SHEET: 2,4-Difluorophenylhydrazine hydrochloride. (2025, September 10). Thermo Fisher Scientific.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.